Aceneuramic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGAYAKRZNYFFG-BOHATCBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83248-83-3 | |
| Details | Compound: Neuraminic acid, N-acetyl-, homopolymer | |
| Record name | Neuraminic acid, N-acetyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83248-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0050425 | |
| Record name | Aceneuramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-48-6 | |
| Record name | Acetylneuraminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceneuramic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceneuramic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aceneuramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACENEURAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP2782OP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of N-Acetylneuraminic Acid in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, plays a critical and multifaceted role in regulating a wide array of cell signaling pathways.[1][2] Positioned at the terminal end of glycan chains on glycoproteins and glycolipids, Neu5Ac serves as a crucial recognition molecule, modulating intercellular interactions and signal transduction cascades that are fundamental to immune responses, cancer progression, and neuronal function. This technical guide provides an in-depth exploration of the core mechanisms by which Neu5Ac influences cell signaling, with a focus on its interactions with Sialic acid-binding immunoglobulin-like lectins (Siglecs) and Toll-like receptors (TLRs). Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this burgeoning field.
Neu5Ac-Mediated Signaling Through Siglec Receptors
Siglecs are a family of I-type lectins expressed predominantly on hematopoietic cells that recognize sialic acids as their ligands.[3] The interaction between Neu5Ac and Siglecs is a key mechanism for distinguishing "self" from "non-self" and maintaining immune homeostasis. Dysregulation of this axis is implicated in various pathological conditions, including autoimmune diseases and cancer.
The Canonical Inhibitory Signaling Pathway of Siglecs
The majority of Siglecs possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) and ITIM-like domains.[4] Upon binding to Neu5Ac-containing glycans on opposing cells (trans) or on the same cell surface (cis), these Siglecs initiate an inhibitory signaling cascade.
The binding of Neu5Ac induces clustering of Siglec receptors, leading to the phosphorylation of tyrosine residues within their ITIMs by Src family kinases.[4][5] These phosphorylated ITIMs then serve as docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2.[4][5][6] The recruitment of these phosphatases is a critical step in the inhibitory function of Siglecs.[5][6]
References
- 1. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 2. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 4. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mSiglec-E, a novel mouse CD33-related siglec (sialic acid-binding immunoglobulin-like lectin) that recruits Src homology 2 (SH2)-domain-containing protein tyrosine phosphatases SHP-1 and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylneuraminic Acid as a Core Component of Gangliosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, is a critical structural and functional component of gangliosides—sialic acid-containing glycosphingolipids embedded in the outer leaflet of the plasma membrane.[1][2] These molecules are particularly abundant in the nervous system, where they play pivotal roles in cellular recognition, signal transduction, and neuronal development.[3][4] The presence and specific linkage of Neu5Ac residues within the glycan chain of a ganglioside dictate its biological function and its interaction with various proteins, toxins, and other cell surface molecules. This technical guide provides a comprehensive overview of Neu5Ac's role in ganglioside biology, focusing on their biosynthesis, involvement in signaling pathways, and the methodologies used for their study.
The Structural Significance of N-Acetylneuraminic Acid in Gangliosides
Gangliosides are characterized by a hydrophobic ceramide anchor and a hydrophilic oligosaccharide chain, to which one or more Neu5Ac residues are attached.[5] The negative charge conferred by the carboxyl group of Neu5Ac at physiological pH is a defining feature of gangliosides, distinguishing them from neutral glycosphingolipids.[1] This charge influences membrane fluidity and the formation of lipid rafts, specialized membrane microdomains enriched in gangliosides, cholesterol, and signaling proteins. The major gangliosides in the human brain are GM1, GD1a, GD1b, and GT1b, which collectively account for over 90% of the total brain ganglioside content.[6][7]
Quantitative Data on Ganglioside Concentrations and Interactions
The concentration and composition of gangliosides vary significantly between different tissues, cell types, and developmental stages. Furthermore, their interactions with binding partners are characterized by specific affinities.
Table 1: Concentration of N-Acetylneuraminic Acid and Major Gangliosides in Human Tissues
| Analyte | Tissue/Cell Type | Concentration | Reference(s) |
| Total Sialic Acid | Human Brain | 2-4 times higher than other mammals | [8] |
| Human Cerebellar Gray Matter | ~3x higher than white matter | [8] | |
| Ganglioside-bound Sialic Acid | Human Brain (Adult) | Decreases with age (e.g., from 1070 µg/g fresh tissue) | [9] |
| GM1 | Human Frontal Cortex (Adult) | Declines with aging | [7] |
| Human Brain (Adult) | 10-20% of total gangliosides | [4] | |
| GD1a | Human Frontal Cortex (Adult) | Declines with aging | [7] |
| GD1b | Human Frontal Cortex (Adult) | Increases with aging | [7] |
| GT1b | Human Frontal Cortex (Adult) | Stable with aging | [7] |
| GD2 | Serum of High-Risk Neuroblastoma Patients | Median: 167 nM (Range: 16.1–1060 nM) | [10][11][12] |
| Serum of Healthy Children (Controls) | Median: 5.6 nM | [10][11][12] |
Table 2: Binding Affinities and Dose-Response of Ganglioside Interactions
| Interacting Molecules | Parameter | Value | Reference(s) |
| Cholera Toxin B subunit + GM1 | Kd | 4.61 x 10-12 M | [13][14] |
| Cholera Toxin B subunit + GM2 | Kd | > GM1 | [13][14] |
| Cholera Toxin B subunit + GD1a | Kd | > GM2 | [13][14] |
| Siglec-7 + GD3 | High Affinity | - | [15] |
| GM1-induced TrkA phosphorylation | Optimal Concentration | 80-100 µM | [16] |
| GM1-induced PI3-Kinase activation | EC50 | 5 µM | [17] |
| FAK inhibitor (PF-573228) on GD2+ cells | Dose-dependent inhibition of mammosphere formation | 100 nM - 1 µM | [18] |
Table 3: Kinetic Parameters of Key Enzymes in Ganglioside Biosynthesis
| Enzyme | Substrate(s) | Km (µM) | Vmax | Reference(s) |
| GD3 Synthase (ST8SiaI) | CMP-NeuAc | 88 | - | [15] |
| GM3 | 83 | - | [15] | |
| ST3Gal-I | Type-III acceptors | 5-50 | High | [19] |
| ST3Gal-II | Type-III acceptors | ~130 | - | [19] |
| GM2/GD2 Synthase (B4GALNT1) | GM3 and GD3 | - | - | [20] |
Biosynthesis of Gangliosides
The biosynthesis of gangliosides is a stepwise process occurring in the Golgi apparatus, orchestrated by a series of specific glycosyltransferases.[3] The process begins with the synthesis of glucosylceramide on the cytosolic face of the endoplasmic reticulum, which is then flipped into the Golgi lumen. Subsequent additions of galactose, N-acetylgalactosamine, and Neu5Ac residues lead to the formation of the diverse array of ganglioside structures. The major pathways are the "a-series," "b-series," and "c-series," which diverge from the common precursor, GM3.
Caption: Major pathways of ganglioside biosynthesis.
Signaling Pathways Modulated by Gangliosides
Gangliosides are not merely structural components of the cell membrane; they are active participants in cellular signaling. By modulating the activity of membrane receptors and downstream signaling cascades, they influence a wide range of cellular processes, from proliferation and differentiation to apoptosis.
GM1 Signaling
GM1 is well-known for its neurotrophic and neuroprotective effects, which are mediated in part through its interaction with receptor tyrosine kinases (RTKs) such as TrkA, the receptor for nerve growth factor (NGF).[16] GM1 can potentiate NGF-induced TrkA autophosphorylation and also directly activate TrkA, leading to the activation of downstream pathways including the Ras-MAPK/ERK and PI3K/Akt pathways.[16][17][21]
Caption: GM1-mediated activation of TrkA signaling.
GD2 Signaling
GD2 is highly expressed in tumors of neuroectodermal origin, such as neuroblastoma and melanoma, and its expression is associated with increased cell proliferation, migration, and invasion.[22] GD2 can modulate the activity of several signaling molecules, including focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion and migration.[18] The activation of FAK by GD2 can lead to the subsequent activation of downstream pathways like the PI3K/Akt and MAPK/ERK pathways.[4]
Caption: GD2-mediated activation of FAK signaling.
GT1b Signaling
GT1b has been implicated in modulating immune responses and has been shown to induce the expression of hyaluronan synthase 2 (HAS2) in orbital fibroblasts through a pathway involving Toll-like receptor 2 (TLR2) and the PI3K/Akt/mTOR cascade.
Caption: GT1b-induced HAS2 expression via TLR2 and PI3K/Akt/mTOR.
Experimental Protocols
The study of gangliosides requires specialized techniques for their extraction, purification, and analysis due to their amphipathic nature.
Protocol 1: Extraction and Purification of Gangliosides from Brain Tissue
This protocol is adapted from established methods for the isolation of gangliosides.
Materials:
-
Brain tissue (fresh or frozen)
-
Ice-cold deionized water
-
Methanol (B129727) (reagent grade)
-
Chloroform (B151607) (reagent grade)
-
tC18 Sep-Pak cartridges
-
Solvents for Sep-Pak:
-
Chloroform:Methanol:Water (2:43:55, v/v/v)
-
Methanol:Water (1:1, v/v)
-
Methanol (100%)
-
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization:
-
Weigh the brain tissue and place it in an ice-cold homogenizer.
-
Add 4 volumes (e.g., 4 mL/g wet weight) of ice-cold deionized water.
-
Calculate the "total aqueous volume" as the sum of the added water and the water content of the tissue (approximately 80% of the wet weight).
-
Homogenize with approximately 10 strokes until a uniform suspension is achieved.
-
-
Lipid Extraction:
-
Add 2.67 volumes of room temperature methanol (based on the "total aqueous volume") to the homogenate and mix thoroughly.
-
Add 1.33 volumes of chloroform (based on the "total aqueous volume") and mix vigorously. The final solvent ratio should be approximately Chloroform:Methanol:Aqueous (4:8:3).
-
Centrifuge at ~450 x g for 15 minutes at room temperature to pellet precipitated proteins and other macromolecules.
-
Carefully collect the supernatant (total lipid extract).
-
-
Phase Partitioning:
-
To the collected supernatant, add 0.173 volumes of deionized water (based on the recovered extract volume) to achieve a final solvent ratio of approximately Chloroform:Methanol:Aqueous (4:8:5.6).
-
Mix vigorously and centrifuge at ~450 x g for 15 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the gangliosides.
-
-
Solid-Phase Extraction (Purification):
-
Pre-wash a tC18 Sep-Pak cartridge with 3 mL each of methanol, methanol:water (1:1), and chloroform:methanol:water (2:43:55).
-
Load the collected upper phase onto the pre-washed cartridge.
-
Wash the cartridge with 3 mL of chloroform:methanol:water (2:43:55) followed by 3 mL of methanol:water (1:1).
-
Elute the purified gangliosides with 3 mL of 100% methanol.
-
Dry the eluate under a stream of nitrogen.
-
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Enzyme assay of glycolipid glycosyltransferases: GM2/GD2 synthase (β1,4-GalNAc transferase, B4GALNT1) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialic Acid Content of the Brain | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 9. Increasing brain N‐acetylneuraminic acid alleviates hydrocephalus‐induced neurological deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ganglioside GD2 as a circulating tumor biomarker for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of ganglioside GD2 in tumor tissues and sera of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and analysis of novel functional sites in human GD3-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GM1 ganglioside activates the high-affinity nerve growth factor receptor trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GM1-induced activation of phosphatidylinositol 3-kinase: involvement of Trk receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GM1 ganglioside induces phosphorylation and activation of Trk and Erk in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
The Biosynthesis of N-Acetylneuraminic Acid in Mammals: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammals, plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immunology. Its biosynthesis is a complex, multi-step enzymatic pathway that is tightly regulated. Dysregulation of this pathway has been implicated in various pathological conditions, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the core biosynthetic pathway of Neu5Ac in mammals, detailing the enzymes, substrates, and intermediates involved. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the pathway and experimental workflows to serve as a comprehensive resource for researchers in the field.
The Core Biosynthetic Pathway of N-Acetylneuraminic Acid
The de novo biosynthesis of N-Acetylneuraminic acid (Neu5Ac) in the cytoplasm of mammalian cells is a four-step enzymatic cascade that converts UDP-N-acetylglucosamine (UDP-GlcNAc) into Neu5Ac. This is followed by the activation of Neu5Ac to CMP-Neu5Ac in the nucleus, the donor substrate for sialyltransferases in the Golgi apparatus.[1][2] The key enzymes in this pathway are:
-
UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): A bifunctional enzyme that catalyzes the first two committed steps in the pathway.[3]
-
N-acetylneuraminate synthase (NANS): Also known as Neu5Ac-9-phosphate synthase, this enzyme catalyzes the condensation of ManNAc-6-phosphate and phosphoenolpyruvate (B93156) (PEP).[4][5]
-
N-acylneuraminate-9-phosphatase (NANP): This enzyme dephosphorylates Neu5Ac-9-phosphate to yield Neu5Ac.[6][7]
-
CMP-sialic acid synthetase (CMAS): Located in the nucleus, this enzyme activates Neu5Ac to CMP-Neu5Ac.[8][9]
The overall pathway can be summarized as follows:
-
Epimerization: UDP-GlcNAc is converted to N-acetylmannosamine (ManNAc) and UDP by the epimerase domain of GNE.[3]
-
Phosphorylation: ManNAc is then phosphorylated at the 6th position to form ManNAc-6-phosphate by the kinase domain of GNE.[3]
-
Synthesis: NANS catalyzes the aldol (B89426) condensation of ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to produce Neu5Ac-9-phosphate and inorganic phosphate (B84403).[5]
-
Dephosphorylation: NANP hydrolyzes the phosphate group from Neu5Ac-9-phosphate to generate free Neu5Ac.[7]
-
Activation: Finally, Neu5Ac is transported into the nucleus where CMAS catalyzes its reaction with CTP to form CMP-Neu5Ac and pyrophosphate.[8]
dot
Caption: De novo biosynthesis pathway of N-Acetylneuraminic acid in mammals.
Quantitative Data
This section summarizes the available kinetic parameters for the key enzymes in the mammalian Neu5Ac biosynthesis pathway. It is important to note that these values can vary depending on the specific experimental conditions, such as pH, temperature, and substrate concentrations.
| Enzyme | Species | Substrate | Km | Vmax | Reference(s) |
| GNE (Kinase domain) | Human | ManNAc | 95 µM | 2.6 units/mg | [10] |
| Human | ATP | 4.4 mM | - | [10] | |
| NANS | Rat | ManNAc-6-P | 35 µM | - | [5] |
| Rat | PEP | 100 µM | - | [5] | |
| NANP | Human | Neu5Ac-9-P | 0.047 mM | 143 µmol/min/mg | [7] |
| Human | Neu5Ac-9-P | 0.09 mM | 112 µmol/min/mg | [7] | |
| CMAS | Pasteurella haemolytica | CTP | 1.77 mM | - | [11] |
| Pasteurella haemolytica | NeuAc | 1.82 mM | - | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) Activity Assays
dot
Caption: Workflow for GNE epimerase activity assay using the Morgan-Elson method.
Protocol:
-
Reaction Setup: Prepare a 200 µL reaction mixture containing the purified GNE enzyme, 1.0 mM UDP-GlcNAc, and 10 mM MgCl₂ in 45 mM Na₂HPO₄ buffer (pH 7.5).[3]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[3]
-
Reaction Termination: Stop the reaction by heating at 100°C for 1 minute.[3]
-
Morgan-Elson Reaction: a. To 150 µL of the reaction mixture, add 30 µL of 0.8 M potassium borate buffer (pH 9.1).[3] b. Incubate the mixture at 100°C for 3 minutes.[3] c. Add 800 µL of 1% (w/v) 4-dimethylaminobenzaldehyde in 0.125% 10 N HCl.[3] d. Incubate at 37°C for 3 minutes.[3]
-
Quantification: Measure the absorbance at 585 nm. The amount of ManNAc produced is determined by comparing the absorbance to a standard curve of known ManNAc concentrations.
dot
Caption: Workflow for GNE kinase activity assay using an enzyme-coupled method.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a 200 µL reaction mixture containing the purified GNE protein, 10 mM MgCl₂, 5 mM ManNAc, 10 mM ATP, 0.2 mM NADH, 2 mM phosphoenolpyruvate, 4 units of pyruvate (B1213749) kinase (PK), and 4 units of lactate (B86563) dehydrogenase (LDH) in 60 mM Tris-HCl buffer (pH 8.1).[3]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at 37°C using a plate reader. The rate of NADH oxidation is directly proportional to the ManNAc kinase activity.
N-acetylneuraminate Synthase (NANS) Activity Assay[4]
dot
Caption: Workflow for NANS activity assay with HPLC-based quantification.
Protocol:
-
Reaction Setup: Prepare a 25 µL reaction mixture containing the purified NANS enzyme, 1.0 mM ManNAc-6-P, 1 mM PEP, 10 mM MgCl₂, 15 mM dithiothreitol (B142953) (DTT), and 1 mM Na₃VO₄ in 50 mM Tris-HCl buffer (pH 8.0).[4]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[4]
-
Dephosphorylation: Add 25 µL of alkaline phosphatase (50 units) in 100 mM NaOH-glycine buffer (pH 10.0) and incubate at 37°C for 3 hours to dephosphorylate the Neu5Ac-9-phosphate product.[4]
-
Sample Preparation: a. Add 150 µL of chilled ethanol and incubate at -30°C for 30 minutes to precipitate proteins.[4] b. Centrifuge the mixture and collect the supernatant.[4] c. Dry the supernatant.[4]
-
Derivatization and Analysis: a. Derivatize the resulting Neu5Ac with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[4] b. Analyze the DMB-derivatized Neu5Ac by fluorometric HPLC.[4]
N-acylneuraminate-9-phosphatase (NANP) Activity Assay
A direct and continuous spectrophotometric assay for NANP can be performed by coupling the release of inorganic phosphate to a colorimetric reaction.
Protocol:
-
Substrate Synthesis: Neu5Ac-9-phosphate can be synthesized enzymatically using NANS or chemically.
-
Reaction Setup: Prepare a reaction mixture containing purified NANP, a known concentration of Neu5Ac-9-phosphate, and a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using a colorimetric method, such as the malachite green assay. The amount of phosphate released is proportional to the NANP activity.
CMP-sialic acid synthetase (CMAS) Activity Assay
The activity of CMAS can be determined by measuring the amount of CMP-Neu5Ac produced using HPLC.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified CMAS, Neu5Ac, CTP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding ethanol.
-
Quantification: Analyze the amount of CMP-Neu5Ac formed by reverse-phase HPLC with UV detection at 271 nm.
Conclusion
The biosynthesis of N-Acetylneuraminic acid is a fundamental metabolic pathway in mammals with profound implications for health and disease. This technical guide has provided a comprehensive overview of the core pathway, including the enzymes, intermediates, and quantitative data. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers investigating this pathway, with the ultimate goal of facilitating the development of novel therapeutic strategies targeting sialic acid metabolism. Further research is warranted to fully elucidate the regulatory mechanisms governing this pathway and to explore the therapeutic potential of its modulation.
References
- 1. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acylneuraminate-9-phosphatase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]
- 9. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic properties of the acylneuraminate cytidylyltransferase from Pasteurella haemolytica A2 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Terminal Sialic Acids on Glycans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Terminal sialic acids, the nine-carbon sugar residues that cap the glycan chains of glycoproteins and glycolipids, play a critical and multifaceted role in a vast array of physiological and pathological processes. Their strategic location on the cell surface and on secreted molecules makes them key players in mediating cellular interactions, signaling cascades, and host-pathogen encounters. This in-depth technical guide explores the core physiological functions of terminal sialic acids, provides detailed experimental methodologies for their study, and presents quantitative data to underscore their significance in health and disease.
Molecular and Cellular Interactions: The Sialic Acid Interface
Terminal sialic acids act as crucial recognition sites and modulators of molecular interactions, influencing cell adhesion, signaling, and immune responses.[1][2][3][4] Their intrinsic negative charge contributes to the electrostatic repulsion between cells, thereby regulating cell-cell adhesion and maintaining cellular integrity.[4][5]
Siglec-Mediated Signaling: A Key Immune Checkpoint
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of I-type lectins expressed predominantly on immune cells that recognize sialic acid as a "self" signal, thereby modulating immune responses.[1][6][7] The interaction between sialic acids on host cells and inhibitory Siglecs on immune cells, such as macrophages and B cells, typically leads to the dampening of inflammatory responses and the maintenance of immune homeostasis.[1][6]
dot
Caption: Siglec-mediated inhibitory signaling pathway.
Complement System Regulation: Preventing Self-Attack
Terminal sialic acids on host cells play a critical role in protecting them from the alternative pathway of the complement system, a key component of innate immunity.[6][8][9] Factor H, a soluble complement regulatory protein, binds to sialic acids on host cell surfaces, which enhances its ability to inactivate C3b, a central component of the complement cascade.[6][8][10] This prevents the amplification of the complement response on "self" surfaces.
dot
Caption: Sialic acid-mediated regulation of the complement system.
Role in Pathogen Recognition and Infection
The very mechanisms that sialic acids use to maintain self-tolerance are often exploited by pathogens to facilitate infection.[11][12][13][14] Many viruses, bacteria, and parasites have evolved proteins that specifically recognize and bind to host cell sialic acids as a means of attachment and entry.[11][14][15]
Viral and Bacterial Adhesion
A classic example is the influenza virus, whose hemagglutinin protein binds to α-2,3- or α-2,6-linked sialic acids on the surface of respiratory epithelial cells, initiating infection.[11] Similarly, various bacteria produce adhesins or toxins that target host sialic acids.[14]
dot
Caption: Pathogen recognition of host cell sialic acids.
Sialic Acids in Cancer Biology
Aberrant sialylation is a hallmark of many cancers and is associated with tumor progression, metastasis, and immune evasion.[16][17][18][19][20] Cancer cells often exhibit hypersialylation, an increased density of sialic acids on their surface, which can mask underlying antigens from immune recognition and promote metastasis by reducing cell-cell adhesion.[17][18][19]
Quantitative Data: Sialic Acid Levels in Cancer
| Tissue/Fluid | Condition | Sialic Acid Level | Fold Change | Reference |
| Blood Serum | Healthy Donor | 10.5 +/- 0.4 mg/100 ml | - | [21] |
| Blood Serum | Growing Tumors | 23.1 +/- 1.1 mg/100 ml | ~2.2x | [21] |
| Blood Serum | Non-tumoral Diseases | 13.8 +/- 0.5 mg/100 ml | ~1.3x | [21] |
| Saliva | Healthy Controls | 40.3 mg/dL | - | [4] |
| Saliva | Precancerous Tumors | 57.5 mg/dL | ~1.4x | [4] |
| Saliva | Oral Cancer | 80.4 mg/dL | ~2.0x | [4] |
| Cancer Cells (T47D, MCF7, MDA MB231) | Nutrient-Deprived + Neu5Ac | Up to 4-fold higher than normal cells | 4x | [3] |
Neurological Function and Development
Sialic acids are essential for proper brain development and cognitive function.[22][23] They are major components of brain gangliosides and polysialic acid (polySia), a unique polymer of sialic acid that modifies the neural cell adhesion molecule (NCAM).[22][23][24][25][26][27] PolySia-NCAM plays a crucial role in neuronal migration, axon guidance, and synaptic plasticity.[22][23][24][25][26]
Protein Stability and Function
Sialylation can significantly impact the stability, conformation, and function of glycoproteins.[28] The negative charge and hydrophilicity of sialic acids can protect proteins from proteolytic degradation and thermal denaturation.[28] Furthermore, the presence of terminal sialic acids can influence the binding of proteins to their receptors and modulate their biological activity.[29] For instance, desialylation of the tyrosine kinase receptor TrKA is necessary for its activation.[29]
Experimental Protocols
Detection and Quantification of Cell Surface Sialic Acids
Method: Flow cytometry using sialic acid-binding lectins.[30]
Protocol:
-
Cell Preparation: Harvest and wash cells with phosphate-buffered saline (PBS).
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Lectin Staining: Resuspend cells in PBS containing biotinylated lectins specific for different sialic acid linkages (e.g., Maackia amurensis lectin II (MAL-II) for α-2,3 linkages and Sambucus nigra agglutinin (SNA) for α-2,6 linkages). Incubate for 30-60 minutes at 4°C.
-
Washing: Wash cells twice with PBS.
-
Secondary Staining: Resuspend cells in PBS containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with PBS.
-
Analysis: Resuspend cells in PBS and analyze by flow cytometry.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutrient-deprived cancer cells preferentially use sialic acid to maintain cell surface glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complementing the Sugar Code: Role of GAGs and Sialic Acid in Complement Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ノイラミニダーゼ(シアリダーゼ)のプロトコル [sigmaaldrich.com]
- 9. Glycomic Analysis of Sialic Acid Linkages in Glycans Derived from Blood Serum Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saliva Acid Detection Method | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Sialic acids in infection and their potential use in detection and protection against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sialic Acids as Receptors for Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sialic acids in infection and their potential use in detection and protection against pathogens - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 16. Binding and Inhibition Assays for Siglecs | Springer Nature Experiments [experiments.springernature.com]
- 17. doras.dcu.ie [doras.dcu.ie]
- 18. Sialic acid linkage-specific alkylamidation via ring-opening aminolysis (aminolysis-SALSA) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. [Circulating lipid-bound sialic acid levels in patients with malignant tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Binding and inhibition assays for Siglecs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Experimental approaches to interfere with the polysialylation of the neural cell adhesion molecule in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell Surface Expression of Polysialic Acid on NCAM Is a Prerequisite for Activity-Dependent Morphological Neuronal and Glial Plasticity | Journal of Neuroscience [jneurosci.org]
- 27. researchgate.net [researchgate.net]
- 28. ludger.com [ludger.com]
- 29. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
- 30. researchgate.net [researchgate.net]
structural differences between various sialic acids
An In-depth Technical Guide to the Structural Differences Between Various Sialic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that play pivotal roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, and immune responses.[1][2] Typically situated at the terminal positions of glycan chains on glycoproteins and glycolipids, their structural heterogeneity provides a vast capacity for biological information encoding.[3][4] This guide delves into the core structural differences that define the vast array of known sialic acids, provides an overview of the analytical techniques used for their characterization, and presents key biosynthetic pathways.
Core Structural Diversity of Sialic Acids
The structural diversity of sialic acids arises from two primary sources: variations in the core structure and a wide range of modifications to this core.
Core Sialic Acid Structures
There are four main core structures from which the majority of sialic acids are derived:
-
N-acetylneuraminic acid (Neu5Ac): The most common sialic acid in humans and many other mammals.[5][6]
-
N-glycolylneuraminic acid (Neu5Gc): Differs from Neu5Ac by the hydroxylation of the N-acetyl group.[7][8] Humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene.[7]
-
Keto-deoxynonulosonic acid (KDN): Lacks the amino group at the C5 position, having a hydroxyl group instead.[9][10]
-
Neuraminic acid (Neu): The foundational nine-carbon backbone, but it is rarely found in its free form in nature.[11]
Modifications of the Sialic Acid Core
The core structures can be further modified at various positions, leading to over 50 known types of sialic acids.[4][12] These modifications significantly impact the physicochemical properties and biological functions of the molecule.[11]
Common modifications include:
-
O-Acetylation: The addition of acetyl groups, most commonly at the C4, C7, C8, and C9 positions.[11]
-
O-Methylation: The addition of a methyl group.
-
Sulfation: The addition of a sulfate (B86663) group, for instance at the C8 position.[13]
-
Phosphorylation: The addition of a phosphate (B84403) group.
-
Lactylation: The addition of a lactyl group.
Glycosidic Linkage Diversity
Sialic acids are attached to the underlying glycan chain through various glycosidic linkages, further contributing to their structural diversity. The most common linkages are:
-
α2-3 linkage: To a galactose (Gal) residue.
-
α2-6 linkage: To a galactose (Gal) or N-acetylgalactosamine (GalNAc) residue.[14][15]
-
α2-8 and α2-9 linkages: To another sialic acid residue, forming polysialic acid chains.[12]
Quantitative Data Summary
The structural differences between sialic acids can be quantified by comparing their molecular weights and acidity (pKa).
| Sialic Acid | Abbreviation | Molecular Weight ( g/mol ) | pKa | Key Structural Feature |
| N-acetylneuraminic acid | Neu5Ac | 309.27 | 2.6[16] | N-acetyl group at C5 |
| N-glycolylneuraminic acid | Neu5Gc | 325.27 | 2.92[6] | N-glycolyl group at C5 |
| Keto-deoxynonulosonic acid | KDN | 268.21 | - | Hydroxyl group at C5 |
| N-acetyl-9-O-acetylneuraminic acid | Neu5,9Ac₂ | 351.31 | - | O-acetyl group at C9 of Neu5Ac |
Experimental Protocols for Sialic Acid Analysis
The characterization of sialic acid structures requires a combination of analytical techniques. Below are detailed methodologies for two common approaches.
Analysis of Sialic Acids by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a sensitive method for the quantification of sialic acids without the need for derivatization.[1][17]
1. Sample Preparation: Release of Sialic Acids
-
For glycoproteins, perform mild acid hydrolysis by incubating the sample in 2 M acetic acid at 80°C for 3 hours.
-
Alternatively, enzymatic release can be achieved using a sialidase (neuraminidase). Incubate the sample with sialidase from Arthrobacter ureafaciens in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.5) at 37°C for 1 to 18 hours.[17]
-
Remove precipitated protein by centrifugation.
-
Filter the supernatant through a 0.2 µm filter before injection.
2. Chromatographic Conditions
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac PA10 or PA20.
-
Eluent: A sodium hydroxide (B78521) and sodium acetate gradient. For example, an isocratic elution with 100 mM sodium hydroxide and a gradient of sodium acetate from 0 to 250 mM.[15]
-
Flow Rate: Typically 0.25 to 1.0 mL/min.
-
Temperature: 30°C.
3. Pulsed Amperometric Detection (PAD)
-
Use a gold working electrode and an Ag/AgCl reference electrode.
-
Apply a waveform suitable for carbohydrate detection.
4. Data Analysis
-
Identify and quantify sialic acids by comparing the retention times and peak areas to those of known standards (e.g., Neu5Ac, Neu5Gc).
Analysis of Sialic Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides detailed structural information, including mass and fragmentation patterns, which is crucial for identifying different sialic acid modifications.[5]
1. Sample Preparation: Release and Derivatization
-
Release sialic acids as described for HPAEC-PAD.
-
For enhanced sensitivity and chromatographic separation, derivatize the released sialic acids. A common method is labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Mix the sialic acid sample with the DMB reagent (containing DMB, sodium hydrosulfite, and 2-mercaptoethanol (B42355) in a solution of acetic acid and water).
-
Incubate at 50-60°C for 2-3 hours in the dark.
-
Stop the reaction by adding a neutralizing solution.
-
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous solution containing a small amount of formic acid or acetic acid (e.g., 0.1% formic acid).
-
Flow Rate: Typically 0.2 to 0.5 mL/min.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Analysis Mode: Full scan mode to detect all ions, and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Collision Energy: Varies depending on the instrument and the specific sialic acid derivative being analyzed.
4. Data Analysis
-
Identify sialic acids based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns.
-
Quantification can be achieved by comparing peak areas to those of derivatized standards.
Visualizations
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of Neu5Ac and Neu5Gc.
Caption: Biosynthesis pathway of Neu5Ac and Neu5Gc.
General Workflow for Sialic Acid Analysis
This diagram outlines the typical experimental steps for the analysis of sialic acids from biological samples.
Caption: General experimental workflow for sialic acid analysis.
References
- 1. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sialic acid carboxylic acid | C12H19NO11 | CID 129878003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Modification of Sialic Acids on Solid Phase: Accurate Characterization of Protein Sialylation. | Semantic Scholar [semanticscholar.org]
- 8. Development and application of GlycanDIA workflow for glycomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide [mdpi.com]
- 10. Sialylation Pathway [horizondiscovery.com]
- 11. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
The Pivotal Role of N-Acetylneuraminic Acid in Cellular Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, is strategically positioned at the outermost end of glycan chains on cell surfaces.[1][2] This terminal location makes it a critical mediator of molecular and cellular interactions, playing a profound role in a wide array of physiological and pathological cellular adhesion processes. This guide provides an in-depth examination of Neu5Ac's involvement in adhesion, focusing on its interactions with selectins, Siglecs, and pathogens, and details the experimental methodologies used to elucidate these functions.
Neu5Ac in Selectin-Mediated Leukocyte Adhesion
Selectin-mediated adhesion is fundamental to the inflammatory response, facilitating the initial tethering and rolling of leukocytes on the endothelial surface. This process is critically dependent on the interaction between selectins and their carbohydrate ligands, which are often terminated with Neu5Ac.
The primary ligand for selectins is the tetrasaccharide Sialyl-Lewis X (sLeX), an endogenous antigen where Neu5Ac is an essential component.[3][4] The interaction between the lectin domain of E-, P-, and L-selectins and the Neu5Ac-containing sLeX motif on leukocytes initiates the adhesion cascade.
Quantitative Binding Data
The affinity of selectins for their sialylated ligands is typically low, which facilitates the dynamic rolling of leukocytes rather than firm adhesion. Quantitative measurements of these interactions are crucial for understanding the kinetics of inflammation and for designing effective inhibitors.
| Interaction | Binding Affinity (KD) | Experimental Method | Notes |
| P-selectin & TBC1269 (sLeX analogue) | ~111.4 µM | Surface Plasmon Resonance (SPR) | Binding involves both calcium-dependent and -independent mechanisms with high on/off rates.[5][6] |
| L-selectin & sLeX | Low Affinity | Cell Adhesion Assays | sLeX is a poorer inhibitor compared to its methyl glycoside, highlighting the importance of the anomeric group.[5][6] |
| E-selectin & sLeX | Low Affinity | Inhibition Assays | The affinity of cell adhesion is orders of magnitude higher than soluble ligand binding, suggesting avidity effects on the cell surface.[4] |
Experimental Protocol: Parallel Plate Flow Chamber Assay
This assay is a standard in vitro method to study leukocyte adhesion to endothelial cells or purified adhesion molecules under defined shear stress conditions, mimicking blood flow.
Objective: To quantify the adhesion (tethering and rolling) of leukocytes on a surface coated with P-selectin, mediated by Neu5Ac-containing ligands like sLeX.
Methodology:
-
Chamber Assembly: A parallel plate flow chamber is assembled with a coverslip coated with recombinant P-selectin.
-
Cell Preparation: Isolate human neutrophils or use a cell line (e.g., HL-60) known to express P-selectin ligands.[7]
-
Perfusion: The cell suspension is drawn through the chamber at a controlled flow rate, generating a specific wall shear stress.
-
Data Acquisition: Adhesion events are visualized using phase-contrast microscopy and recorded. The number of tethering and rolling cells is quantified using image analysis software.
-
Inhibition Studies: To confirm specificity, the assay can be repeated in the presence of blocking agents, such as antibodies against P-selectin or soluble sLeX analogues.[4]
Siglec-Neu5Ac Interactions in Immune Modulation
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins primarily expressed on immune cells that recognize sialylated glycans.[8][9][10] These interactions are crucial for distinguishing "self" from "non-self," thereby preventing autoimmunity and modulating immune responses.
Most Siglecs possess intracellular Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[8][11] Upon binding to Neu5Ac on opposing cell surfaces, these ITIMs become phosphorylated by Src family kinases.[11][12] This leads to the recruitment of phosphatases like SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, ultimately inhibiting cellular activation.[11][12][13]
Signaling Pathway: Inhibitory Siglec Signaling
The binding of a Neu5Ac-terminated glycan to an inhibitory Siglec (e.g., Siglec-7 or -9 on T cells and NK cells) initiates a signaling cascade that dampens immune cell activation.[13]
References
- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of P-selectin-mediated cell adhesion by a sulfated derivative of sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - Indian Journal of Medical Research [ijmr.org.in]
- 10. Studies on the Detection, Expression, Glycosylation, Dimerization, and Ligand Binding Properties of Mouse Siglec-E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siglecs in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The challenge of cytotoxic T cell responses in carcinoma with a focus on lung carcinoma [frontiersin.org]
An In-depth Technical Guide on the Core Chemical Properties of N-Acetylneuraminic Acid
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, is a nine-carbon α-keto acid that plays a crucial role in a multitude of biological processes.[1] Systematically named 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid, Neu5Ac is typically found as a terminal residue on the oligosaccharide chains of glycoproteins and glycolipids.[1] Its presence is fundamental to cellular recognition, adhesion, and signaling phenomena.[1] This technical guide provides a comprehensive overview of the core chemical properties of N-Acetylneuraminic acid, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
N-Acetylneuraminic acid is a white to off-white crystalline powder.[2][3] In solution, it exists primarily in the beta-anomeric form (over 90%), although the alpha-anomer is the configuration found when it is bound to glycans.[3][4] A bacterial enzyme, sialic acid mutarotase (B13386317) (NanM), can rapidly equilibrate solutions to the resting state of approximately 90% beta-anomer and 10% alpha-anomer.[3]
Table 1: Quantitative Physicochemical Data for N-Acetylneuraminic Acid
| Property | Value | References |
| Molecular Formula | C₁₁H₁₉NO₉ | [1][5] |
| Molecular Weight | 309.27 g/mol | [1][5][6] |
| Melting Point | 184-186 °C (decomposes) | [3][5] |
| Boiling Point | 762.32 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.57 g/cm³ (Predicted) | [5] |
| pKa | 2.41 ± 0.54 (Predicted), 2.6, 3.02 | [3][7][8] |
| Water Solubility | 50 g/L (at 20 °C) | [2][3][5] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [9] |
| Solubility in DMSO | ~1 mg/mL to 62 mg/mL | [9][10] |
| Solubility in Dimethyl Formamide | ~0.1 mg/mL | [9] |
| Optical Activity [α] | -32° (c=2, water) | [3] |
Stability Profile
N-Acetylneuraminic acid is stable under standard conditions but is incompatible with strong oxidizing agents.[2][3][4] Its stability is significantly influenced by pH and temperature.
-
pH Stability : Neu5Ac demonstrates high stability in the pH range of 3.0 to 10.0, even at elevated temperatures.[11][12][13] However, its stability decreases significantly under strongly acidic (pH 1.0-2.0) or strongly alkaline (pH 11.0-12.0) conditions, especially with heating.[11][12][13] For instance, after heating at 121°C for 20 minutes, over 99% of Neu5Ac remains at pH 7.0, whereas only 14%, 25%, 13%, and 11% remain at pH 1.0, 2.0, 11.0, and 12.0, respectively.[13]
-
Thermal Stability : The degradation of Neu5Ac increases with rising temperature.[13] After heating for 6 hours at 90°C, the remaining percentages of Neu5Ac were 48.0% at pH 1.0, 59.6% at pH 2.0, 36.0% at pH 11.0, and a mere 1.5% at pH 12.0.[13]
-
Oxidative Stability : The presence of oxidizing agents like hydrogen peroxide (H₂O₂) can substantially reduce the stability of Neu5Ac.[11][12]
Metabolic Pathways
N-Acetylneuraminic acid is a key player in vertebrate metabolism. Its biosynthesis primarily occurs in the cytosol, followed by activation in the nucleus, and subsequent incorporation into glycoconjugates in the Golgi apparatus.[14]
Caption: Simplified metabolic pathway of N-Acetylneuraminic acid (Neu5Ac) in vertebrate cells.
The biosynthesis of Neu5Ac begins in the cytoplasm with the condensation of N-acetylmannosamine (ManNAc) and pyruvate, a reaction catalyzed by N-acetylneuraminic acid synthase (NANS).[1][15] The resulting Neu5Ac is then activated to CMP-Neu5Ac in the nucleus.[1][14] This activated form serves as the donor substrate for sialyltransferases in the Golgi apparatus, which transfer Neu5Ac to the terminal positions of glycan chains on proteins and lipids.[16] These sialylated glycoconjugates are then transported to the cell surface. Neu5Ac can be cleaved from these structures by sialidases (neuraminidases) and transported back into the cytoplasm for recycling or degradation.[15]
Experimental Protocols
Determination of pKa Value by UV-Vis Spectrophotometry
This protocol describes a general method for determining the acid dissociation constant (pKa) by measuring the pH-dependent changes in the UV-Vis absorbance spectrum.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of N-Acetylneuraminic acid in deionized water.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 1 to pH 4, which brackets the expected pKa of Neu5Ac (~2.6).
-
Sample Preparation: For each pH value, prepare a sample by diluting a fixed amount of the Neu5Ac stock solution into the buffer solution to a final concentration suitable for spectrophotometric analysis.
-
Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample at a constant temperature.
-
Data Analysis:
-
Identify a wavelength where the absorbance of the acidic and basic forms of Neu5Ac differs significantly.
-
Plot the absorbance at this wavelength against the pH of the solutions. This should yield a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.[17]
-
Quantification of N-Acetylneuraminic Acid using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This method is highly sensitive and specific for the quantification of sialic acids.
Methodology:
-
Hydrolysis (for bound Neu5Ac): If quantifying Neu5Ac in glycoproteins, hydrolyze the sample to release the sialic acids. This is typically done by heating the sample in a weak acid (e.g., 2 M acetic acid or 0.1 M H₂SO₄) at 80°C for 1-4 hours.
-
Sample Preparation: Neutralize the hydrolyzed sample if necessary. Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm filter.
-
Chromatographic System:
-
Column: A high-pH anion-exchange column (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A high-pH eluent, typically a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient, is used to separate the sialic acids.
-
Detector: A pulsed amperometric detector with a gold working electrode.
-
-
Detection: The detector uses a series of applied potentials (a waveform) to oxidize the analyte at the surface of the gold electrode, allowing for sensitive detection without derivatization.[18]
-
Quantification: Prepare a standard curve using known concentrations of pure N-Acetylneuraminic acid. The concentration of Neu5Ac in the sample is determined by comparing its peak area to the standard curve.
Caption: General experimental workflow for the quantification of Neu5Ac using HPAE-PAD.
Colorimetric Quantification of Sialic Acid (Warren Assay)
The periodic acid/thiobarbituric acid assay is a classic colorimetric method for the quantitative measurement of free sialic acid.[19]
Methodology:
-
Sample Preparation: If necessary, hydrolyze the sample to release free Neu5Ac as described in the HPAE-PAD protocol.
-
Oxidation: Treat the sample with a periodic acid reagent. This oxidizes the Neu5Ac.
-
Color Development: Add a thiobarbituric acid reagent and heat the mixture in a boiling water bath. A pink-colored chromophore is formed.
-
Extraction: Extract the colored product into an organic solvent (e.g., cyclohexanone (B45756) or butanol) to concentrate it and remove interfering substances.
-
Spectrophotometric Measurement: Measure the absorbance of the organic phase at approximately 549 nm.
-
Quantification: Determine the concentration of Neu5Ac in the sample by comparing its absorbance to a standard curve prepared with known concentrations of Neu5Ac. Commercially available kits have streamlined this process for both colorimetric and fluorometric detection.[20]
References
- 1. grokipedia.com [grokipedia.com]
- 2. guidechem.com [guidechem.com]
- 3. N-Acetylneuraminic acid CAS#: 131-48-6 [m.chemicalbook.com]
- 4. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]
- 5. N-Acetylneuraminic acid | C11H19NO9 - BuyersGuideChem [buyersguidechem.com]
- 6. N-Acetyl-alpha-D-neuraminic acid | C11H19NO9 | CID 444885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound N-Acetylneuraminic acid (FDB001209) - FooDB [foodb.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 16. cmm.ucsd.edu [cmm.ucsd.edu]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Quantitative Analysis of N-Acetylneuraminic Acid in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammals, plays a crucial role in a multitude of biological processes, including cell-cell recognition, immune response modulation, and pathogen interactions.[1][2] As a terminal monosaccharide on glycoproteins and glycolipids, alterations in Neu5Ac levels have been implicated in various pathological conditions, including cancer, cardiovascular disease, and neurological disorders.[1][3] Consequently, the accurate quantification of Neu5Ac in biological samples is paramount for disease diagnosis, biomarker discovery, and therapeutic development.[3] This document provides detailed application notes and protocols for the quantitative analysis of Neu5Ac in various biological matrices.
Quantitative Data Summary
The concentration of N-Acetylneuraminic acid can vary significantly depending on the biological matrix, physiological state, and the analytical methodology employed. The following tables summarize representative quantitative data for Neu5Ac in human biological samples.
Table 1: N-Acetylneuraminic Acid (Neu5Ac) Concentrations in Human Plasma/Serum
| Analytical Method | Concentration Range | Sample Type | Reference |
| LC-MS/MS | 25.0 ng/mL (LLOQ) | Human Plasma | [4][5] |
| GC-MS | Levels were 2-3 times higher in lung cancer patients than in controls | Human Plasma | [6] |
| HPLC-UV | 1.5 - 2.5 mM (Total Sialic Acid) | Human Serum | [7] |
Table 2: N-Acetylneuraminic Acid (Neu5Ac) Concentrations in Human Urine
| Analytical Method | Concentration Range | Sample Type | Reference |
| LC-MS/MS | Detection limits of 0.03 ng/mL | Human Urine | [8] |
| LC-MS/MS | Large variation observed in children (7- to 54-fold difference) | Human Urine | [9] |
| LC-MS/MS | LLOQ of 1.40 µM | Human Urine | [10] |
Experimental Protocols
Accurate quantification of Neu5Ac necessitates meticulous sample preparation to liberate the molecule from glycoconjugates, followed by analysis using a sensitive and specific analytical technique.
Protocol 1: Quantification of Total N-Acetylneuraminic Acid in Human Plasma by LC-MS/MS
This protocol describes the quantification of total Neu5Ac in human plasma, which involves an acid hydrolysis step to release Neu5Ac from glycoproteins and glycolipids.
1. Sample Preparation: Acid Hydrolysis and Extraction
-
Objective: To release conjugated Neu5Ac and extract it from the plasma matrix.
-
Procedure:
-
To 100 µL of human plasma, add an equal volume of 0.1 M trifluoroacetic acid.[9]
-
Incubate the mixture at 80°C for 60 minutes to hydrolyze the glycosidic linkages.[9]
-
After hydrolysis, cool the samples on ice.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).[11]
-
Vortex the samples for 1 minute and then centrifuge at 15,000 x g for 5 minutes.[11]
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[7]
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify Neu5Ac using liquid chromatography-tandem mass spectrometry.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[4]
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction chromatography (HILIC) column is suitable for retaining the polar Neu5Ac.[4]
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[4]
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (Mobile Phase B) and gradually increasing the aqueous component (Mobile Phase A).[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[7]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7]
-
Transitions: A common transition for Neu5Ac is m/z 308.1 -> 87.1.[7] For an internal standard like ¹³C₃-Neu5Ac, the transition would be m/z 311.1 -> 90.1.[9]
-
3. Quantification
-
Create a standard curve using known concentrations of a purified Neu5Ac standard.
-
The concentration of Neu5Ac in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: Quantification of N-Acetylneuraminic Acid in Urine by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol involves the derivatization of Neu5Ac with a fluorescent tag to enhance detection sensitivity.
1. Sample Preparation: Hydrolysis and Derivatization
-
Objective: To release conjugated Neu5Ac and label it with a fluorescent tag.
-
Procedure:
-
For total Neu5Ac, hydrolyze the urine sample using 0.15 M H₂SO₄ at 80°C for 90 minutes.[9] For free Neu5Ac, this step can be omitted.
-
Filter the sample through a 0.22 µm membrane filter.[9]
-
Derivatization is performed using a reagent like 4,5-methylenedioxy-1,2-phenylenediamine dihydrochloride (B599025) (DMB).[12] The optimal derivatization conditions may involve incubating the sample with the DMB reagent for a specific time and temperature (e.g., 120 minutes).[12]
-
2. HPLC Analysis
-
Objective: To separate and quantify the DMB-labeled Neu5Ac.
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.[7]
-
Chromatographic Conditions:
-
Fluorescence Detection:
3. Quantification
-
Prepare a standard curve using DMB-labeled Neu5Ac standards of known concentrations.
-
Quantify the amount of Neu5Ac in the samples by comparing their peak areas to the standard curve.
Visualizations
Experimental Workflow for LC-MS/MS Quantification of Neu5Ac
Caption: Workflow for Neu5Ac quantification by LC-MS/MS.
Role of N-Acetylneuraminic Acid in Influenza Virus Infection
Caption: Neu5Ac as a receptor for influenza virus entry.
References
- 1. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 2. Many locks to one key: N-acetylneuraminic acid binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of N-acetylneuraminic acid by gas chromatography-mass spectrometry with a stable isotope as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Detecting N-Acetylneuraminic Acid in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammalian cells, plays a crucial role in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses.[1][2] As a terminal monosaccharide on glycoproteins and glycolipids, the expression and modification of Neu5Ac are implicated in various physiological and pathological states, including cancer and viral infections.[3][4] Consequently, the accurate detection and quantification of Neu5Ac in cell culture are paramount for research, diagnostics, and the development of novel therapeutics.
These application notes provide a comprehensive overview of the principal methods for the detection and quantification of Neu5Ac in cell culture, complete with detailed experimental protocols and comparative performance data. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with fluorescence derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), enzymatic assays, and colorimetric assays.
Methods for N-Acetylneuraminic Acid Detection
A variety of analytical techniques are available for the quantification of Neu5Ac, each with its own advantages in terms of sensitivity, specificity, and throughput. The choice of method often depends on the specific research question, the available instrumentation, and the required level of quantification.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization
HPLC coupled with fluorescence detection is a widely used method for the sensitive and specific quantification of sialic acids.[5] This technique typically involves the derivatization of Neu5Ac with a fluorescent tag, most commonly 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by separation using reverse-phase HPLC.[6] The DMB-labeled sialic acids are then detected by a fluorescence detector, providing high sensitivity and specificity.[7][8]
Key Features:
-
High Sensitivity: Achieves picomole-level detection.[7]
-
High Specificity: DMB reacts specifically with the α-keto acid group of sialic acids.[9]
-
Quantitative Accuracy: Provides reliable and reproducible quantification.[5]
-
Versatility: Can be adapted for high-throughput analysis.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity and sensitivity for the quantification of Neu5Ac.[10] This method separates Neu5Ac from other cellular components by liquid chromatography, followed by detection using tandem mass spectrometry. The use of multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification, even in complex biological matrices.
Key Features:
-
Exceptional Specificity: Unambiguous identification based on mass-to-charge ratio and fragmentation patterns.
-
Ultra-High Sensitivity: Capable of detecting very low concentrations of Neu5Ac.
-
Multiplexing Capability: Allows for the simultaneous quantification of different sialic acid species.
-
No Derivatization Required: Can directly measure underivatized Neu5Ac.
Enzymatic Assays
Enzymatic assays provide a convenient and often high-throughput method for the quantification of Neu5Ac. These assays typically utilize a series of enzymatic reactions that lead to the production of a detectable signal, such as a change in absorbance or fluorescence. A common approach involves the cleavage of Neu5Ac by N-acetylneuraminate lyase (NAL), which produces pyruvate (B1213749). The pyruvate is then quantified in a subsequent enzymatic reaction.
Key Features:
-
High Throughput: Amenable to microplate formats for analyzing a large number of samples.
-
Ease of Use: Commercially available kits simplify the assay procedure.[11]
-
Good Specificity: The use of specific enzymes confers good assay specificity.
Periodate-Resorcinol Assay
The periodate-resorcinol method is a classic colorimetric assay for the quantification of total sialic acids.[12] The assay is based on the periodate (B1199274) oxidation of sialic acid, followed by the reaction with resorcinol (B1680541) to produce a colored product that can be measured spectrophotometrically.[13] While less sensitive and specific than chromatographic methods, it is a simple and cost-effective technique for estimating total sialic acid content.
Key Features:
-
Simplicity: Straightforward and easy-to-perform colorimetric assay.
-
Cost-Effective: Requires basic laboratory equipment and inexpensive reagents.
-
Total Sialic Acid Measurement: Quantifies all forms of sialic acid present in the sample.
Quantitative Data Presentation
The following table summarizes the quantitative performance characteristics of the described methods for Neu5Ac detection.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Throughput | Notes |
| DMB-HPLC with Fluorescence Detection | ~320 amol | pmol level[7] | Varies, typically in the pmol to nmol range[5] | Medium to High | Highly sensitive and specific for α-keto acids. |
| LC-MS/MS | - | 50.0 ng/mL[10] | 50.0–10,000.0 ng/mL[10] | Medium | Highest specificity and sensitivity. |
| Enzymatic Assay (Colorimetric/Fluorometric) | - | 0.2 nmol/well (Fluorometric)[11] | 0.2-1.0 nmol/well (Fluorometric)[11] | High | Amenable to high-throughput screening. |
| Periodate-Resorcinol Assay | - | - | 5-65 nmol/mL[12] | High | Measures total sialic acids; potential for interference. |
Experimental Protocols
Sample Preparation from Cell Culture
This protocol describes the general steps for releasing total (free and conjugated) Neu5Ac from cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
2 M Acetic Acid
-
Heating block or water bath at 80°C
-
Centrifugal evaporator or lyophilizer
-
Ultrapure water
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS and detach the cells using a cell scraper.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
-
-
Acid Hydrolysis:
-
Resuspend the cell pellet in a known volume of 2 M acetic acid (e.g., 100 µL for 1-5 million cells).
-
Incubate the cell suspension at 80°C for 2 hours to release sialic acids from glycoconjugates.[6]
-
-
Sample Clarification and Drying:
-
Centrifuge the hydrolysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the released sialic acids to a new microcentrifuge tube.
-
Dry the supernatant using a centrifugal evaporator or by lyophilization.
-
-
Reconstitution:
-
Reconstitute the dried sample in a known volume of ultrapure water (e.g., 50-100 µL) or the initial mobile phase of the subsequent chromatographic analysis.
-
The sample is now ready for analysis by HPLC, LC-MS/MS, or other methods.
-
DMB-HPLC with Fluorescence Detection Protocol
This protocol outlines the derivatization of released Neu5Ac with DMB and subsequent analysis by HPLC.
Materials:
-
Reconstituted cell extract containing Neu5Ac
-
DMB labeling solution (commercially available kits or prepared fresh)
-
Heating block at 50°C
-
HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of water, acetonitrile (B52724), and methanol)[5]
-
Neu5Ac standard solutions for calibration curve
Procedure:
-
DMB Derivatization:
-
To the reconstituted sample (e.g., 10 µL), add the DMB labeling solution (e.g., 40 µL).
-
Incubate the mixture in the dark at 50°C for 2.5 to 3 hours.[6]
-
-
Reaction Quenching:
-
Stop the reaction by adding a larger volume of water (e.g., 450 µL).
-
-
HPLC Analysis:
-
Inject an appropriate volume of the DMB-labeled sample onto the C18 HPLC column.
-
Perform the chromatographic separation using an isocratic or gradient elution with the chosen mobile phase.
-
Monitor the elution of DMB-labeled Neu5Ac using the fluorescence detector.
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of Neu5Ac standard solutions.
-
Quantify the amount of Neu5Ac in the samples by comparing their peak areas to the standard curve.
-
LC-MS/MS Protocol
This protocol provides a general workflow for the quantification of Neu5Ac using LC-MS/MS.
Materials:
-
Reconstituted cell extract containing Neu5Ac
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., HILIC or C18)
-
Mobile phases (e.g., acetonitrile and water with additives like formic acid)
-
Neu5Ac standard solutions for calibration curve
-
Internal standard (e.g., isotopically labeled Neu5Ac)
Procedure:
-
Sample Preparation:
-
If using an internal standard, spike it into the reconstituted samples and standard solutions.
-
-
LC Separation:
-
Inject the sample onto the LC column.
-
Perform the chromatographic separation using a suitable gradient elution program.
-
-
MS/MS Detection:
-
Set up the mass spectrometer to operate in MRM mode.
-
Define the specific precursor-to-product ion transitions for Neu5Ac and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing the Neu5Ac standard solutions.
-
Quantify Neu5Ac in the samples by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to the standard curve.
-
Enzymatic Assay Protocol (General)
This protocol is a general guideline for a commercially available enzymatic assay kit. Refer to the specific kit manual for detailed instructions.
Materials:
-
Reconstituted cell extract containing Neu5Ac
-
Commercial Sialic Acid Assay Kit (containing assay buffer, enzyme mix, probe, and standard)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of Neu5Ac standard dilutions as described in the kit manual.
-
-
Sample Preparation:
-
Add an appropriate volume of the reconstituted sample to the wells of the microplate. Adjust the volume with assay buffer if necessary.
-
-
Reaction Initiation:
-
Add the enzyme mix and probe to all wells (standards and samples).
-
-
Incubation:
-
Incubate the plate according to the kit's instructions (e.g., at 37°C for a specific duration).
-
-
Signal Detection:
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
-
Quantification:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the concentration of Neu5Ac in the samples.
-
Periodate-Resorcinol Assay Protocol
This protocol describes a microplate-based periodate-resorcinol assay for total sialic acid quantification.[13]
Materials:
-
Reconstituted cell extract containing Neu5Ac
-
Neu5Ac standard solutions
-
Periodic acid solution
-
Resorcinol reagent
-
96-well microplate
-
Microplate shaker
-
Heating block or water bath at 100°C
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Add a known volume of samples and standards to the wells of a 96-well microplate.
-
-
Periodate Oxidation:
-
Add the periodic acid solution to each well and mix by shaking.
-
Incubate at room temperature for a defined period (e.g., 5 minutes).[13]
-
-
Color Development:
-
Add the resorcinol reagent to each well.
-
Heat the plate at 100°C for a specific time (e.g., 15 minutes) to develop the color.
-
-
Measurement:
-
Cool the plate to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 560-580 nm).
-
-
Quantification:
-
Generate a standard curve and determine the total sialic acid concentration in the samples.
-
Visualization of Pathways and Workflows
N-Acetylneuraminic Acid Metabolic Pathway
This diagram illustrates the key steps in the biosynthesis of Neu5Ac in mammalian cells.
Caption: Biosynthetic pathway of N-Acetylneuraminic acid in mammalian cells.
Experimental Workflow for DMB-HPLC Analysis
This diagram outlines the major steps involved in the quantification of Neu5Ac from cell culture using the DMB-HPLC method.
References
- 1. api.sartorius.com [api.sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialic Acid (NANA) Assay Kit (ab83375) | Abcam [abcam.com]
- 10. An improved automated periodate-resorcinol method for the determination of sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of N-Acetylneuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic synthesis of N-Acetylneuraminic acid (Neu5Ac), a crucial monosaccharide with significant biological roles and therapeutic potential. The protocols outlined below leverage the efficiency and specificity of enzymes to produce Neu5Ac, offering a greener and more controlled alternative to chemical synthesis.
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, is a key component of sialoglycans on cell surfaces, playing a vital role in cell-cell recognition, signaling, and immunity.[1][2] Its importance in various physiological and pathological processes has led to its use in pharmaceuticals, infant formula, and as a valuable building block in medicinal chemistry. Enzymatic synthesis offers a highly efficient and stereospecific route to Neu5Ac, overcoming many of the challenges associated with traditional chemical methods.[1][3]
The primary enzymatic route for Neu5Ac synthesis involves a two-step cascade reaction. First, N-acetyl-D-glucosamine (GlcNAc) is epimerized to N-acetyl-D-mannosamine (ManNAc) by N-acetylglucosamine-2-epimerase (AGE). Subsequently, N-acetylneuraminic acid aldolase (B8822740) (NanA or NAL) catalyzes the aldol (B89426) condensation of ManNAc with pyruvate (B1213749) to yield Neu5Ac.[1][3][4] This process can be performed in a one-pot synthesis, streamlining the production process.[4][5]
Enzymatic Synthesis Pathways
The core of the enzymatic synthesis of Neu5Ac revolves around the sequential action of two key enzymes. The overall pathway can be initiated from different starting materials, providing flexibility and cost-effectiveness.
Diagram: Two-Step Enzymatic Synthesis of Neu5Ac
Caption: Enzymatic cascade for Neu5Ac synthesis from chitin or GlcNAc.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Neu5Ac from N-Acetyl-D-glucosamine (GlcNAc)
This protocol describes a one-pot, two-enzyme system for the synthesis of Neu5Ac from GlcNAc and pyruvate.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Sodium pyruvate
-
Recombinant N-acetylglucosamine-2-epimerase (AGE)
-
Recombinant N-acetylneuraminic acid aldolase (NanA/NAL)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (optional, can enhance AGE activity)[1]
-
MgCl₂ (optional)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing:
-
Enzyme Addition: Add AGE and NanA/NAL to the reaction mixture. The optimal ratio of AGE to NanA may need to be determined empirically, but a starting point can be a 1:4 ratio of enzyme units.[7]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the concentration of Neu5Ac using methods such as HPLC or enzymatic assays.[7][8]
-
Reaction Termination: Terminate the reaction by boiling the mixture for 5-10 minutes to denature the enzymes.[7]
-
Purification: Centrifuge the reaction mixture to remove precipitated proteins. The supernatant containing Neu5Ac can be further purified using anion-exchange chromatography.
Protocol 2: Multi-Enzyme Synthesis of Neu5Ac from Chitin
This protocol outlines a one-pot synthesis of Neu5Ac starting from the more economical substrate, chitin.[7][9] This method involves additional enzymes to first hydrolyze chitin to GlcNAc.
Materials:
-
Colloidal chitin (prepared from raw chitin)
-
Sodium pyruvate
-
Recombinant exochitinase (e.g., SmChiA)
-
Recombinant N-acetylglucosaminidase (e.g., CmNAGase)
-
Recombinant N-acetylglucosamine-2-epimerase (AGE)
-
Recombinant N-acetylneuraminic acid aldolase (NanA/NAL)
-
Tris-HCl buffer (100 mM, pH 8.5)[7]
-
ATP
-
MgCl₂
Procedure:
-
Reaction Setup: Prepare a 1 mL reaction mixture containing:
-
Enzyme Addition: Add the following enzymes to the reaction mixture:
-
Incubation: Incubate the reaction at 37°C for 24 hours with agitation.[7]
-
Pyruvate Feeding: To overcome pyruvate depletion, supplement the reaction with additional pyruvate (e.g., 20 mM) at 6 and 9 hours of incubation.[7]
-
Reaction Monitoring and Termination: Follow steps 4 and 5 from Protocol 1.
-
Purification: Follow step 6 from Protocol 1.
Diagram: Experimental Workflow for Neu5Ac Synthesis
Caption: General experimental workflow for enzymatic Neu5Ac production.
Quantitative Data Summary
The following tables summarize quantitative data from various enzymatic synthesis protocols for Neu5Ac.
Table 1: Reaction Conditions and Yields for Neu5Ac Synthesis
| Starting Material | Key Enzymes | Reaction Time (h) | Temperature (°C) | pH | Final Neu5Ac Concentration | Reference |
| Chitin (20 g/L) | SmChiA, CmNAGase, AGE, NanA | 24 | 37 | 8.5 | 9.2 g/L | [7][9] |
| GlcNAc | AGE, NanA | Not Specified | Not Specified | Not Specified | 191 mM | [5] |
| GlcNAc | rhRnBp (AGE activity), Sialic acid aldolase | Not Specified | Not Specified | Not Specified | ~80% conversion | [4] |
Table 2: Optimized Parameters for Multi-Enzyme Synthesis from Chitin [7]
| Parameter | Optimal Value |
| Temperature | 37°C |
| pH | 8.5 |
| Pyruvate Concentration | 70 mM (with feeding) |
| Ratio of AGE to NanA (U/L) | 1:4 |
Whole-Cell Biocatalysis
An alternative to using purified enzymes is whole-cell biocatalysis, where microorganisms are engineered to overexpress the necessary enzymes. This approach can reduce costs associated with enzyme purification.[1][5] Engineered E. coli strains co-expressing AGE and NanA have been successfully used for Neu5Ac production.[5] While this method simplifies the process, factors like substrate transport across the cell membrane and potential side reactions need to be considered.[5]
Conclusion
The enzymatic synthesis of N-Acetylneuraminic acid offers a robust and efficient platform for its production. The protocols provided herein, along with the summarized quantitative data, serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development. The flexibility in starting materials and the potential for process optimization through techniques like fed-batch reactions and whole-cell catalysis make enzymatic synthesis an attractive and scalable method for producing this important sialic acid.
References
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot bio-synthesis: N-acetyl-D-neuraminic acid production by a powerful engineered whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 8. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling N-Acetylneuraminic Acid in Living Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in a myriad of biological processes, including cell-cell recognition, signaling, and pathogenesis. The ability to visualize and quantify Neu5Ac on living cells is paramount for understanding its function in health and disease. These application notes provide detailed protocols for the metabolic and covalent labeling of Neu5Ac in living cells, enabling their subsequent detection and analysis.
Metabolic Labeling of N-Acetylneuraminic Acid using Bioorthogonal Chemistry
Metabolic labeling is a powerful technique that exploits the cell's own biosynthetic machinery to incorporate unnatural sugar precursors containing bioorthogonal functional groups (e.g., azides or alkynes) into cellular glycans.[1][2] These functionalized glycans can then be visualized or captured through highly specific and bioorthogonal "click chemistry" reactions.[2][3]
Principle of Metabolic Labeling
Cells are cultured in the presence of a peracetylated, cell-permeable unnatural mannosamine (B8667444) derivative, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or peracetylated N-(4-pentynoyl)mannosamine (Ac4ManNAl).[4][5] Inside the cell, esterases remove the acetyl groups, and the modified mannosamine enters the sialic acid biosynthetic pathway.[6] The resulting azido- or alkynyl-modified sialic acid is then incorporated into glycoproteins and glycolipids.[6][7] The bioorthogonal handle can be detected by reaction with a complementary probe, for instance, a fluorescently-labeled alkyne for an azide-modified sugar, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[5][8]
Caption: Metabolic labeling pathway of N-Acetylneuraminic acid.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the metabolic labeling of sialic acids in cultured cells using Ac4ManNAz, followed by detection with a fluorescent alkyne probe via click chemistry.
Materials:
-
Cultured cells (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) (e.g., from Thermo Fisher Scientific, Vector Labs)[9][10]
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Click chemistry detection reagent (e.g., alkyne-fluorophore conjugate)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate with coverslips for microscopy) and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Dilute the Ac4ManNAz stock solution in complete culture medium to a final concentration of 25-75 µM.[5][11] A concentration of 10 µM has been suggested as optimal for minimizing effects on cellular physiology while achieving sufficient labeling.[12]
-
Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2).[7][13]
-
-
Cell Fixation and Permeabilization (for intracellular staining):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. For a typical reaction, mix the alkyne-fluorophore, CuSO4, and a reducing agent like sodium ascorbate (B8700270) in PBS.
-
Incubate the fixed (and permeabilized) cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Quantitative Data
The efficiency of metabolic labeling can vary between different cell lines and with different unnatural precursors.
| Cell Line | Metabolic Precursor (50 µM) | Labeling Efficiency (% of total sialic acid) | Reference |
| Jurkat | Ac4ManNAl | Substantially more efficient than Ac4ManNAz | [4][13] |
| LNCaP | Ac4ManNAl | 78% | [4][13] |
| LNCaP | Ac4ManNAz | 51% | [4][13] |
| PC-3 | Ac4ManNAl | More efficient than Ac4ManNAz | [13] |
| Ramos | Ac4ManNAl | More efficient than Ac4ManNAz | [13] |
| HL-60 | Ac4ManNAl | More efficient than Ac4ManNAz | [13] |
| CHO | Ac4ManNAl | More efficient than Ac4ManNAz | [13] |
Note: Ac4ManNAl generally exhibits higher metabolic incorporation efficiency compared to Ac4ManNAz in the tested cell lines.[4][13]
Cell Viability Assessment
It is crucial to assess the potential cytotoxicity of metabolic labeling agents. Treatment with high concentrations of Ac4ManNAz (e.g., 50 µM) has been shown to affect cellular functions.[12]
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Metabolically labeled cells and control cells
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and perform metabolic labeling as described in Protocol 1.
-
After the labeling period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. A variety of other cell viability assays can also be used, including those based on resazurin (B115843) reduction, ATP content, or protease activity.[14][15]
Covalent Labeling of Cell-Surface N-Acetylneuraminic Acid
Covalent labeling offers an alternative approach that directly modifies existing sialic acids on the cell surface. This method is particularly useful for labeling the entire population of surface sialic acids at a specific point in time.
Principle of Covalent Labeling
This technique involves two main steps:
-
Mild Periodate (B1199274) Oxidation: Treatment of live cells with a low concentration of sodium periodate (NaIO4) at a low temperature selectively oxidizes the vicinal diols on the exocyclic side chain of sialic acids, generating an aldehyde group.[16][17]
-
Oxime Ligation: The newly formed aldehyde can then be specifically ligated with an aminooxy-functionalized probe (e.g., aminooxy-biotin or an aminooxy-fluorophore) to form a stable oxime bond.[16] Aniline has been shown to catalyze this reaction, significantly increasing the labeling efficiency at physiological pH.[16][17]
Caption: Covalent labeling workflow for cell-surface sialic acids.
Experimental Protocol
Protocol 3: Covalent Labeling of Cell-Surface Sialic Acids
Materials:
-
Cultured cells in suspension or adhered to a plate
-
PBS (pH 7.4 and pH 6.7)
-
Sodium periodate (NaIO4)
-
Aminooxy-biotin or other aminooxy-functionalized probe
-
Aniline
-
Quenching solution (e.g., glycerol (B35011) or PBS containing 1 mM of a reducing agent)
-
Streptavidin-fluorophore conjugate (if using aminooxy-biotin)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with cold PBS (pH 7.4).
-
Periodate Oxidation:
-
Resuspend the cells in cold PBS (pH 7.4) containing 1 mM NaIO4.
-
Incubate on ice for 15-30 minutes in the dark.[17]
-
-
Quenching: Quench the reaction by adding a quenching solution and incubate for 5 minutes on ice.
-
Washing: Wash the cells twice with cold PBS (pH 6.7).
-
Oxime Ligation:
-
Washing: Wash the cells three times with PBS.
-
Detection (if using biotin):
-
Incubate the cells with a fluorescently labeled streptavidin conjugate for 30 minutes on ice.
-
Wash the cells twice with PBS.
-
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Data Analysis and Interpretation
For both metabolic and covalent labeling methods, it is essential to include appropriate controls to ensure the specificity of the labeling. These include:
-
No precursor/reagent control: Cells not treated with the metabolic precursor or labeling reagents to assess background fluorescence.
-
Competition control (for metabolic labeling): Co-incubation with an excess of the natural sugar (N-acetylmannosamine) to demonstrate that the labeling is dependent on the sialic acid biosynthetic pathway.
Quantification of labeling can be achieved by measuring the fluorescence intensity using flow cytometry or image analysis software. For more detailed analysis, labeled glycoproteins can be enriched using affinity purification (e.g., with streptavidin beads for biotin-labeled proteins) and identified by mass spectrometry.[18]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal | Inefficient metabolic incorporation or chemical reaction. | Increase concentration of precursor/reagent or extend incubation time. Check the viability of the cells. Ensure the freshness of reagents, especially the reducing agent for CuAAC. For covalent labeling, ensure the pH of the buffers is correct. |
| High background | Non-specific binding of the detection probe. | Include additional washing steps. Use a blocking agent (e.g., BSA) before adding the detection probe. Titrate the concentration of the detection probe. |
| Cell death | Cytotoxicity of the labeling reagents. | Decrease the concentration of the metabolic precursor or labeling reagents. Reduce the incubation time. Perform a cell viability assay to determine the optimal non-toxic concentration. |
Conclusion
The techniques described provide robust and versatile methods for labeling N-Acetylneuraminic acid in living cells. Metabolic labeling with bioorthogonal reporters allows for the tracking of newly synthesized sialylated glycans, while covalent labeling provides a snapshot of the cell-surface sialome. The choice of method will depend on the specific research question. By following these detailed protocols, researchers can effectively label, visualize, and quantify sialic acids, paving the way for a deeper understanding of their biological functions.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. thno.org [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. Invitrogen Click-IT ManNAz Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.stanford.edu [web.stanford.edu]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 16. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Cell Culture Performance with N-Acetylneuraminic Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, is a critical component of the glycan structures of glycoproteins and glycolipids.[1][2] In the context of biopharmaceutical production, the sialylation of recombinant proteins, such as monoclonal antibodies (mAbs), is a critical quality attribute that significantly influences their serum half-life, stability, and efficacy.[3][4] Supplementing cell culture media with Neu5Ac has emerged as a promising strategy to enhance cell viability, increase protein productivity, and modulate glycosylation patterns in various mammalian cell lines, including Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of N-Acetylneuraminic acid as a supplement in cell culture media to improve the production and quality of recombinant proteins.
Key Benefits of N-Acetylneuraminic Acid Supplementation:
-
Increased Cell Viability and Growth: Neu5Ac has been shown to improve viable cell density (VCD) and viability, particularly in the later stages of culture.[6]
-
Enhanced Protein Titer: Supplementation can lead to a significant increase in recombinant protein expression.[5][6]
-
Modulation of Glycosylation: The addition of Neu5Ac can influence the sialylation of glycoproteins.[3]
-
Antioxidant Properties: Neu5Ac can act as an antioxidant, reducing the accumulation of reactive oxygen species (ROS) in the culture, which is beneficial for cell health and productivity.[5][6]
Data Summary
The following tables summarize the quantitative effects of N-Acetylneuraminic acid supplementation on key cell culture parameters as reported in scientific literature.
Table 1: Effect of Neu5Ac Supplementation on Cell Culture Performance and Protein Titer
| Cell Line | Neu5Ac Concentration | Effect on Viable Cell Density (VCD) | Effect on Viability | Effect on Protein Titer | Reference |
| HEK293 | Optimized amount | Higher VCD in later stages | Higher viability in later stages | Increased | [6] |
| CHO (Cell line A) | 100 mg/L | Not specified | Not specified | 26.6% increase (1.76 g/L vs. 1.39 g/L control) | [6] |
| CHO (Cell line B) | Optimized amount | Not specified | Not specified | >20% increase | [6] |
Table 2: Effect of Neu5Ac Supplementation on Product Quality
| Cell Line | Neu5Ac Concentration | Effect on Size Exclusion Chromatography (SEC) Purity | Effect on Glycosylation and Sialic Acid Content | Effect on Cation Exchange Chromatography (CEX) Acidic Variant | Reference |
| CHO (Cell line A) | 100 mg/L | No significant effect | No significant effect | Slightly reduced | [6] |
| CHO (Cell line B) | Optimized amount | No significant effect | No significant effect | Slightly reduced | [6] |
Signaling Pathways and Mechanisms of Action
N-Acetylneuraminic acid supplementation is believed to exert its beneficial effects through several mechanisms, primarily related to its role in glycosylation and its antioxidant properties.
Glycosylation Pathway
Neu5Ac is a precursor for the synthesis of CMP-sialic acid, the donor substrate for sialyltransferases in the Golgi apparatus. Supplementing the culture medium with Neu5Ac can increase the intracellular pool of CMP-sialic acid, thereby enhancing the sialylation of recombinant proteins.
Caption: Sialylation pathway in mammalian cells.
Antioxidant Mechanism
N-Acetylneuraminic acid has been reported to possess antioxidant properties, capable of scavenging reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) without generating harmful free radicals.[5][6] This reduction in oxidative stress can lead to improved cell health and productivity.
Caption: Antioxidant mechanism of Neu5Ac.
Experimental Protocols
The following protocols are generalized methodologies based on published literature. Researchers should optimize these protocols for their specific cell lines and culture systems.
Protocol 1: Supplementation of N-Acetylneuraminic Acid in Shake Flask Cultures
This protocol describes the addition of Neu5Ac to shake flask cultures of CHO or HEK293 cells for the production of a recombinant protein.
Caption: Workflow for Neu5Ac supplementation.
Materials:
-
CHO or HEK293 cells expressing the recombinant protein of interest
-
Chemically defined cell culture medium
-
N-Acetylneuraminic acid (cell culture grade)
-
Sterile water or PBS for injection
-
Shake flasks
-
Incubator with shaking capabilities (e.g., 37°C, 5-8% CO₂)
Procedure:
-
Prepare a sterile stock solution of N-Acetylneuraminic acid (e.g., 10 g/L in sterile water or PBS). Filter-sterilize the solution through a 0.22 µm filter.
-
Seed the cells in shake flasks at a recommended density in the appropriate cell culture medium.
-
On day 0, add the sterile Neu5Ac stock solution to the treatment flasks to achieve the desired final concentration (e.g., 100 mg/L).[6] For the control group, add an equivalent volume of the sterile vehicle (water or PBS).
-
Incubate the flasks under standard conditions (e.g., 37°C, 5-8% CO₂, appropriate shaking speed).
-
Monitor viable cell density, viability, and key metabolites (e.g., glucose, lactate) daily or every other day.
-
At the end of the culture period (e.g., day 10-14), harvest the cell culture fluid by centrifugation or filtration to remove cells and debris.
-
Analyze the clarified supernatant for protein titer and product quality attributes.
Protocol 2: Analysis of Sialic Acid Content
This protocol outlines a common method for the quantification of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) on a purified recombinant protein.[6]
Materials:
-
Purified recombinant protein
-
Trifluoroacetic acid (TFA)
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector
-
C18 column
Procedure:
-
Acid Hydrolysis: Release sialic acids from the glycoprotein by treating the purified antibody with 0.1 M trifluoroacetic acid at 80°C for 1 hour.[6]
-
Derivatization: Label the released sialic acids with DMB by incubating the sample at 50°C for 3 hours.[6]
-
RP-HPLC Analysis: Separate the DMB-labeled sialic acids using an RP-HPLC system equipped with a C18 column.[6]
-
Quantification: Detect the labeled sialic acids using a fluorescence detector and quantify the amounts of Neu5Ac and Neu5Gc by comparing the peak areas to a standard curve of known concentrations.
Conclusion
Supplementing cell culture media with N-Acetylneuraminic acid is a valuable strategy for enhancing the production and modulating the quality of recombinant proteins. The protocols and data presented in these application notes provide a starting point for researchers to implement and optimize the use of Neu5Ac in their specific cell culture processes. By carefully controlling the concentration and timing of Neu5Ac addition, it is possible to achieve higher protein titers and desirable glycosylation profiles, ultimately leading to more efficient and consistent biopharmaceutical manufacturing.
References
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Sialic Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Sialic Acid on Mammalian Cell Culture and Protein Expression: A Potential Productivity Enhancer for Biopharmaceutical Cell Culture Processes [mdpi.com]
Unveiling the Potential of N-Acetylneuraminic Acid (Neu5Ac) in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a pivotal role in a myriad of biological processes, making it a molecule of significant interest in pharmaceutical research. From its involvement in cellular recognition and signaling to its role in pathological conditions, Neu5Ac presents a versatile platform for the development of novel therapeutics, drug delivery systems, and diagnostic biomarkers. These application notes provide a comprehensive overview of the practical applications of Neu5Ac in pharmaceutical research, complete with detailed experimental protocols for key methodologies.
Application Note 1: Neu5Ac as a Therapeutic Agent
Neu5Ac and its derivatives are at the forefront of therapeutic innovation, with applications ranging from antiviral drugs to treatments for genetic disorders.
1.1. Antiviral Therapy:
Neu5Ac is a crucial component of the host cell receptors that many viruses, including influenza, use for entry.[1] This understanding has led to the development of neuraminidase inhibitors, such as Oseltamivir and Zanamivir, which are analogs of Neu5Ac.[2][3] These drugs function by preventing the release of new viral particles from infected cells, thereby halting the spread of infection.[1]
1.2. Neurological and Genetic Disorders:
Emerging research highlights the therapeutic potential of Neu5Ac in neurodegenerative diseases and certain genetic conditions.[4] For instance, Neu5Ac extended-release formulations have shown promise in ameliorating the decline in muscle strength in patients with GNE myopathy, a rare genetic disorder caused by mutations in the gene responsible for a key enzyme in sialic acid biosynthesis.[2] Its role in neuronal communication and synaptic plasticity also makes it a target for developing therapies for a range of neurological disorders.[4]
1.3. Immunomodulation and Anti-inflammatory Effects:
Sialic acids on the cell surface interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of receptors primarily expressed on immune cells.[1] This interaction plays a critical role in regulating immune responses and preventing excessive inflammation.[1] Dysregulation of this axis is implicated in autoimmune diseases, positioning Neu5Ac and its mimetics as potential immunomodulatory agents.[1][5]
Application Note 2: Neu5Ac in Drug Delivery and Targeting
The unique properties of Neu5Ac are being harnessed to develop sophisticated drug delivery systems that can evade the immune system and specifically target diseased cells.
2.1. "Self" Recognition and Immune Evasion:
Coating nanoparticles with sialic acid creates a "self" marker, allowing them to evade the reticuloendothelial system (RES), which is responsible for clearing foreign particles from the body.[6][7] This "stealth" effect prolongs the circulation time of the nanoparticles, increasing their chances of reaching the target site.[6]
2.2. Cancer Targeting:
Cancer cells often overexpress sialic acids on their surface, which contributes to metastasis and immune evasion.[1][8] This aberrant sialylation can be exploited for targeted drug delivery. Nanoparticles decorated with sialic acid or its mimetics can specifically bind to lectins or other receptors that are overexpressed on tumor cells, delivering a therapeutic payload directly to the cancer cells while minimizing off-target effects.[8][9] A glycomimetic of Neu5Ac, P-3Fax-Neu5Ac, delivered via nanoparticles, has been shown to prevent metastasis in a murine model.[8]
Application Note 3: Neu5Ac as a Biomarker
Alterations in the levels and linkages of sialic acids on glycoproteins and glycolipids are associated with numerous diseases, making Neu5Ac a valuable biomarker for diagnosis, prognosis, and monitoring treatment response.
3.1. Cancer:
Aberrant sialylation is a well-established hallmark of cancer.[1] Increased levels of sialylated glycans are often correlated with poor prognosis in various cancers.[1] The non-human sialic acid, N-glycolylneuraminic acid (Neu5Gc), which can be incorporated into human tissues from dietary sources, is found at elevated levels in some tumors and is being investigated as a cancer biomarker.[10][11]
3.2. Cardiovascular Disease:
Elevated serum levels of Neu5Ac and its acetylated derivative, Neu5,9Ac2, have been identified as potential biomarkers for cardiovascular disease.[12][13] These sialic acids may play a role in inflammation, thrombosis, and lipoprotein metabolism.[11]
3.3. Neurological and Infectious Diseases:
Changes in sialylation patterns are also observed in neurological disorders and viral infections.[4][14] For instance, altered sialidase activity has been noted in the context of neuroinflammation.[14] Monitoring these changes can provide insights into disease progression and therapeutic efficacy.
Quantitative Data Summary
| Application Area | Analyte/Parameter | Method | Key Findings | Reference(s) |
| Biomarker for CVD | Plasma Neu5Ac | LC-MS/MS | Mean concentration significantly elevated in CVD patients. AUC for CVD prediction: 0.86. | [12][13] |
| Biomarker for CVD | Plasma Neu5,9Ac2 | LC-MS/MS | Mean concentration elevated in CVD patients. AUC for CVD prediction: 0.71. | [12][13] |
| Therapeutic Glycoproteins | Neu5Ac and Neu5Gc Content | HPAE-PAD | LOD for Neu5Ac: 0.17 pmol; LOQ for Neu5Ac: 0.50 pmol. LOD for Neu5Gc: 0.08 pmol; LOQ for Neu5Gc: 0.30 pmol. | [4] |
| Plasma Analysis | Neu5Ac | HILIC-LC-MS/MS | LLOQ: 25.0 ng/mL | [15] |
| Leukocyte Analysis | CMP-Neu5Ac | LC-MS/MS | LLOQ: 10.0 ng/mL | [13][16] |
Experimental Protocols
Protocol 1: Quantification of Neu5Ac and Neu5Gc in Glycoproteins by HPAE-PAD
This protocol details the acid hydrolysis of glycoproteins followed by the quantification of released Neu5Ac and Neu5Gc using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).
Materials:
-
Glycoprotein (B1211001) sample
-
N-acetylneuraminic acid (Neu5Ac) standard
-
N-glycolylneuraminic acid (Neu5Gc) standard
-
Glacial acetic acid
-
Deionized (DI) water
-
Sodium hydroxide (B78521) (50% w/w)
-
Sodium acetate
-
Dionex CarboPac™ PA20 column (or equivalent)
-
HPAE-PAD system
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of Neu5Ac (e.g., 1.62 mM) and Neu5Gc (e.g., 1.54 mM) in DI water.[1]
-
Prepare a combined working stock standard containing a known concentration of both Neu5Ac and Neu5Gc (e.g., 100 µM Neu5Ac and 10 µM Neu5Gc).[1]
-
Generate a series of calibration standards by serial dilution of the working stock.[1]
-
-
Sample Preparation (Acid Hydrolysis):
-
Dissolve the glycoprotein sample in DI water to a known concentration (e.g., 4.0 mg/mL).[4]
-
To a known volume of the protein solution, add an equal volume of 4 M acetic acid.[1]
-
Heat the sample at 80°C for 1-2 hours to release the sialic acids.[17]
-
Cool the sample to room temperature.
-
If necessary, centrifuge the sample to pellet any precipitate and collect the supernatant for analysis.
-
-
HPAE-PAD Analysis:
-
Chromatographic Conditions:
-
Column: Dionex CarboPac™ PA20 (1 mm) with a corresponding guard column.[1]
-
Mobile Phase A: 100 mM Sodium Hydroxide.[4]
-
Mobile Phase B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate.
-
Flow Rate: 0.056 mL/min.[1]
-
Gradient: A suitable gradient to separate Neu5Ac and Neu5Gc (e.g., a linear gradient from 0% to 20% B over 10 minutes).
-
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for Neu5Ac and Neu5Gc in both the standards and the samples.
-
Construct a calibration curve for each sialic acid by plotting peak area versus concentration.
-
Determine the concentration of Neu5Ac and Neu5Gc in the samples using the calibration curves.
-
Protocol 2: High-Throughput Screening of Sialyltransferase Inhibitors using a Fluorescence Polarization Assay
This protocol describes a homogeneous, fluorescence polarization (FP)-based assay for the high-throughput screening of potential sialyltransferase inhibitors.
Materials:
-
Sialyltransferase enzyme (e.g., ST6Gal I)
-
Fluorescently labeled CMP-Neu5Ac donor substrate (e.g., CMP-NeuAc-FITC)
-
Acceptor substrate (e.g., asialofetuin)
-
Test compounds dissolved in DMSO
-
Known sialyltransferase inhibitor (positive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 1 mM DTT.[5]
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of test compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate.
-
-
Enzyme and Acceptor Addition:
-
Prepare a master mix of the sialyltransferase and asialofetuin in the assay buffer.
-
Dispense 5 µL of the master mix into each well.[5]
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the enzyme to interact with the test compounds.[5]
-
-
Reaction Initiation:
-
Prepare a solution of the fluorescent donor substrate (CMP-NeuAc-FITC) in the assay buffer.
-
Add 5 µL of the donor substrate solution to each well to start the enzymatic reaction.[5]
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[5]
-
-
Fluorescence Polarization Measurement:
-
Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Compounds that show significant inhibition are identified as potential hits.
-
Visualizations
Caption: Neu5Ac-Siglec Signaling Pathway in Immune Regulation.
Caption: Workflow for Neu5Ac Quantification by HPAE-PAD.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. thno.org [thno.org]
- 13. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sialic acid–binding immunoglobulin-like lectins (Siglecs) detect self-associated molecular patterns to regulate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. solvias.com [solvias.com]
Application Notes and Protocols for Sialidase Activity Assays Using Neu5Ac Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring sialidase (also known as neuraminidase) activity using N-acetylneuraminic acid (Neu5Ac) derivatives. Sialidases are enzymes that cleave terminal sialic acid residues from glycoconjugates and are involved in numerous physiological and pathological processes.[1][2] Accurate measurement of sialidase activity is crucial for understanding its biological roles and for the development of therapeutic inhibitors.[1][3]
Introduction to Sialidase Activity Assays
Sialidase activity is typically quantified by measuring the release of a reporter molecule from a synthetic sialic acid-containing substrate. The choice of substrate and detection method depends on the required sensitivity, throughput, and the specific sialidase being investigated. The most common approaches involve fluorometric or colorimetric detection.[4][5][6]
Fluorometric Assays: These assays are highly sensitive and widely used.[4][6] A common substrate is 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][7][8] Sialidase cleaves the glycosidic bond, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.[4][7][8]
Colorimetric Assays: These assays offer a convenient alternative to fluorometric methods. A common substrate is p-nitrophenyl-α-D-neuraminate (pNP-Neu5Ac), which upon cleavage by sialidase releases the yellow-colored p-nitrophenol.[9][10]
I. Fluorometric Sialidase Activity Assay using 4-MUNANA
This protocol describes a fluorescence-based assay to determine sialidase activity using the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][7][8]
Experimental Workflow
Caption: Workflow for the fluorometric sialidase activity assay.
Materials
-
Sialidase-containing sample (e.g., purified enzyme, cell lysate, virus preparation)
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)[5]
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol (B145695) or 0.25 M glycine-NaOH, pH 10.4)[5][11]
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Protocol
-
Reagent Preparation:
-
Enzyme Preparation:
-
Dilute the sialidase-containing sample to the desired concentration in ice-cold Assay Buffer. The optimal dilution should be determined empirically to ensure the reaction remains in the linear range.
-
-
Assay Procedure:
-
Add 50 µL of diluted enzyme sample to each well of a 96-well black microplate.
-
Include a blank control with 50 µL of Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to each well.
-
Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes).[7][11] The incubation time should be optimized to ensure that less than 15% of the substrate is consumed.[12]
-
Terminate the reaction by adding 100 µL of Stop Solution to each well.[7]
-
-
Fluorescence Measurement:
-
Data Analysis:
II. Colorimetric Sialidase Activity Assay
This protocol outlines a colorimetric method for determining sialidase activity, which is suitable for laboratories without access to a fluorometer.
Experimental Workflow
Caption: Workflow for the colorimetric sialidase activity assay.
Materials
-
Sialidase-containing sample
-
p-nitrophenyl-α-D-neuraminate (pNP-Neu5Ac)
-
Assay Buffer (e.g., Sodium acetate (B1210297) buffer, pH 5.5)
-
Stop Solution (e.g., 0.5 M NaOH)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader
Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer.
-
Prepare a stock solution of pNP-Neu5Ac in water or buffer.
-
Prepare the Stop Solution.
-
-
Enzyme Preparation:
-
Dilute the sialidase sample in Assay Buffer.
-
-
Assay Procedure:
-
Add the diluted enzyme to the wells of a 96-well plate.
-
Include a blank control with Assay Buffer only.
-
Initiate the reaction by adding the pNP-Neu5Ac substrate.
-
Incubate at 37°C for an optimized duration.
-
Stop the reaction by adding the Stop Solution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample wells.
-
Use a standard curve of p-nitrophenol to determine the amount of product formed.
-
III. Sialidase Inhibitor Screening Assay
This protocol is adapted for high-throughput screening (HTS) of potential sialidase inhibitors using the fluorometric assay.
Inhibitor Screening Workflow
Caption: Workflow for sialidase inhibitor screening.
Protocol
-
Follow the protocol for the fluorometric assay with the following modifications:
-
Prepare serial dilutions of the test compounds (potential inhibitors) in Assay Buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the diluted sialidase enzyme to the wells containing the compounds.
-
Pre-incubate the enzyme and inhibitors for a specific period (e.g., 30-45 minutes) at room temperature.[7][8]
-
Initiate the reaction by adding the MUNANA substrate and proceed with the standard protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4][7][8]
Data Presentation
Table 1: Comparison of Kinetic Parameters for Different Sialidases
| Sialidase Source | Substrate | KM (µM) | Vmax (relative units) | Reference |
| Influenza A Virus | MUNANA | ~100 | - | [5] |
| Salmonella typhimurium | Sialidase Substrate | High (mM range) | - | [13] |
| Human NEU2 | 4MU-Neu5Ac | - | - | [14] |
| Human NEU4 | 4MU-Neu5Ac | - | - | [14] |
Note: Specific KM and Vmax values can vary significantly depending on the enzyme source, purity, and assay conditions.
Table 2: IC₅₀ Values of Known Sialidase Inhibitors
| Inhibitor | Target Sialidase | IC₅₀ (nM) | Assay Method | Reference |
| Oseltamivir Carboxylate | Influenza Virus | Varies by strain | Fluorometric (MUNANA) | [15] |
| Zanamivir | Influenza Virus | Varies by strain | Fluorometric (MUNANA) | [15] |
| DANA | General Sialidase | - | Fluorogenic | [13] |
| C9-BA-DANA | Human NEU1 | Micromolar range | - | [15] |
Signaling Pathway and Logical Relationships
The assays described are direct enzymatic assays and do not typically involve complex signaling pathways. The fundamental relationship is the enzymatic conversion of a substrate to a detectable product.
Caption: Enzyme-substrate-inhibitor relationship in sialidase assays.
Conclusion
The protocols provided here offer robust and reliable methods for the quantification of sialidase activity and the screening of potential inhibitors. The choice between fluorometric and colorimetric assays will depend on the specific needs of the researcher, including sensitivity requirements and equipment availability. Careful optimization of assay conditions is essential for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of linkage-specific sialoside substrates for colorimetric assay of neuraminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Enzyme assay of sialidases]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Rapid regulation of sialidase activity in response to neural activity and sialic acid removal during memory processing in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Acetylneuraminic Acid Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-Acetylneuraminic acid (Neu5Ac) derivatives, which are crucial for advancing drug discovery in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. These protocols are based on established chemical and chemoenzymatic methods, offering a guide for the rational design and synthesis of novel Neu5Ac-based therapeutic agents.
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a pivotal role in numerous biological processes by terminating glycan chains on cell surfaces.[1] Its involvement in cellular recognition, adhesion, and signaling has made it a prime target for therapeutic intervention.[2] The functionalization of the Neu5Ac scaffold at various positions, particularly C-5 and C-9, has led to the development of potent inhibitors of enzymes like neuraminidase, as well as modulators of cancer cell and immune system activity.[3][4] This document outlines key synthetic strategies and detailed experimental protocols for creating a diverse library of Neu5Ac derivatives.
Synthetic Strategies: An Overview
The synthesis of Neu5Ac derivatives can be broadly categorized into chemical synthesis and chemoenzymatic methods.
Chemical Synthesis offers the flexibility to introduce a wide array of modifications. Common strategies involve the protection of hydroxyl and carboxyl groups, followed by regioselective modification of the desired position. For instance, modifications at the C-5 position often involve derivatization of the N-acetyl group, which can influence the reactivity of sialyl donors in glycosylation reactions.[3][5] Synthesis of C-9 modified derivatives often starts from a common intermediate, allowing for divergent functionalization.[4]
Chemoenzymatic Synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis.[6] This approach often utilizes aldolases to condense N-acetyl-D-mannosamine (ManNAc) or its derivatives with pyruvate (B1213749) to form the corresponding sialic acid.[6][7] This method is particularly advantageous for its high stereoselectivity and milder reaction conditions, often leading to higher yields and fewer purification steps compared to purely chemical routes.[6][7] Whole-cell catalysis is an emerging and efficient approach for the large-scale production of Neu5Ac and its derivatives.[3][8]
Key Therapeutic Applications and Derivatives
Neuraminidase Inhibitors
Neu5Ac derivatives are foundational in the development of antiviral drugs, particularly neuraminidase inhibitors for influenza.[2] These inhibitors mimic the natural substrate of the viral neuraminidase, preventing the release of new virions from infected cells.
Table 1: Neuraminidase Inhibitory Activity of Selected Neu5Ac Derivatives
| Compound | Modification | Target | IC50 (µM) | Reference |
| Zanamivir | 4-guanidino, 3-dehydro | Influenza A & B Neuraminidase | 0.00064 - 0.0079 | [9] |
| Oseltamivir | 3-pentyloxy, 5-amino | Influenza A & B Neuraminidase | Varies by strain | [2] |
| DANA | 2,3-dehydro | General Neuraminidase | Weak inhibitor | [2] |
| 2,7-anhydro-Neu5Ac derivatives | N-cyclohexyl | Bacterial Sialidases (SpNanB, SpNanC) | Selective inhibition | [10] |
Anticancer Agents
Aberrant sialylation is a hallmark of cancer, influencing tumor progression, metastasis, and immune evasion.[11] Neu5Ac derivatives are being explored to target cancer cells selectively.
Table 2: Cytotoxic Activity of Neu5Ac-based Amphiphiles against Cancer Cell Lines
| Amphiphile | Hydrophobic Segment | Self-Assembled Structure | Cancer Cell Line | Activity | Reference |
| Amphiphile 1 | Adamantane | Ribbons | - | - | |
| Amphiphile 2 | Pyrene | Vesicles | Various | Selective cytotoxicity via ROS production | |
| Amphiphile 3 | Pyrene (different linker) | Irregular aggregates | - | - |
Anti-inflammatory Agents
Sialic acids play a role in regulating immune responses, and their derivatives are being investigated for their anti-inflammatory properties.
Table 3: Anti-inflammatory Effects of N-Acetyl Glucosamine (B1671600) (NAG) Derivatives
| Compound | Modification | In Vivo Model | Key Findings | Reference |
| BNAG1 | Bi-deoxygenated NAG | LPS-induced inflammation in mice | Significantly reduced serum IL-6 and TNF-α levels | |
| BNAG2 | Bi-deoxygenated NAG | LPS-induced inflammation in mice | Anti-inflammatory effect comparable to NAG |
Experimental Protocols
Protocol 1: General Chemoenzymatic Synthesis of C-9 Modified Neu5Ac Derivatives
This protocol describes a general method for the synthesis of C-9 modified Neu5Ac derivatives using N-acetylneuraminate lyase (NAL).
Materials:
-
N-acetyl-D-mannosamine (ManNAc)
-
Pyruvate
-
N-acetylneuraminate lyase (NAL)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)
-
Solvents for extraction and purification (e.g., ethanol, water)
-
Ion-exchange chromatography resin
Procedure:
-
Dissolve ManNAc and a molar excess of pyruvate in the buffer solution.
-
Add N-acetylneuraminate lyase to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle shaking.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, terminate it by heating or adding a quenching agent (e.g., ethanol).
-
Purify the resulting C-9 modified Neu5Ac derivative using ion-exchange chromatography.[6][7]
Protocol 2: Chemical Synthesis of a C-5 Modified Neu5Ac Derivative (General Steps)
This protocol outlines the general chemical steps for modifying the C-5 position of Neu5Ac.
Materials:
-
N-Acetylneuraminic acid (Neu5Ac)
-
Protecting group reagents (e.g., for hydroxyl and carboxyl groups)
-
Reagents for N-acetyl modification (e.g., acylating agents)
-
Solvents (e.g., pyridine, dichloromethane)
-
Deprotection reagents
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protect the hydroxyl and carboxyl groups of Neu5Ac using standard protecting group chemistry.
-
Selectively deprotect the N-acetyl group or modify it directly. For example, treatment with a strong base can yield the free amine at C-5.[3]
-
Introduce the desired modification at the C-5 amino group (e.g., acylation with a different acyl chloride).[3]
-
Remove all protecting groups under appropriate conditions to yield the final C-5 modified Neu5Ac derivative.
-
Purify the final product using silica gel column chromatography.[3]
Visualizations
Synthesis and Signaling Pathways
Caption: Chemoenzymatic synthesis of Neu5Ac derivatives.
Caption: Drug discovery workflow for Neu5Ac derivatives.
Caption: Mechanism of neuraminidase inhibition.
References
- 1. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel N-acetylneuraminic acid derivatives as substrates for rapid detection of influenza virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 10. Selective Anticancer Materials by Self-Assembly of Synthetic Amphiphiles Based on N-Acetylneuraminic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein-Sialic Acid Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids, terminal monosaccharides on glycan chains of glycoproteins and glycolipids, are pivotal in a myriad of biological processes, from cell-cell recognition and signaling to pathogen invasion and immune modulation. The interactions between sialic acids and their cognate binding proteins, such as lectins, are often of low affinity but high specificity, playing critical roles in health and disease. Understanding these interactions at a molecular level is crucial for the development of novel therapeutics and diagnostics.
These application notes provide an overview and detailed protocols for several key biophysical and cell-based methods employed to characterize protein-sialic acid interactions. The included techniques allow for the determination of binding affinity, kinetics, thermodynamics, and structural details of these crucial molecular recognition events.
I. Biophysical Methods for Characterizing Protein-Sialic Acid Interactions
A variety of biophysical techniques are available to quantify the binding parameters of protein-sialic acid interactions in a controlled, in vitro setting.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte in solution. It provides quantitative information on binding affinity (KD), as well as association (ka) and dissociation (kd) rate constants.
-
Chip Selection and Ligand Immobilization:
-
Select a sensor chip appropriate for the ligand (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Immobilize the sialic acid-containing glycan or a sialylated protein (ligand) to the chip surface via amine coupling. A typical protein concentration for immobilization is 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
Deactivate the remaining active esters on the surface with a 1 M ethanolamine-HCl solution.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the protein of interest (analyte) in a suitable running buffer (e.g., HBS-EP). The concentration range should ideally span from 0.1 to 10 times the expected KD.
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection for baseline subtraction.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is followed by a dissociation phase where running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer blank injection from the analyte binding sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
-
| Interacting Partners | KD (µM) | ka (M-1s-1) | kd (s-1) | Reference |
| Sialoadhesin (Siglec-1) - 2,3-sialyllactose | 2.8 | 1.2 x 104 | 3.4 x 10-2 | |
| CD22 (Siglec-2) - 6-sulfo-sialyl-Lewisx | 150 | Not Reported | Not Reported | |
| Influenza H5N1 HA - α2,3-sialylated glycan | 2.5 | 4.6 x 104 | 1.1 x 10-1 | |
| SARS-CoV-2 Spike Protein - N-Acetylneuraminic acid | 27.26 | Not Reported | Not Reported | [1] |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) from a single experiment.
-
Sample Preparation:
-
Dialyze both the protein and the sialic acid-containing ligand extensively against the same buffer to minimize buffer mismatch heats. A common buffer is phosphate-buffered saline (PBS).
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas the samples immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the sialic acid ligand (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration and Data Acquisition:
-
Perform an initial small injection to remove any material from the syringe tip.
-
Proceed with a series of injections of the ligand into the protein solution. The heat change upon each injection is measured.
-
As the protein becomes saturated with the ligand, the magnitude of the heat changes decreases.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.
-
Plot the heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
| Interacting Partners | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| Sialoadhesin (Siglec-1) - Sialyl-lactose | 230 | -6.8 | 1.9 | 1.0 | |
| CD22 (Siglec-2) - Sialyl-lactose | 250 | -9.2 | 4.1 | 0.9 | |
| H. ducreyi SatA - Neu5Ac | 0.133 ± 0.022 | -2.21 ± 0.023 | -7.172 | 1.0 | [2] |
| H. ducreyi SatA - Neu5Gc | 0.277 ± 0.058 | -2.986 ± 0.056 | -5.96 | 1.0 | [2] |
Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful technique for identifying the binding epitope of a ligand that binds to a protein receptor. It relies on the transfer of saturation from the protein to the bound ligand.
-
Sample Preparation:
-
Prepare a solution containing the protein (typically 10-50 µM) and a molar excess of the sialic acid-containing ligand (typically 1-5 mM) in a suitable deuterated buffer (e.g., PBS in D2O).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum of the sample to identify the ligand resonances.
-
Set up the STD-NMR experiment by defining the on-resonance and off-resonance frequencies. The on-resonance frequency is set to a region where only protein signals resonate (e.g., -1.0 ppm or 7.0 ppm), while the off-resonance frequency is set to a region with no protein or ligand signals (e.g., 40 ppm).
-
Acquire the STD-NMR spectra with a series of saturation times to assess the build-up of the STD effect.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. The STD spectrum will only show signals from the ligand that has bound to the protein.
-
Calculate the STD amplification factor for each ligand proton by dividing the intensity of the signal in the STD spectrum by the intensity of the corresponding signal in the reference spectrum.
-
The protons of the ligand that are in closest proximity to the protein surface will show the largest STD effects, allowing for the mapping of the binding epitope.
-
II. Structural Analysis Methods
Structural biology techniques provide high-resolution information on the three-dimensional architecture of protein-sialic acid complexes.
X-ray Crystallography
X-ray crystallography can provide an atomic-level view of the interactions between a protein and a sialic acid ligand, revealing the precise binding site and the key amino acid residues involved in recognition.
-
Protein Expression and Purification:
-
Express and purify the protein of interest to high homogeneity.
-
-
Crystallization:
-
Screen for crystallization conditions for the protein alone or in complex with the sialic acid ligand. This is often done using high-throughput screening methods.
-
Soaking or co-crystallization strategies can be employed to obtain the protein-ligand complex crystals.
-
-
Data Collection and Structure Determination:
-
Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement if a homologous structure is available, or by other phasing methods.
-
Build and refine the atomic model of the protein-sialic acid complex.
-
III. Cell-Based Assays
Cell-based assays are essential for studying protein-sialic acid interactions in a more physiologically relevant context.
Cell-Based Glycan Arrays
This method utilizes engineered cells that display specific sialylated glycans on their surface to probe the binding of sialic acid-binding proteins.
-
Cell Line Engineering:
-
Use a cell line with a simplified glycan profile (e.g., CHO or HEK293 cells with specific glycosyltransferase knockouts).
-
Genetically engineer the cells to express specific sialyltransferases to generate defined cell-surface sialoglycans.
-
-
Siglec Binding Assay:
-
Incubate the engineered cells with a recombinant Siglec-Fc fusion protein.
-
Wash the cells to remove unbound protein.
-
Detect the bound Siglec-Fc using a fluorescently labeled secondary antibody (e.g., anti-human Fc).
-
Analyze the fluorescence intensity by flow cytometry to quantify Siglec binding.
-
Hemagglutination Inhibition (HAI) Assay
The HAI assay is a classical method used to quantify the ability of antibodies or other molecules to inhibit the agglutination of red blood cells (RBCs) by a virus that binds to sialic acids on the RBC surface.
-
Reagents and Preparation:
-
Prepare a standardized suspension of RBCs (e.g., 0.5% chicken or turkey RBCs).
-
Titrate the virus stock to determine the concentration that causes complete hemagglutination (4 hemagglutinating units, HAU).
-
-
HAI Assay Procedure:
-
Serially dilute the test sample (e.g., antibody or inhibitor) in a 96-well V-bottom plate.
-
Add 4 HAU of the virus to each well containing the diluted sample.
-
Incubate the plate to allow the inhibitor to bind to the virus.
-
Add the RBC suspension to each well.
-
Incubate the plate and observe the results. Inhibition of hemagglutination is indicated by the formation of a button of RBCs at the bottom of the well, while agglutination results in a lattice formation.
-
-
Data Interpretation:
-
The HAI titer is the reciprocal of the highest dilution of the sample that completely inhibits hemagglutination.
-
IV. Visualizations
The following diagrams illustrate the workflows and concepts described in these application notes.
References
Visualizing N-Acetylneuraminic Acid: A Guide to Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in numerous biological processes, including cell-cell recognition, signaling, and pathogenesis. Its aberrant expression is a hallmark of several diseases, most notably cancer, making it a significant biomarker and therapeutic target. Visualizing the distribution and dynamics of Neu5Ac in biological systems is therefore of paramount importance. This document provides a detailed overview of fluorescent probes available for Neu5Ac visualization, complete with experimental protocols and comparative data to aid researchers in selecting and applying the most suitable tools for their studies.
Introduction to Fluorescent Probes for Neu5Ac
A variety of fluorescent probes have been developed to detect and image Neu5Ac. These probes can be broadly categorized based on their detection mechanism:
-
Boronic Acid-Based Probes: These probes utilize the interaction between boronic acid and the diol groups present in sialic acids. This interaction is often reversible and can be designed to produce a "turn-on" or ratiometric fluorescent signal upon binding.[1][2][3][4]
-
Aggregation-Induced Emission (AIE) Probes: AIEgens are non-emissive in their dissolved state but become highly fluorescent upon aggregation. Probes based on AIE can be designed to aggregate in the presence of Neu5Ac, leading to a significant fluorescence enhancement.[5][6][7]
-
Metabolic Labeling Probes: This strategy involves introducing a chemically tagged monosaccharide precursor of sialic acid into cells.[8] The cells metabolize this precursor and incorporate the tag into their cell-surface glycans. The tag, often an azide (B81097) or alkyne, can then be selectively reacted with a fluorescently labeled probe via bioorthogonal "click" chemistry.
-
Enzyme-Mediated Labeling: Fluorescently tagged sialic acid derivatives can be enzymatically transferred to glycoconjugates using specific sialyltransferases.[9][10] This method allows for the specific labeling of glycans with terminal galactose or N-acetylgalactosamine residues.
Comparative Data of Fluorescent Probes
The selection of a fluorescent probe depends on the specific application, considering factors such as sensitivity, specificity, and the experimental system. The following table summarizes the key quantitative data for representative fluorescent probes for Neu5Ac.
| Probe Type | Example Probe | Excitation (nm) | Emission (nm) | Application | Reference |
| Boronic Acid-Based | 3-(dansylamino)phenylboronic acid (DAPB) | ~340 | ~530 | In situ imaging of cell surface sialic acid | [1] |
| Boronic Acid-Based | Phenylboronic acid-tagged Polydiacetylene Liposomes | Not specified | Not specified | "Turn-on" detection of free and cell-surface sialic acid | [3] |
| AIE Probe | Two-component AIE probes | Not specified | Not specified | Detection and discrimination of sialic acid from other saccharides | [6][7] |
| Metabolic Labeling | N-azidoacetylmannosamine (ManNAz) followed by DBCO-Fluor 488 | ~495 | ~519 | Fluorescent labeling of cell surface glycans | [8] |
| Enzyme-Mediated | Cy3-conjugated Neu5Ac with ST6Gal1 | ~550 | ~570 | N-glycan-specific labeling | [10] |
| Enzyme-Mediated | Cy5-conjugated Neu5Ac with ST3Gal1/2 or ST6GalNAc2 | ~649 | ~670 | O-glycan-specific labeling | [10] |
Experimental Protocols
Protocol 1: In Situ Imaging of Cell Surface Sialic Acid using a Boronic Acid-Based Probe
This protocol describes the use of a competitive binding strategy with a fluorescently labeled boronic acid derivative for imaging cell surface Neu5Ac.[1][2]
Workflow Diagram:
Caption: Experimental workflow for cell surface sialic acid imaging.
Materials:
-
Cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent boronic acid probe (e.g., DAPB functionalized nanoparticles)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for imaging).
-
Probe Preparation: Prepare the fluorescent boronic acid probe solution in a biocompatible buffer (e.g., PBS) at the desired concentration.
-
Cell Incubation:
-
Wash the cells twice with PBS.
-
Add the probe solution to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[2]
-
-
Washing: Gently wash the cells three times with PBS to remove unbound probe.
-
Fluorescence Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Data Analysis: Quantify the fluorescence intensity to determine the relative amount of cell surface Neu5Ac.
Protocol 2: Metabolic Labeling of Sialic Acids and Click Chemistry
This protocol outlines the metabolic incorporation of an azide-modified sialic acid precursor and subsequent fluorescent labeling via copper-free click chemistry.[8]
Signaling Pathway Diagram:
Caption: Metabolic glycoengineering and click chemistry pathway.
Materials:
-
Cells of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in medium supplemented with Ac4ManNAz (e.g., 25-50 µM) for 1-3 days.[8] This allows for the metabolic incorporation of the azide group into cell surface glycans.
-
-
Washing: Wash the cells three times with PBS to remove unincorporated Ac4ManNAz.
-
Fluorescent Labeling:
-
Incubate the cells with a DBCO-functionalized fluorescent dye (e.g., 5 µM in PBS) for 1 hour at 37°C, protected from light.[8]
-
-
Final Washes: Wash the cells three times with PBS to remove unbound fluorescent probe.
-
Analysis: The cells are now fluorescently labeled and can be visualized by fluorescence microscopy or quantified by flow cytometry.
Protocol 3: HPLC-Based Quantification of N-Acetylneuraminic Acid
For quantitative analysis of total Neu5Ac content, a common method involves acid hydrolysis to release sialic acids from glycoconjugates, followed by derivatization with a fluorescent tag and analysis by High-Performance Liquid Chromatography (HPLC).[11][12]
Workflow Diagram:
Caption: Workflow for HPLC-based quantification of Neu5Ac.
Materials:
-
Biological sample
-
Hydrochloric acid or Acetic acid
-
Derivatization reagent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)
-
HPLC system with a fluorescence detector
-
Neu5Ac standard
Procedure:
-
Sample Preparation: Prepare a homogenate or lysate of the biological sample.
-
Acid Hydrolysis: Release sialic acids from glycoconjugates by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).[12]
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Separate the fluorescently labeled sialic acids using an appropriate mobile phase gradient.
-
-
Fluorescence Detection: Detect the eluting compounds using a fluorescence detector set to the excitation and emission wavelengths of the DMB-sialic acid adduct (e.g., Ex: 373 nm, Em: 448 nm).[12]
-
Quantification: Create a standard curve using known concentrations of Neu5Ac standard that have undergone the same derivatization procedure. Calculate the concentration of Neu5Ac in the sample by comparing its peak area to the standard curve.
Conclusion
The visualization and quantification of N-Acetylneuraminic acid are critical for advancing our understanding of its roles in health and disease. The fluorescent probes and protocols described in this document provide a range of powerful tools for researchers. The choice of methodology will depend on the specific research question, whether it involves in situ imaging of cell surface sialic acids, metabolic labeling of glycans, or quantitative analysis of total sialic acid content. By carefully selecting and applying these techniques, scientists can gain valuable insights into the complex world of sialobiology.
References
- 1. Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cms.nju.edu.cn [cms.nju.edu.cn]
- 3. Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of Sialic Acid and Imaging of Cell-Surface Glycan Using a Fluorescence-SERS Dual Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescent CMP-sialic acids as a tool to study the specificity of the CMP-sialic acid carrier and the glycoconjugate sialylation in permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Glycan Labeling and Detection: R&D Systems [rndsystems.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Sialic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of sialic acid isomers. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of sialic acid isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Sialic Acid Isomers (e.g., Neu5Ac and Neu5Gc) | Inadequate mobile phase composition. | Optimize the mobile phase. For reversed-phase chromatography, adjust the organic modifier (acetonitrile, methanol) concentration. For HILIC, modify the ionic strength of the aqueous component; higher ionic strength can improve resolution.[1] Consider using a gradient elution.[2] |
| Suboptimal column chemistry. | Select a column with appropriate selectivity. Reversed-phase columns like C18 or RP-Amide are common. For complex isomer separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) columns.[3][4] | |
| Inappropriate pH of the mobile phase. | For methods without derivatization, adjusting the pH can alter the charge state of sialic acids and improve separation. A lower pH (e.g., pH 4) with an ammonium (B1175870) formate (B1220265) buffer has been shown to provide good resolution and sensitivity. | |
| Peak Tailing | Secondary interactions with the column stationary phase. | Use a well-end-capped column to minimize interactions with residual silanol (B1196071) groups. Adding a small amount of an acidic modifier like formic acid to the mobile phase can also help.[5] |
| Column overload. | Reduce the amount of sample injected onto the column.[6] | |
| Sample solvent mismatch. | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[5] | |
| Peak Splitting or Shoulders | Sample degradation. | Sialic acids can be labile, particularly at low pH and high temperatures.[5] For derivatized samples (e.g., with DMB), protect them from light and analyze within 24 hours to prevent degradation.[7][8] |
| Column bed irregularity. | A void in the column packing can cause peak splitting. This often necessitates column replacement.[5] | |
| Co-elution with Interferences | Incomplete sample cleanup. | Implement a solid-phase extraction (SPE) step to remove interfering compounds from the sample matrix before injection.[2] |
| Derivatization reagent artifacts. | Optimize the derivatization reaction to minimize excess reagent. Adjusting the HPLC gradient can also help separate analyte peaks from reagent peaks.[2] | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | Ensure precise and consistent preparation of the mobile phase. In reversed-phase chromatography, retention is highly sensitive to the organic solvent concentration.[9] |
| Temperature variations. | Use a column oven to maintain a constant temperature. Elevated temperatures can also improve the resolution of some sialylated isomers.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC method for separating sialic acid isomers?
A1: The choice of method depends on the specific isomers of interest and the sample matrix.
-
Reversed-Phase (RP) HPLC: This is a widely used technique, often requiring pre-column derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB) to enhance detection and retention.[7] C18 and RP-Amide columns are effective for separating major sialic acids like N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly powerful for separating glycoforms based on the hydrophilicity of the glycan chain and is effective for resolving isomers, including those with different sialic acid linkages (e.g., α2-3 vs. α2-6).[3][10][11]
-
Ion-Pairing Reversed-Phase HPLC: This method can be used for underivatized sialic acids, employing an ion-pairing agent to improve retention on a C18 column.[12]
-
High-Performance Anion-Exchange Chromatography (HPAE): HPAE coupled with pulsed amperometric detection (PAD) is a direct method that separates sialic acids based on charge without the need for derivatization.[13]
Q2: How can I improve the separation of sialic acid linkage isomers (e.g., α2-3 vs. α2-6)?
A2: Separating linkage isomers is challenging but can be achieved by:
-
HILIC: This is a preferred method for separating linkage isomers, as the orientation of the sialic acid affects the overall hydrophilicity of the glycan.[3][10]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer unique selectivity based on the three-dimensional structure of the glycans and can resolve isomers that are difficult to separate by other methods.[4]
-
Reversed-Phase HPLC with Derivatization: Specific derivatization strategies that modify the carboxyl group of sialic acid can introduce mass and retention time differences between α2,3- and α2-6-linked isomers, allowing for their differentiation by RP-HPLC-MS.[14]
Q3: Is derivatization necessary for sialic acid analysis?
A3: Not always, but it is often recommended. Sialic acids lack a strong chromophore, making them difficult to detect by UV absorbance.[15]
-
Fluorescence Derivatization: Labeling with reagents like DMB significantly enhances sensitivity and allows for fluorescence detection, which is highly specific and sensitive.[2][7]
-
Direct Detection Methods: Alternatives to derivatization include Charged Aerosol Detection (CAD), which is a universal detection method,[15] and HPAE with Pulsed Amperometric Detection (PAD).[13] Mass Spectrometry (MS) can also be used for direct detection.[16]
Q4: My DMB-labeled sialic acid samples seem unstable. How can I prevent degradation?
A4: DMB-labeled sialic acids are known to be light-sensitive. To prevent degradation, it is crucial to protect samples from light at all stages following derivatization. It is recommended to analyze samples within 24 hours of labeling.[7][8] If immediate analysis is not possible, store samples frozen at -40°C.[2]
Quantitative Data Summary
The following tables summarize typical HPLC conditions for the separation of sialic acid isomers.
Table 1: Reversed-Phase HPLC Conditions for DMB-Labeled Sialic Acids
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Ascentis Express RP-Amide, 10 cm x 2.1 mm, 2.7 µm | Acclaim RSLC 120 C18, 100 x 2.1 mm, 2.2 µm[2] | XBridge BEH C18, 100 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water[2] | Acetonitrile (B52724):Methanol:Water (9:7:84) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile[2] | N/A (Isocratic) |
| Gradient | 6% B to 20% B, then back to 6% B | 5% B to 40% B over 15 min[2] | Isocratic |
| Flow Rate | 0.2 mL/min | 0.42 mL/min[2] | Scaled for column dimension |
| Temperature | 30 °C | 45 °C[2] | 30 °C |
| Detection | Fluorescence (Ex: 373 nm, Em: 448 nm) | Fluorescence (Ex: 373 nm, Em: 448 nm)[2] | Fluorescence (Ex: 373 nm, Em: 448 nm) |
| Run Time | 15 min | 20 min[2] | < 30 min |
Table 2: HILIC Conditions for Sialic Acid Isomers
| Parameter | Method 1 | Method 2 |
| Column | Acclaim Trinity P2 (Mixed-mode HILIC)[15] | HALO Penta-HILIC[3] |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer (pH 4)[15] | Acetonitrile and Ammonium Formate or Formic Acid[3] |
| Separation Principle | Charge and hydrophilic affinity[15] | Partitioning and adsorption[3] |
| Detection | Charged Aerosol Detection (CAD)[15] | Mass Spectrometry (MS)[3] |
| Key Application | Direct measurement of Neu5Ac and Neu5Gc[15] | Separation of sialic acid linkage isomers on glycopeptides[3] |
Experimental Protocols
Protocol 1: Release and DMB Derivatization of Sialic Acids from Glycoproteins
This protocol is a standard method for preparing sialic acids for RP-HPLC analysis.[7][8]
-
Acid Hydrolysis:
-
To an appropriate amount of glycoprotein (B1211001) sample (typically 50-500 µg), add 2 M acetic acid.[7][8]
-
Incubate the mixture at 80°C for 2 hours to release the sialic acids.
-
Cool the sample to room temperature.
-
-
DMB Labeling:
-
Prepare the DMB labeling solution fresh. A typical recipe includes DMB, glacial acetic acid, 2-mercaptoethanol, and sodium hydrosulfite in water.[2]
-
Add the DMB labeling solution to the hydrolyzed sample.
-
Incubate in the dark at 50-60°C for 2.5 to 3 hours.[2]
-
Stop the reaction by adding a large volume of water or by freezing at -40°C.[2]
-
-
Analysis:
Protocol 2: Direct Analysis of Sialic Acids using HILIC-CAD
This protocol allows for the analysis of underivatized sialic acids.[15]
-
Enzymatic Release (Optional):
-
If sialic acids are bound to glycoproteins, they can be released using a neuraminidase digestion.
-
-
Sample Preparation:
-
Prepare sialic acid standards and samples in the sample solvent (e.g., 60:40 acetonitrile:40mM ammonium acetate, pH 5).[15]
-
-
HPLC Analysis:
Visualizations
Caption: Workflow for DMB derivatization and RP-HPLC analysis of sialic acids.
Caption: Troubleshooting decision tree for common HPLC issues in sialic acid analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isomer-Specific Monitoring of Sialylated N-Glycans Reveals Association of α2,3-Linked Sialic Acid Epitope With Behcet’s Disease [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Separation and identification of GM1b pathway Neu5Ac- and Neu5Gc gangliosides by on-line nanoHPLC-QToF MS and tandem MS: toward glycolipidomics screening of animal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of O-acetylated Sialic Acids
Welcome to the technical support center for the quantitative analysis of O-acetylated sialic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of O-acetylated sialic acids?
A1: The most significant challenges stem from the chemical instability of the O-acetyl esters.[1] These groups are highly susceptible to loss and migration under various experimental conditions, including non-neutral pH and elevated temperatures.[1][2] This lability can lead to an underestimation of the true levels of O-acetylation in a sample.[2][3] Distinguishing between positional isomers, such as 7-O-acetyl and 9-O-acetyl, also requires specialized analytical methods.[4]
Q2: What are the main methods for releasing sialic acids from glycoproteins, and which is best for preserving O-acetyl groups?
A2: The two main methods are mild acid hydrolysis and enzymatic digestion with sialidases.[2] Enzymatic release is generally considered milder and better for preserving O-acetyl groups, but the enzyme's activity can be hindered by certain O-acetyl substitutions.[2][5] Mild acid hydrolysis (e.g., with 2M acetic acid) is a common alternative that balances release efficiency with the preservation of these labile groups.[2]
Q3: Why is derivatization necessary for sialic acid analysis?
A3: Derivatization is a key strategy for several reasons. First, it stabilizes the sialic acids and their O-acetyl groups, preventing degradation during analysis.[2] Second, for techniques like HPLC, derivatization adds a fluorescent tag (e.g., DMB) to the sialic acid, enabling highly sensitive detection.[2][6] For mass spectrometry, derivatization can improve ionization efficiency and stability.[4]
Q4: How can I differentiate and quantify different O-acetylated isomers?
A4: Chromatographic methods like HPLC and LC-MS can separate and quantify different O-acetylated species, such as 9-O-acetylated and 7,9-di-O-acetylated forms.[2] However, distinguishing positional isomers that co-elute can be difficult. Advanced techniques like ion mobility-mass spectrometry (IM-MS) are particularly effective for separating and identifying isomers based on their distinct shapes and collision cross-section values.[4][7]
Q5: What causes the migration of O-acetyl groups, and how can it be prevented?
A5: O-acetyl groups can spontaneously migrate between hydroxyl positions on the sialic acid side chain (e.g., from C-7 to the more stable C-9 position).[1][4] This migration is pH-dependent and is accelerated under mildly alkaline conditions.[1][4] To minimize migration, it is crucial to maintain a consistent, slightly acidic to neutral pH throughout sample preparation and to minimize the time between processing steps.[2]
Troubleshooting Guides
Problem 1: Low or No Detectable O-acetylated Sialic Acids
| Potential Cause | Recommended Solution |
| Loss of O-acetyl groups during sample preparation. | Avoid high temperatures (above 50-60°C) and extreme pH conditions. Use milder release methods, such as enzymatic digestion or mild acid hydrolysis (e.g., 2M acetic acid at 80°C for 2 hours).[2] |
| Incomplete release of sialic acids from the glycoprotein (B1211001). | For enzymatic release, ensure the specific sialidase used is active on your target O-acetylated species, as some are inhibited by O-acetylation.[2][8] For acid hydrolysis, ensure the time and temperature are optimized for your sample type.[2] |
| Inefficient or failed derivatization. | Use fresh derivatization reagents, as they can degrade over time. Ensure the reaction is protected from light if using light-sensitive reagents like DMB.[2] Verify that the reaction has gone to completion by following recommended incubation times and temperatures.[2] |
| Degradation of labeled sample before analysis. | Analyze samples as soon as possible after derivatization. DMB-labeled sialic acids, for instance, are light-sensitive and should be analyzed within 24 hours of labeling.[9] |
Problem 2: Inconsistent or Poorly Reproducible Results
| Potential Cause | Recommended Solution |
| Migration of O-acetyl groups. | Maintain a consistent and appropriate pH (ideally slightly acidic to neutral) throughout all sample handling steps.[2] Minimize storage time and process samples quickly to prevent time-dependent migration.[1] |
| Sample contamination. | Use high-purity water and reagents. Ensure all labware is meticulously cleaned to avoid contaminants that could interfere with the analysis or degrade the sample.[2] |
| Incomplete hydrolysis or derivatization. | Strictly adhere to and optimize protocols for release and derivatization. Ensure thorough mixing and precise temperature control during incubations. |
| Variable enzyme activity. | If using enzymatic release, be aware that enzyme activity can vary between lots.[5] Standardize the enzyme activity or run a positive control with each batch of samples. |
Quantitative Data Summary
Table 1: Comparison of Sialic Acid Release Methods
| Method | Conditions | Advantages | Disadvantages | Recommendation |
| Mild Acid Hydrolysis | 2M Acetic Acid, 80°C, 2 hours[2] | Releases a broad range of sialic acids.[2] | Can cause some loss and migration of O-acetyl groups.[2] | A good compromise for preserving O-acetylation while achieving effective release.[2] |
| Harsh Acid Hydrolysis | 0.1 M HCl, 80°C, 1 hour[2] | Faster release than acetic acid. | High risk of significant loss of O-acetyl groups.[2] | Not recommended for quantitative analysis of O-acetylated species. |
| Enzymatic Release (Sialidase A) | 37°C, 1-4 hours[2][5] | Mild conditions provide excellent preservation of O-acetyl groups.[2] | Activity can be hindered by certain O-acetyl substitutions, leading to incomplete release.[2][8] | Ideal for preserving labile groups, but substrate specificity must be confirmed. |
| Enzymatic Release (Influenza C Sialidase) | 37°C, 1 hour[2] | Can be specific for 9-O-acetylated sialic acids. | Narrower substrate specificity compared to other sialidases.[2] | Useful for targeted analysis of 9-O-acetylated species. |
Table 2: Overview of Common Derivatization & Analysis Techniques
| Technique | Principle | Detection | Advantages | Considerations |
| DMB-HPLC | Fluorescent labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2] | Fluorescence[2] | Highly sensitive, well-established method. | Labeled products are light-sensitive.[2] May have poor chromatographic resolution for some isomers.[10] |
| 3-NPH-LC/MS | Chemical labeling with 3-nitrophenylhydrazine (B1228671) (3-NPH).[11][12] | Mass Spectrometry[11][12] | Mild reaction conditions, compatible with O-acetylated species, provides good stability and separation.[12][13] | Newer method, may require more specialized MS expertise. |
| Methylamidation-MS | Chemical modification of the carboxyl group.[2] | Mass Spectrometry | Stabilizes the sialic acid residue, reducing in-source fragmentation during MS analysis.[4][14] | Does not add a reporter tag for other detection methods. |
Experimental Protocols & Workflows
Logical Diagram: Troubleshooting Low Signal
This diagram outlines a decision-making process for troubleshooting experiments that yield low or no signal for O-acetylated sialic acids.
Caption: Troubleshooting workflow for low signal detection.
Diagram: General Experimental Workflow
The following diagram illustrates the standard experimental sequence for the quantitative analysis of O-acetylated sialic acids.
Caption: General experimental workflow for sialic acid analysis.
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
This protocol is adapted for the release of sialic acids while aiming to preserve O-acetyl groups.[2]
-
Sample Preparation: Prepare 50-200 µg of your glycoprotein sample in a microcentrifuge tube. If lyophilized, reconstitute in high-purity water.
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.
-
Incubation: Tightly cap the reaction vial and incubate at 80°C for 2 hours.[2]
-
Cooling and Drying: Cool the sample to room temperature. Dry the sample completely using a centrifugal vacuum evaporator (e.g., SpeedVac).
-
Proceed to Derivatization: The dried sample containing released sialic acids is now ready for the derivatization step (e.g., DMB labeling).
Protocol 2: DMB Labeling of Released Sialic Acids
This protocol describes the fluorescent labeling of released sialic acids for subsequent HPLC analysis.
-
Reagent Preparation: Prepare the DMB labeling solution fresh. This typically involves dissolving DMB in a solution containing acetic acid, 2-mercaptoethanol, and a reducing agent like sodium hydrosulfite, following the manufacturer's instructions.[2] This reagent is highly sensitive to light and must be protected from it at all times.[2]
-
Labeling Reaction: Add the freshly prepared DMB labeling reagent to the dried, released sialic acid samples from Protocol 1.
-
Incubation: Incubate the mixture at 50°C for 3 hours in the dark.[2]
-
Termination: Stop the reaction by adding a large volume of high-purity water. The sample is now ready for HPLC analysis.
-
Analysis: Analyze the sample via reverse-phase HPLC with fluorescence detection (Excitation: ~373 nm, Emission: ~448 nm). Quantify by comparing peak areas to those of known standards.
References
- 1. O-Acetyl migration within the sialic acid side chain: a mechanistic study by the ab initio nanoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Analysis of O-Acetylated Sialoglycoproteins | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ludger.com [ludger.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylneuraminic Acid (NANA) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of N-Acetylneuraminic acid (NANA) in solution. Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of N-Acetylneuraminic acid (NANA) in an aqueous solution?
A1: The stability of NANA in solution is primarily influenced by three main factors: pH, temperature, and the presence of oxidizing agents.[1][2][3] Extreme pH values (both acidic and alkaline) and high temperatures accelerate the degradation of NANA.[1][3] Additionally, oxidizing agents like hydrogen peroxide (H₂O₂) can significantly reduce its stability.[2][3]
Q2: What is the optimal pH range for maintaining NANA stability in solution?
A2: NANA is most stable in the pH range of 3.0 to 10.0.[1][2][3] Within this range, it exhibits good thermal stability, even at elevated temperatures.[3] Degradation significantly increases under strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions.[1][3]
Q3: How does temperature impact the stability of NANA solutions?
A3: Higher temperatures accelerate the degradation of NANA.[1] For instance, after 6 hours at 60°C, a significant percentage of NANA remains at various pH levels, but at 90°C, the remaining amount decreases substantially.[3] For long-term storage, it is recommended to store NANA solutions at -20°C.[4][5][6]
Q4: Can I autoclave a solution containing NANA?
A4: Autoclaving NANA solutions is generally not recommended, especially at non-neutral pH values. At 121°C for 20 minutes, significant degradation occurs at pH 1.0, 2.0, 11.0, and 12.0.[1][3] However, at neutral pH, NANA shows better stability during autoclaving.[3]
Q5: What is the shelf life of NANA in an aqueous solution?
A5: The shelf life of NANA in solution is highly dependent on pH and storage temperature. At 25°C, the estimated shelf life is 199 days at pH 5.0, 817 days at pH 7.0, and 387 days at pH 9.0.[3]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of NANA in my solution during my experiment.
-
Possible Cause 1: Inappropriate pH.
-
Possible Cause 2: High Temperature.
-
Troubleshooting: Assess the temperature at which your experiment is being conducted. Elevated temperatures accelerate NANA degradation.[1] If possible, perform the experiment at a lower temperature or minimize the time the solution is exposed to high temperatures.
-
-
Possible Cause 3: Presence of Oxidizing Agents.
Issue 2: My stored NANA solution shows decreased concentration over time.
-
Possible Cause 1: Improper Storage Temperature.
-
Possible Cause 2: Light Exposure.
-
Troubleshooting: Protect NANA solutions from light during storage.[4]
-
-
Possible Cause 3: Aqueous Solution Instability.
Data on NANA Stability
Table 1: Effect of pH and Temperature on N-Acetylneuraminic Acid Stability
| pH | Temperature (°C) | Incubation Time (hours) | NANA Remaining (%) |
| 1.0 | 60 | 6 | 91.5 |
| 2.0 | 60 | 6 | 94.5 |
| 11.0 | 60 | 6 | 88.1 |
| 12.0 | 60 | 6 | 45.1 |
| 1.0 | 90 | 6 | 48.0 |
| 2.0 | 90 | 6 | 59.6 |
| 11.0 | 90 | 6 | 36.0 |
| 12.0 | 90 | 6 | 1.5 |
Data from a study on the degradation kinetics of Neu5Ac.[3]
Table 2: Effect of Autoclaving on N-Acetylneuraminic Acid Stability
| pH | NANA Remaining after Autoclaving (%) (121°C for 20 min) |
| 1.0 | 14.0 |
| 2.0 | 25.0 |
| 11.0 | 13.0 |
| 12.0 | 11.0 |
Data from a study on the impact of autoclave sterilization on Neu5Ac.[3]
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability at Different pH Values
This protocol is adapted from a study investigating the degradation kinetics of N-Acetylneuraminic acid.[7]
-
Preparation of NANA Solutions: Prepare NANA solutions at the desired pH values (e.g., 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0, 11.0, and 12.0).
-
Heat Treatment:
-
For general thermal stability, incubate the solutions at various temperatures (e.g., 60, 70, 80, and 90°C) for a set period (e.g., 6 hours).
-
For autoclave stability, place the sample bottles (in triplicate for each pH) in an autoclave at 121°C for 20 minutes.
-
-
Sample Collection and Quenching: After the heat treatment, immediately pipette 1 mL of the NANA solution from each bottle.
-
Filtration: Filter the samples through a 0.22 µm syringe filter.
-
Quenching: Rapidly cool the filtrate on ice to stop any further degradation.
-
Analysis: Analyze the concentration of the remaining NANA using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Evaluation of Oxidative Stability
This protocol is based on a study of the effect of hydrogen peroxide on NANA stability.[3]
-
Preparation of NANA Solutions: Prepare NANA solutions at the desired pH values within the stable range (e.g., 5.0, 7.0, and 9.0).
-
Addition of Oxidant: Add a specific concentration of hydrogen peroxide (e.g., 4%) to each NANA solution.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C).
-
Time-Course Sampling: Collect aliquots of the solutions at various time points.
-
Analysis: Analyze the concentration of the remaining NANA in each aliquot to determine the degradation rate.
Visual Guides
Caption: Factors leading to the degradation of N-Acetylneuraminic acid.
Caption: General workflow for assessing N-Acetylneuraminic acid stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. biosynth.com [biosynth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
overcoming matrix effects in mass spectrometry of sialic acids
Welcome to the technical support center for the mass spectrometry analysis of sialic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly matrix effects, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing sialic acids by mass spectrometry?
A1: The analysis of sialic acids by mass spectrometry presents several challenges. Due to their chemical nature, sialic acids are notoriously labile and can easily be lost during sample preparation and the mass spectrometry process itself, particularly during ionization.[1][2][3] Sialylated glycans carry a negative charge, which can lead to decreased ionization efficiency compared to neutral glycans, complicating quantitative analysis.[1][2] Furthermore, complex biological samples introduce significant matrix effects, where co-eluting substances can suppress or enhance the ion signal of the target sialic acid, leading to inaccurate quantification.[4][5][6] Distinguishing between different linkage isomers, such as α2,3- and α2,6-linked sialic acids, is another significant hurdle as they have the same mass.[7][8]
Q2: What are matrix effects and how do they impact sialic acid analysis?
A2: Matrix effects in mass spectrometry refer to the alteration of ionization efficiency of an analyte by the presence of co-eluting molecules from the sample matrix.[4][6] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[4] In the context of sialic acid analysis, particularly in biological samples like plasma, components such as phospholipids (B1166683) are common culprits of ion suppression.[9] These effects can lead to poor accuracy, reproducibility, and sensitivity in quantitative assays.[4][10] The use of a stable isotope-labeled internal standard is a highly effective strategy to compensate for these effects, as the standard experiences similar suppression or enhancement as the analyte.[6][9]
Q3: How can I stabilize sialic acids to prevent their loss during MS analysis?
A3: Chemical derivatization is a key strategy to stabilize the labile sialic acid residues and prevent their loss during mass spectrometry analysis.[2][3][11] This typically involves modifying the carboxylic acid group to form a more stable amide or ester.[11][12] Common derivatization techniques include:
-
Amidation: Using reagents like p-toluidine (B81030) or acetohydrazide to neutralize the negative charge and improve ionization.[1][2][13]
-
Esterification: Forming methyl esters, for example, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which also helps in stabilizing the sialic acid.[11][14] These methods not only prevent the in-source decay of sialic acids but can also improve their chromatographic retention and ionization efficiency.[2]
Q4: What is the best way to correct for quantitative inaccuracies caused by matrix effects?
A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[9] A SIL-IS has nearly identical physicochemical properties to the analyte of interest and will therefore co-elute and experience the same degree of ion suppression or enhancement.[6][9] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved despite variations in ionization efficiency caused by the matrix.[6][15][16] When a specific SIL-IS is not available, the standard addition method can be an effective, albeit more laborious, alternative for correcting matrix effects.[10]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the mass spectrometric analysis of sialic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for sialylated compounds | Sialic acid loss during sample preparation: Acidic conditions or high temperatures can cause hydrolysis and desialylation.[11] | Optimize sample preparation: Maintain a neutral or slightly basic pH (6.0-8.0) and keep samples cool. Avoid prolonged exposure to acidic reagents like TFA.[11] |
| Inefficient ionization: The negative charge on sialic acids can suppress ionization in positive ion mode.[2][17] | Derivatization: Chemically modify the sialic acids through amidation or esterification to neutralize the charge and improve ionization.[2][12] For underivatized sialic acids, consider using negative ion mode ESI.[18] | |
| In-source decay/fragmentation: The sialic acid linkage is unstable and can break during ionization, especially in MALDI-TOF.[2][11][19] | Stabilize with derivatization: Amidation or esterification of the carboxylic acid group significantly reduces fragmentation.[11] | |
| Poor peak shape (broadening, tailing, or splitting) | Column contamination: Strongly retained matrix components can accumulate on the column.[9] | Column cleaning: Flush the column with a strong solvent according to the manufacturer's protocol. |
| Inappropriate injection solvent: The sample solvent composition can cause peak distortion, especially in HILIC.[9] | Solvent matching: Ensure the injection solvent is as similar as possible to the initial mobile phase conditions.[9] | |
| Column degradation: The stationary phase may be worn out.[9] | Column replacement: If cleaning does not improve performance, replace the analytical column.[9] | |
| High signal variability/poor reproducibility | Inconsistent matrix effects: Variations in the sample matrix between injections can lead to fluctuating ion suppression or enhancement.[5] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for variations in matrix effects.[9] |
| Inconsistent sample preparation: Variability in extraction efficiency or derivatization can introduce errors. | Standardize protocols: Ensure uniform sample handling, including pH, temperature, and incubation times. Consider automated sample preparation for higher consistency.[20] | |
| Inability to differentiate sialic acid isomers | Identical mass: α2,3- and α2,6-linked sialic acid isomers are isobaric and cannot be distinguished by mass alone.[7][8] | Linkage-specific derivatization: Employ chemical methods that result in different masses for the different linkages. For example, using EDC/HOBt can lead to lactonization of α2,3-linkages and amidation of α2,6-linkages, creating a mass difference.[19] |
| Chromatographic separation: Utilize HILIC or porous graphitized carbon (PGC) columns, which can often separate isomers based on their different polarities.[17][21][22] | ||
| Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate ions based on their size and shape, often allowing for the differentiation of isomers.[22][23] |
Experimental Protocols
Protocol 1: Linkage-Specific Sialic Acid Derivatization for Glycopeptides
This protocol is adapted from methods described for the linkage-specific derivatization of IgG glycopeptides and is designed to differentiate between α2,3- and α2,6-linked sialic acids.[11][19]
Materials:
-
Purified glycopeptide sample
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ethanol
-
HILIC-SPE (Hydrophilic Interaction Liquid Chromatography - Solid Phase Extraction) cartridges for cleanup
Procedure:
-
Sample Preparation: Start with purified glycopeptides in an aqueous solution.
-
Reagent Preparation: Prepare a fresh solution of 250 mM EDC and 250 mM HOBt in ethanol.
-
Derivatization Reaction:
-
To your glycopeptide sample, add the EDC/HOBt reagent.
-
Incubate the reaction mixture. The reaction conditions (time and temperature) may need to be optimized for your specific application.
-
Under these conditions, α2,3-linked sialic acids tend to form lactones, while α2,6-linked sialic acids undergo amidation, resulting in a mass difference that can be detected by MS.[19]
-
-
Cleanup:
-
Purify the derivatized glycopeptides using a HILIC-SPE cartridge to remove excess reagents and byproducts.
-
-
Analysis: The purified, derivatized glycopeptides are now ready for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sialic Acid Cleanup
This protocol provides a general workflow for cleaning up sialic acid-containing samples to reduce matrix interference prior to MS analysis.
Materials:
-
Sample containing sialic acids (e.g., hydrolyzed glycoprotein (B1211001) extract, biological fluid)
-
SPE cartridges (e.g., Graphitized Carbon, C18, or HILIC, depending on the sample and matrix)
-
Conditioning solvent
-
Equilibration solvent
-
Wash solvent(s)
-
Elution solvent
Procedure:
-
Conditioning: Pass a suitable solvent through the SPE cartridge to wet the sorbent.
-
Equilibration: Flush the cartridge with a solvent that mimics the sample loading conditions to prepare the sorbent for sample binding.
-
Sample Loading: Apply the sample to the cartridge. The sialic acids and other components will interact with the sorbent.
-
Washing: Pass one or more wash solvents through the cartridge to remove weakly bound matrix components and interferences while retaining the sialic acids.
-
Elution: Elute the purified sialic acids from the cartridge using a solvent that disrupts the interaction between the analytes and the sorbent.
-
Post-Elution: The eluted fraction can be dried down and reconstituted in a suitable solvent for LC-MS analysis.
Data and Visualizations
Quantitative Comparison of Derivatization Methods
| Derivatization Method | Analyte Type | Key Advantages | Reported Reproducibility (CV%) | Reference |
| Methylamidation (Stable Isotope Labeling) | Sialylated N-glycans | High derivatization selectivity (~99%), enables accurate quantitation of linkage isomers. | < 20% | [7] |
| Quinoxalinone Derivatization (with 13C3-SA standard) | Free Sialic Acid | Provides a stable product with high MS response, enabling sensitive and quick measurement. | - | [24] |
| p-Toluidine Amidation | Sialylated Glycans | Neutralizes charge, increases hydrophobicity for better MS detection, allows for isotopic labeling for relative quantification. | - | [1][2] |
Diagrams
Caption: Experimental workflow for sialic acid analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. longdom.org [longdom.org]
- 7. Stable Isotope Sequential Derivatization for Linkage-Specific Analysis of Sialylated N-Glycan Isomers by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in mass spectrometry-based strategies for analyzing sialic acid linkage isomers | CoLab [colab.ws]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative derivatization of sialic acids for the detection of sialoglycans by MALDI MS. | Semantic Scholar [semanticscholar.org]
- 14. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 16. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 17. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Automated Plasma Glycomics with Linkage-Specific Sialic Acid Esterification and Ultrahigh Resolution MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of Neu5Ac in Serum
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sensitive detection of N-acetylneuraminic acid (Neu5Ac) in serum.
Troubleshooting Guide
This section addresses common issues encountered during Neu5Ac quantification experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Signal or Poor Sensitivity | Incomplete release of Neu5Ac from glycoproteins. | Optimize acid hydrolysis conditions (e.g., acid concentration, temperature, and time). Consider using an ultrasonic-assisted hydrolysis method to improve efficiency.[1][2] |
| Inefficient derivatization. | Ensure derivatization agent (e.g., DMB) is fresh and used in appropriate excess. Optimize reaction time and temperature.[3][4] | |
| Matrix effects in LC-MS/MS. | Use a phospholipid removal plate for sample extraction to reduce matrix suppression.[5] Employ a surrogate matrix for calibration standards to mimic the sample matrix.[5] | |
| Suboptimal HPLC separation. | For ion-pairing HPLC, ensure the concentration of the ion-pairing agent is optimized. For HILIC, carefully control the gradient elution to ensure proper retention and separation of the polar Neu5Ac.[5][6] | |
| High Background or Non-Specific Signal | Cross-reactivity of antibodies with Neu5Ac in immunoassays designed for Neu5Gc. | Use highly specific monoclonal or affinity-purified polyclonal antibodies.[7][8][9] Include a pre-clearing step with immobilized human serum sialoglycoproteins to remove Neu5Ac-recognizing antibodies.[7][9] |
| Contamination from reagents or labware. | Use high-purity reagents and thoroughly clean all labware. Run reagent blanks to identify sources of contamination. | |
| Presence of interfering substances in serum. | Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE) or ultrafiltration, to remove interfering compounds.[1] | |
| Poor Reproducibility (High Variability) | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol, including hydrolysis, derivatization, and extraction. Use an internal standard to account for variability.[10] |
| Instability of derivatized Neu5Ac. | Analyze derivatized samples promptly or store them under appropriate conditions (e.g., protected from light, at low temperature) to prevent degradation. Assess the stability of samples over time and through freeze-thaw cycles.[10] | |
| Fluctuations in instrument performance. | Regularly calibrate and maintain the analytical instrument (e.g., HPLC, mass spectrometer). Monitor system suitability parameters throughout the analytical run. | |
| Peak Tailing or Poor Peak Shape in HPLC | Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. For ion-pairing chromatography, ensure the ion-pairing agent is effectively coating the stationary phase. |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash or replace the column according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for Neu5Ac detection in serum?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of Neu5Ac in serum.[5] It offers very low limits of detection and can distinguish Neu5Ac from other sialic acids.[5][11] HPLC with fluorescence detection after derivatization with agents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) also provides high sensitivity.[1][2][3]
Q2: How can I overcome the issue of endogenous Neu5Ac when preparing my calibration curve for LC-MS/MS?
A2: A common and effective strategy is to use a surrogate matrix for your calibration standards.[5] This involves preparing the standards in a matrix that is free of endogenous Neu5Ac but mimics the properties of serum, such as a 5% bovine serum albumin (BSA) solution.[5] This approach helps to compensate for matrix effects and ensures accurate quantification.
Q3: What are the critical parameters for the acid hydrolysis step to release Neu5Ac from serum glycoproteins?
A3: The critical parameters for acid hydrolysis are the type of acid, its concentration, the temperature, and the duration of the reaction. A common method involves hydrolysis with acetic acid or trifluoroacetic acid. It is crucial to optimize these conditions to ensure complete release of Neu5Ac without causing its degradation. An ultrasonic-assisted closed in-syringe hydrolysis and derivatization method has been shown to be efficient, reducing the overall time required.[1][2]
Q4: Can I measure both Neu5Ac and Neu5Gc in the same analytical run?
A4: Yes, many HPLC and LC-MS/MS methods are capable of separating and quantifying both Neu5Ac and N-glycolylneuraminic acid (Neu5Gc) in the same run.[1][2][3][12] This is particularly important for studies comparing the levels of these two sialic acids.
Q5: What is the purpose of derivatization in HPLC-based methods for Neu5Ac detection?
A5: Derivatization is used to attach a fluorescent or UV-absorbing tag to the Neu5Ac molecule. This enhances the sensitivity of detection by allowing the use of fluorescence or UV detectors, which are more sensitive than methods for detecting underivatized sialic acids.[12] A widely used derivatizing agent for sialic acids is DMB.[3][4]
Quantitative Data Summary
Table 1: Comparison of Detection Limits for Neu5Ac Quantification Methods
| Method | Limit of Detection (LOD) / Limit of Quantitation (LLOQ) | Reference |
| LC-MS/MS | LLOQ: 25.0 ng/mL | [5] |
| HPLC-FLD (DMB derivatization) | LOD: 0.30 pmol | [2] |
| HPAEC-PAD | LOD: 1-2 pmol | [12] |
Experimental Protocols
Protocol 1: Neu5Ac Quantification in Serum using LC-MS/MS
This protocol is a summarized representation based on established methods.[5][11]
-
Sample Preparation:
-
To 50 µL of serum, add an internal standard solution.
-
Perform protein precipitation using acetonitrile (B52724).
-
Use an Ostro 96-well phospholipid removal plate for sample extraction to eliminate matrix effects and improve sensitivity.[5]
-
-
Chromatographic Separation:
-
Utilize Hydrophilic Interaction Chromatography (HILIC) for separation of the polar Neu5Ac.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for Neu5Ac and the internal standard.
-
Protocol 2: Neu5Ac Quantification in Serum using HPLC with Fluorescence Detection
This protocol is a generalized procedure based on DMB derivatization methods.[3][4]
-
Acid Hydrolysis:
-
Mix serum sample with an equal volume of 2 M acetic acid.
-
Incubate at 80°C for 2 hours to release sialic acids.
-
Centrifuge to pellet precipitated proteins.
-
-
DMB Derivatization:
-
To the supernatant, add the DMB reagent (containing DMB, β-mercaptoethanol, and sodium hydrosulfite in acetic acid).
-
Incubate at 50°C for 2.5 to 3 hours in the dark.
-
Stop the reaction by placing the samples on ice.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA).
-
Detect the fluorescent derivatives using a fluorescence detector with excitation and emission wavelengths typically around 373 nm and 448 nm, respectively.
-
Visualizations
Caption: General Experimental Workflow for Neu5Ac Detection in Serum.
Caption: Troubleshooting Logic for Low Neu5Ac Signal.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel, sensitive and convenient method for determination of sialic acids in human serum utilizing ultrasonic-assisted closed in-syringe hydrolysis and derivatization prior to high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
- 7. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive and specific detection of the non-human sialic Acid N-glycolylneuraminic acid in human tissues and biotherapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
troubleshooting metabolic labeling experiments with sialic acid precursors
Welcome to the technical support center for metabolic labeling experiments using sialic acid precursors. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind metabolic labeling with sialic acid precursors?
Metabolic labeling of sialic acids is a powerful technique that leverages the cell's own biosynthetic machinery to incorporate modified monosaccharides into cell surface glycans.[1][2] Precursors, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), are introduced to cells.[3] These precursors are taken up by the cells and processed through the sialic acid biosynthetic pathway.[1][2] The modified sialic acid, now containing a bioorthogonal chemical reporter group like an azide (B81097), is then incorporated into glycoproteins and glycolipids on the cell surface. This allows for subsequent detection and visualization through "click chemistry" reactions with a corresponding probe (e.g., an alkyne-functionalized fluorophore).[4][5]
Q2: Which sialic acid precursor should I use?
The choice of precursor can depend on the specific experimental goals and cell type. Ac4ManNAz is a commonly used precursor that introduces an azide group.[3] Another option is the alkyne-containing analog, Ac4ManNAl, which has been shown to have higher metabolic labeling efficiency in some cell lines compared to Ac4ManNAz.[6] It is important to consider that the efficiency of incorporation can be sensitive to the structure of the N-acyl chain of the ManNAc analog.[6]
Q3: What are the key steps in a typical metabolic labeling experiment?
A typical workflow involves:
-
Incubation: Culturing cells in the presence of the chosen sialic acid precursor for a sufficient duration to allow for metabolic incorporation.
-
Harvesting and Washing: Collecting the cells and washing them to remove any unincorporated precursor.
-
Click Chemistry Reaction: Reacting the azide- or alkyne-labeled cells with a complementary fluorescent probe (e.g., DBCO-Cy5 for azide-labeled cells).[7]
-
Washing and Fixation: Removing excess probe and fixing the cells for imaging.
-
Analysis: Visualizing the labeled cells using techniques like fluorescence microscopy or flow cytometry.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Low or No Signal
Q4: I am not seeing any fluorescent signal after the click chemistry reaction. What could be the problem?
There are several potential reasons for a lack of signal. Consider the following troubleshooting steps:
-
Insufficient Incubation Time or Precursor Concentration: The optimal concentration and incubation time for the sialic acid precursor can vary between cell lines. It is recommended to perform a titration experiment to determine the optimal conditions for your specific cells. For example, in some cell lines, a concentration of 50 µM Ac4ManNAz is sufficient, while in others, higher concentrations might be needed, though this can also lead to toxicity.[8]
-
Precursor Degradation: Ensure that the sialic acid precursor is fresh and has been stored correctly. Degradation of the precursor can lead to poor incorporation.
-
Inefficient Click Chemistry: Verify that the click chemistry reagents are active and that the reaction is performed under optimal conditions. For copper-catalyzed click chemistry (CuAAC), ensure the copper source and reducing agent are fresh. For strain-promoted azide-alkyne cycloaddition (SPAAC), ensure the cyclooctyne (B158145) probe is of high quality.
-
Low Sialic Acid Expression: The cell line you are using may have naturally low levels of sialic acid expression. Consider using a positive control cell line known to have high sialic acid expression to validate your experimental setup.
-
Sialic Acid Lability: Sialic acids can be lost during sample preparation, especially under acidic conditions or at high temperatures.[9] It is important to maintain a neutral or slightly basic pH during sample handling.[9]
High Background Signal
Q5: I am observing high background fluorescence in my negative control (cells not treated with the precursor). How can I reduce this?
High background can obscure your specific signal. Here are some strategies to minimize it:
-
Inadequate Washing: Ensure thorough washing of the cells after incubation with the precursor and after the click chemistry reaction to remove any non-specifically bound reagents.
-
Non-specific Binding of the Probe: The fluorescent probe may be binding non-specifically to the cells or the culture dish. Consider blocking with a protein solution (e.g., BSA) before adding the probe.
-
Probe Concentration: The concentration of the fluorescent probe may be too high. Try reducing the concentration of the probe used in the click chemistry reaction.
-
Autofluorescence: Some cell types exhibit natural autofluorescence. This can be checked by imaging the cells before the addition of the fluorescent probe. If autofluorescence is an issue, consider using a fluorophore with an emission wavelength that is spectrally distinct from the autofluorescence.
Cell Toxicity and Altered Physiology
Q6: I am noticing increased cell death or changes in cell morphology after treatment with the sialic acid precursor. What should I do?
Cell toxicity is a potential concern with metabolic labeling. Here's how to address it:
-
Precursor Concentration: High concentrations of sialic acid precursors can be toxic to some cell lines.[8][10] For instance, 50 µM Ac4ManNAz has been shown to reduce major cellular functions in some cases.[7][11][12] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment. Studies have suggested that 10 µM Ac4ManNAz can be a good starting point as it has shown sufficient labeling efficiency with minimal effects on cellular systems.[7][11][13]
-
Incubation Time: Prolonged exposure to the precursor can also lead to toxicity.[8] Optimize the incubation time to the shortest duration that still provides adequate signal.
-
Cell Line Sensitivity: Some cell lines are more sensitive to metabolic labeling agents than others.[8] If toxicity persists even at low concentrations, you may need to consider using a different cell line.
-
Physiological Effects: Be aware that even at non-toxic concentrations, metabolic labeling can potentially alter cellular physiology.[11][12] It is important to include appropriate controls to assess any functional changes in your cells.
Data and Protocols
Recommended Starting Concentrations and Incubation Times
The optimal conditions for metabolic labeling are cell-type dependent. The following table provides a starting point for optimization.
| Cell Line | Precursor | Concentration Range | Incubation Time | Reference |
| A549 | Ac4ManNAz | 10 - 50 µM | 3 days | [7] |
| MCF-7 | Ac4ManNAz | 100 µM | 48 hours | [8] |
| HCT116 | Ac4ManNAz | 50 µM | 48 hours | [8] |
| Various | Ac4ManNAz | 50 µM | 72 hours | [6] |
| SW1990 | 1,3,4-O-Bu3ManNAz | 50 µM | 2 days | [14] |
Experimental Protocols
General Protocol for Metabolic Labeling of Sialic Acids
-
Cell Seeding: Seed cells at an appropriate density in a culture plate or on coverslips and allow them to adhere overnight.
-
Precursor Incubation: The next day, replace the medium with fresh medium containing the desired concentration of the sialic acid precursor (e.g., Ac4ManNAz).
-
Incubation Period: Incubate the cells for the desired period (e.g., 1-3 days) to allow for metabolic incorporation of the modified sugar.
-
Cell Harvesting: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated precursor.
-
Proceed to Click Chemistry: The labeled cells are now ready for the click chemistry reaction.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for cells that have been metabolically labeled with an azide-containing sialic acid precursor.
-
Prepare Probe Solution: Prepare a solution of a DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5) in PBS or cell culture medium at the desired concentration (e.g., 20 µM).[7]
-
Incubate with Probe: Add the probe solution to the azide-labeled cells and incubate for 1 hour at 37°C.[7]
-
Wash: Wash the cells twice with PBS to remove any unreacted probe.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Nuclear Staining (Optional): If desired, stain the cell nuclei with a nuclear stain like DAPI.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
Visualizations
Metabolic Pathway of Sialic Acid Precursor Incorporation
Caption: Metabolic incorporation of Ac4ManNAz into glycoproteins.
Experimental Workflow for Metabolic Labeling
Caption: General workflow for metabolic labeling experiments.
Troubleshooting Decision Tree for Low/No Signal
Caption: Decision tree for troubleshooting low or no signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Visualizing Intracellular Sialylation with Click Chemistry and Expansion Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. thno.org [thno.org]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. researchgate.net [researchgate.net]
- 14. Identification of sialylated glycoproteins from metabolically oligosaccharide engineered pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing non-specific binding in sialic acid affinity chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during sialic acid affinity chromatography, with a primary focus on mitigating non-specific binding.
Troubleshooting Guide: Non-Specific Binding
Non-specific binding of contaminating proteins to the affinity matrix is a common challenge that can lead to impure samples and reduced yield of the target sialoglycoprotein. This guide provides a systematic approach to identifying and resolving these issues.
Issue: High Levels of Contaminating Proteins in Eluate
This is the most direct indication of non-specific binding. Analysis of the eluted fractions by SDS-PAGE shows multiple bands in addition to the target sialoglycoprotein.
Potential Causes and Solutions
-
Ionic Interactions: Proteins with a net opposite charge to the resin can bind non-specifically.
-
Hydrophobic Interactions: Hydrophobic patches on the surface of proteins can interact with the affinity matrix or ligand.[1]
-
Binding to the Matrix Backbone: Some proteins may non-specifically bind to the agarose (B213101) or sepharose matrix itself.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting non-specific binding.
Frequently Asked Questions (FAQs)
Binding and Wash Steps
Q1: What are the primary causes of non-specific binding in sialic acid affinity chromatography?
A1: Non-specific binding is primarily caused by two types of interactions:
-
Ionic Interactions: Electrostatic attraction between charged proteins and the affinity matrix.
-
Hydrophobic Interactions: Interactions between hydrophobic regions on proteins and the chromatography resin.[1]
Q2: How can I optimize my wash buffer to reduce non-specific binding?
A2: Optimizing your wash buffer is a critical step. You can adjust the following components:
-
Ionic Strength: Gradually increase the salt concentration (e.g., NaCl) to disrupt ionic interactions.
-
pH: Adjusting the pH can alter the surface charge of contaminating proteins, thus reducing their affinity for the resin.
-
Detergents: Include non-ionic detergents (e.g., Tween 20 or Triton X-100) to minimize hydrophobic interactions.[2]
Q3: What concentration of salt should I use in my wash buffer?
A3: The optimal salt concentration should be determined empirically for each specific application. A common starting point is 150 mM NaCl, which can be increased up to 500 mM or higher to disrupt ionic binding of contaminants.[1][2]
Q4: Will detergents interfere with the specific binding of my sialoglycoprotein?
A4: Non-ionic detergents at low concentrations (e.g., 0.01% - 0.1% v/v) are generally effective at reducing non-specific hydrophobic interactions without disrupting the specific lectin-sialic acid binding.[1][2] However, it is always best to validate this for your specific protein.
Q5: Should I add a blocking agent to my buffers?
A5: Yes, adding a blocking agent like Bovine Serum Albumin (BSA) at 0.1% - 1% (w/v) to your binding and wash buffers can help saturate non-specific binding sites on the chromatography matrix.[1]
Elution
Q6: My target sialoglycoprotein is eluting in a broad peak. What could be the cause?
A6: A broad elution peak can indicate several issues, including non-specific binding where the target protein is interacting with the matrix through mechanisms other than the specific sialic acid affinity. This can also be a sign of protein denaturation and aggregation on the column.[3] Consider optimizing your elution conditions, such as increasing the concentration of the competitive sugar or adjusting the pH.[3]
Q7: How can I improve the recovery of my target sialoglycoprotein during elution?
A7: If you are using a competitive sugar for elution, you may need to increase its concentration. For some lectin-based resins, a simple sugar solution may not be sufficient for complete elution.[4] In such cases, specialized elution solutions containing a combination of specific sugars and defined salts can improve recovery.[4] It is also important to allow sufficient incubation time with the elution buffer to disrupt the binding.
Column and Sample Preparation
Q8: Could the problem be with the affinity column itself?
A8: It's possible. If the column has been used multiple times without proper regeneration, its performance can decline. Also, consider the possibility of microbial growth if the column has been stored improperly. If you suspect issues with the column, a thorough cleaning and regeneration according to the manufacturer's instructions is recommended.
Q9: How important is sample preparation in preventing non-specific binding?
A9: Sample preparation is crucial. Ensure your sample is properly filtered or centrifuged to remove any precipitates or cellular debris. The pH and ionic strength of your sample should be compatible with the binding buffer.
Data Summary Tables
Table 1: Recommended Buffer Additives to Minimize Non-Specific Binding
| Additive | Starting Concentration | Purpose |
| NaCl | 150 mM - 500 mM | Disrupts ionic interactions.[1] |
| Tween 20 | 0.01% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions.[1][2] |
| Triton X-100 | 0.01% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions.[1] |
| BSA | 0.1% - 1% (w/v) | Blocks non-specific binding sites on the matrix.[1] |
Table 2: General Buffer Recommendations for Sialic Acid Lectin Affinity Chromatography
| Buffer Type | pH Range | Common Components |
| Binding Buffer | 7.0 - 8.0 | Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS). |
| Wash Buffer | 7.0 - 8.0 | Binding buffer + optimized concentrations of NaCl and/or non-ionic detergents.[2][5] |
| Elution Buffer | Varies | Competitive sugar (e.g., sialic acid) in binding buffer, or a buffer with a pH shift.[5][6] |
Experimental Protocols
Protocol 1: Optimization of Wash Buffer Conditions
This protocol provides a framework for systematically optimizing the wash buffer to reduce non-specific binding.
-
Prepare a series of wash buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) in your standard binding buffer (e.g., TBS, pH 7.5).
-
Equilibrate your sialic acid affinity column with the binding buffer.
-
Load your protein sample onto the column.
-
Wash the column with one of the prepared wash buffers. Collect the flow-through and wash fractions for analysis.
-
Elute the bound proteins using your standard elution buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess the purity of your target sialoglycoprotein.
-
Repeat steps 2-6 with the other wash buffers to identify the optimal salt concentration that removes the most contaminants without eluting your target protein.
-
If hydrophobic interactions are suspected , repeat the optimization using a fixed, optimal salt concentration and varying concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Tween 20).
References
- 1. benchchem.com [benchchem.com]
- 2. Combining Results from Lectin Affinity Chromatography and Glycocapture Approaches Substantially Improves the Coverage of the Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 6. Characterization of Sialic Acid Affinity of the Binding Domain of Mistletoe Lectin Isoform One - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylneuramic Acid Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of N-Acetylneuramic acid (Neu5Ac) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical workflows and achieve reliable, high-quality results.
Troubleshooting Guides
This section addresses common problems encountered during the derivatization of Neu5Ac for GC-MS analysis.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| NEU-001 | Low or No Peak Intensity of Derivatized Neu5Ac | Incomplete hydrolysis of sialic acids from the glycoconjugate. | - Optimize hydrolysis conditions (acid concentration, temperature, and time). Mild acid hydrolysis with 2M acetic acid or diluted formic acid at 80°C is a common starting point.[1][2] - Ensure complete removal of the acid post-hydrolysis as it can interfere with subsequent steps. |
| Loss of analyte during sample cleanup and purification. | - Use appropriate solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon) and optimize washing and elution steps to ensure recovery. - For complex matrices, consider phospholipid removal steps to reduce matrix effects.[3] | ||
| Inefficient derivatization reaction. | - Ensure all reagents are anhydrous, as moisture can significantly reduce the yield of silylation reactions.[4] - Optimize derivatization temperature and time. Some reactions may require heating to proceed to completion.[5][6] - Use a catalyst, such as Trimethylchlorosilane (TMCS) with BSTFA, to enhance the reactivity of the silylating agent, especially for hindered groups.[7] | ||
| Degradation of the analyte in the GC inlet. | - Optimize the injector temperature to prevent thermal decomposition of the derivatized Neu5Ac.[8] - Ensure the use of a properly deactivated liner to minimize active sites that can cause analyte degradation. | ||
| NEU-002 | Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system (liner, column, detector). | - Use a deactivated liner and ensure proper installation. - Condition the GC column according to the manufacturer's instructions. - If tailing persists, consider silanizing the glassware used for sample preparation to mask polar Si-OH groups.[9] |
| Co-elution with interfering compounds from the matrix. | - Improve sample cleanup procedures to remove matrix components. - Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. | ||
| Inappropriate solvent for injection. | - Ensure the sample is dissolved in a solvent compatible with the GC column and derivatization reagents. Using the derivatization solvent itself is often the best choice.[8] | ||
| NEU-003 | Presence of Multiple Peaks for a Single Neu5Ac Derivative | Formation of anomers during derivatization. | - This is a common phenomenon with carbohydrate analysis. The ratio of anomers can sometimes be stabilized by allowing the reaction mixture to equilibrate for a longer period.[1] |
| Incomplete derivatization leading to partially derivatized products. | - Increase the amount of derivatizing reagent, reaction time, or temperature to drive the reaction to completion.[6] | ||
| Degradation of the derivative in the injector port. | - Lower the injector temperature to the minimum required for efficient volatilization.[8] | ||
| NEU-004 | Baseline Noise or Ghost Peaks | Contamination from the carrier gas, septum, or sample handling. | - Use high-purity carrier gas with appropriate traps to remove moisture and oxygen. - Replace the septum regularly and use a high-quality, low-bleed septum.[10] - Thoroughly clean all glassware and syringes used in the procedure. |
| Carryover from previous injections. | - Implement a thorough wash sequence for the syringe between injections. - Run blank injections to identify the source of contamination.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I see no peaks for my derivatized N-Acetylneuramic acid?
A1: First, verify the performance of your GC-MS instrument with a standard compound to rule out any instrument issues. If the instrument is performing correctly, the issue likely lies within your sample preparation and derivatization process. Re-evaluate your hydrolysis step to ensure complete release of sialic acids from your sample matrix. Incomplete hydrolysis is a common reason for the absence of analyte peaks. Also, confirm the integrity and reactivity of your derivatization reagents, as they can degrade over time, especially if exposed to moisture.[4]
Q2: How can I improve the stability of my N-Acetylneuramic acid derivatives?
A2: The stability of derivatives, particularly trimethylsilyl (B98337) (TMS) ethers, can be an issue.[1] To improve stability, ensure that your sample and reagents are completely dry, as moisture will hydrolyze the derivatives. After derivatization, analyze the samples as soon as possible. If storage is necessary, keep them in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. For enhanced stability, consider using reagents that form more robust derivatives, such as tert-butyldimethylsilyl (TBDMS) ethers, which are about 10,000 times more stable to hydrolysis than TMS derivatives.[4][7]
Q3: Which derivatization reagent is best for N-Acetylneuramic acid?
A3: The choice of reagent depends on the specific requirements of your analysis.
-
Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are widely used for their high reactivity towards hydroxyl and carboxyl groups, making Neu5Ac volatile and suitable for GC analysis.[7][9]
-
Acylation reagents , such as anhydrides (e.g., acetic anhydride) or perfluoroacylimidazoles, can also be used to create stable and volatile derivatives.[9]
-
Heptafluorobutyrate (HFB) derivatives have been shown to be effective for the GC-MS analysis of a wide variety of sialic acids.[1][11]
Q4: My sample is complex and contains many interfering substances. How can I clean it up effectively before derivatization?
A4: For complex biological samples, a multi-step cleanup is often necessary. Start with protein precipitation, followed by solid-phase extraction (SPE). C18 cartridges are effective for retaining the derivatized, more hydrophobic Neu5Ac, while allowing polar interferences to be washed away. For samples high in lipids, a liquid-liquid extraction or a phospholipid removal plate can be beneficial.[3]
Experimental Protocols
Protocol 1: Release of Sialic Acids by Mild Acid Hydrolysis
-
To your lyophilized glycoprotein (B1211001) or glycolipid sample, add 2 M acetic acid.
-
Incubate the sample at 80°C for 90 minutes in a sealed, heavy-walled glass tube with a Teflon-lined cap.[1]
-
After incubation, cool the sample to room temperature.
-
Remove the acetic acid by evaporation under a stream of nitrogen or by lyophilization.
-
The dried residue containing the released sialic acids is now ready for purification and/or derivatization.
Protocol 2: Silylation of N-Acetylneuramic Acid using BSTFA + TMCS
This protocol should be performed in a moisture-free environment.
-
To the dried sample containing the released sialic acids, add 100 µL of a derivatization reagent mixture consisting of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS).
-
Add an appropriate solvent if necessary (e.g., anhydrous pyridine (B92270) or acetonitrile) to ensure the sample is fully dissolved.
-
Seal the reaction vial tightly and heat at 60-80°C for 20-60 minutes. The optimal time and temperature should be determined empirically for your specific sample type.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The efficiency of Neu5Ac derivatization is highly dependent on the reaction conditions. The following table summarizes the impact of different parameters on the derivatization yield.
| Parameter | Condition A | Condition B | Expected Outcome | Reference |
| Derivatization Temperature | Room Temperature | 60-80°C | Heating generally increases the reaction rate and yield, especially for sterically hindered groups. | [5][6] |
| Derivatization Time | 15 minutes | 60 minutes | Longer reaction times can lead to more complete derivatization, but excessively long times may risk derivative degradation. | [5] |
| Catalyst (TMCS) | Absent | Present (1%) | The addition of a catalyst like TMCS significantly increases the reactivity of silylating agents like BSTFA. | [7] |
| Moisture | Present | Absent (Anhydrous) | The presence of moisture drastically reduces derivatization efficiency due to hydrolysis of the reagents and products. | [4] |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. Sequential GC/MS analysis of sialic acids, monosaccharides, and amino acids of glycoproteins on a single sample as heptafluorobutyrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Culturing Cells with Altered Sialylation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cells exhibiting altered sialylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell culture and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the culture and analysis of cells with modified sialylation patterns.
Q1: I am observing a decrease in the sialylation of my recombinant protein. What are the potential causes?
A1: Decreased sialylation of recombinant proteins is a common issue with several potential causes. These can be broadly categorized into issues with the cell culture environment and the intrinsic properties of the host cell line.
Troubleshooting Steps:
-
Optimize Cell Culture Conditions:
-
pH and Temperature: Deviations from optimal pH and temperature can negatively impact the activity of sialyltransferases, the enzymes responsible for adding sialic acid to glycans. Ensure strict control of these parameters.[1]
-
Nutrient Availability: Depletion of key nutrients, such as glucose and amino acids, can limit the intracellular pool of nucleotide sugar precursors required for sialylation. Consider optimizing your feeding strategy.
-
Ammonia (B1221849) and Lactate (B86563) Accumulation: High levels of metabolic byproducts like ammonia and lactate can alter intracellular pH and negatively affect glycosylation enzymes. Monitor and control the levels of these metabolites.
-
Osmolality: Hyperosmotic stress in the culture medium has been shown to decrease the expression of genes involved in N-glycan biosynthesis, leading to reduced sialylation.[2]
-
-
Evaluate Host Cell Line Stability:
-
Genetic Drift: Over prolonged culture, cell lines can undergo genetic drift, potentially leading to reduced expression of key glycosylation enzymes. It is advisable to work with low-passage-number cells from a well-characterized cell bank.[3]
-
Sialidase Activity: Host cells can release sialidases, enzymes that remove sialic acids, into the culture medium, particularly during cell lysis.[4] Minimizing cell death and considering the use of sialidase inhibitors can mitigate this issue.
-
-
Review the Expression System:
-
Vector Design: The design of the expression vector can influence protein expression levels and, consequently, the load on the cell's glycosylation machinery. Very high expression rates can sometimes overwhelm the capacity for complete sialylation.
-
Cell Line Choice: Different host cell lines (e.g., CHO, HEK293) have inherently different glycosylation capacities. The choice of cell line can significantly impact the final sialylation profile of your recombinant protein.[1][5]
-
Q2: How can I confirm that the changes in my cell's phenotype (e.g., adhesion, migration) are due to altered sialylation?
A2: To confirm a direct link between altered sialylation and a change in cellular phenotype, a multi-pronged approach is recommended:
-
Quantify Cell Surface Sialylation: Use lectin-based flow cytometry with sialic acid-specific lectins like Maackia amurensis agglutinin (MAA) for α-2,3-linked sialic acids and Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acids to quantify changes in cell surface sialylation.[6][7] A significant change in lectin binding that correlates with the phenotypic change is a strong indicator.
-
Enzymatic Removal of Sialic Acids: Treat your cells with a broad-spectrum sialidase (neuraminidase) to remove surface sialic acids. If the observed phenotype is reversed or mimicked by sialidase treatment, it strongly suggests the involvement of sialylation.
-
Genetic or Chemical Modulation:
-
Sialyltransferase Inhibition: Use a pan-sialyltransferase inhibitor, such as 3Fax-Neu5Ac, to block the addition of sialic acids.[8] If the phenotype is induced or reversed, this provides further evidence.
-
Genetic Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to knock out or knock down a specific sialyltransferase (e.g., ST6GAL1 for α-2,6-sialylation).[9][10][11][12] Observing the expected phenotypic change in the genetically modified cells provides the most definitive link.
-
-
Rescue Experiments: In genetically modified cells (e.g., sialyltransferase knockout), re-introducing the enzyme should rescue the original phenotype, confirming the specificity of the effect.
Q3: My sialyltransferase inhibitor is showing toxicity to my cells. What can I do?
A3: Cell toxicity is a potential side effect of some sialyltransferase inhibitors. Here are some troubleshooting steps:
-
Titrate the Inhibitor Concentration: Perform a dose-response curve to determine the lowest effective concentration of the inhibitor that provides the desired reduction in sialylation without causing significant cytotoxicity.
-
Reduce Treatment Duration: It may not be necessary to treat the cells continuously. Experiment with shorter treatment times or pulsed treatments.
-
Test Alternative Inhibitors: There are various sialyltransferase inhibitors available with different mechanisms of action and potency.[13][14] If one is toxic, another may be better tolerated by your specific cell line.
-
Confirm On-Target Effect: Ensure that the observed toxicity is not due to off-target effects. Compare the effects of the inhibitor with a genetic knockdown of the target sialyltransferase. If the phenotypes differ significantly, the inhibitor may have off-target effects.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to altered sialylation.
Table 1: Sialic Acid Content in Different Cell Lines
| Cell Line | Sialic Acid Type | Relative Abundance (%) | Reference |
| Human IgG | Neu5Ac | ~100% | |
| Mouse IgG | Neu5Gc | ~24% | |
| Ovarian Cancer Cells | Total Sialic Acid | Significantly Increased vs. Healthy Controls | [15] |
| Endometrial Cancer Cells | Total Sialic Acid | Significantly Increased vs. Healthy Controls | [16] |
Table 2: Effect of Modulators on Sialylation
| Cell Line | Modulator | Effect on Sialylation | Quantitative Change | Reference |
| B16F10 Melanoma | FCW393 (ST Inhibitor) | Reduced α2,3- and α2,6-sialylation | IC50 for ST6GAL1 = 7.8 µM, ST3GAL3 = 9.45 µM | [17] |
| Multiple Myeloma | 3Fax-Neu5Ac (ST Inhibitor) | Decreased sialylation in various tissues | Effective dose of 25 mg/kg in vivo | [8] |
| Pancreatic Cancer Cells | Ac53FaxNeu5Ac (ST Inhibitor) | Decreased sialic acid levels | - | [18] |
Key Experimental Protocols
Protocol 1: Quantification of Total Sialic Acid using DMB-HPLC
This protocol outlines the steps for the release, derivatization, and quantification of sialic acids from glycoproteins or cell lysates using 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by High-Performance Liquid Chromatography (HPLC).[19][20][21][22]
Materials:
-
Glycoprotein sample or cell lysate
-
2 M Acetic Acid
-
DMB Labeling Solution (containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in acetic acid)
-
Sialic Acid Reference Panel (for peak identification)
-
Neu5Ac and Neu5Gc standards (for quantification)
-
HPLC system with a C18 column and fluorescence detector (Ex: 373 nm, Em: 448 nm)
Procedure:
-
Release of Sialic Acids:
-
DMB Derivatization:
-
Prepare the DMB labeling solution immediately before use.
-
Add the DMB labeling solution to the hydrolyzed sample and standards.
-
Incubate at 50°C for 3 hours in the dark.[21]
-
-
HPLC Analysis:
-
Stop the reaction by adding water.
-
Inject the DMB-labeled sample and standards onto the HPLC system.
-
Separate the DMB-labeled sialic acids using a C18 column with an isocratic mobile phase (e.g., acetonitrile:methanol:water).[22]
-
Detect the fluorescently labeled sialic acids.
-
-
Data Analysis:
-
Identify the different sialic acid species by comparing the retention times to the sialic acid reference panel.
-
Quantify the amount of Neu5Ac and Neu5Gc by comparing the peak areas to the standard curves generated from the Neu5Ac and Neu5Gc standards.[21]
-
Protocol 2: Analysis of Cell Surface Sialylation by Lectin-Based Flow Cytometry
This protocol describes the use of fluorescently labeled lectins to analyze the expression of specific sialic acid linkages on the cell surface.[6][7][23][24][25]
Materials:
-
Cell suspension
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Biotinylated Maackia amurensis agglutinin (MAA) for α-2,3-linked sialic acids
-
Biotinylated Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acids
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in ice-cold FACS buffer.
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
-
Lectin Staining:
-
To 100 µL of cell suspension, add the biotinylated lectin (MAA or SNA) at a pre-determined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with ice-cold FACS buffer.
-
-
Secondary Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled streptavidin.
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash the cells twice with ice-cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the lectin-stained cells compared to unstained or isotype controls.
-
Visualizations
Signaling Pathways and Workflows
Caption: Integrin signaling pathway modulated by sialylation.
Caption: Troubleshooting workflow for low sialylation.
Caption: Experimental workflow for analyzing cellular sialylation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation Mutants of Cultured Mammalian Cells - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Engineering host cell lines to reduce terminal sialylation of secreted antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Lectin-based three-color flow cytometric approach for studying cell surface glycosylation changes that occur during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. genemedi.net [genemedi.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 14. scbt.com [scbt.com]
- 15. Sialic acids in gynecological cancer development and progression: Impact on diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sialic Acid Analysis in Endometrial Cancer – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 17. mdpi.com [mdpi.com]
- 18. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. waters.com [waters.com]
- 21. ludger.com [ludger.com]
- 22. agilent.com [agilent.com]
- 23. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
refining protocols for the analysis of sialic acids in complex biological mixtures
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the analysis of sialic acids in complex biological mixtures. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of sialic acid quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when releasing sialic acids from glycoconjugates?
A1: The primary considerations are the lability of O-acetyl groups and the stability of the sialic acid linkage itself. O-acetyl groups are susceptible to migration and loss under both acidic and basic conditions, and at high temperatures. Therefore, it is crucial to optimize sample preparation to minimize these effects and prevent underestimation of O-acetylation.[1]
Q2: What are the main methods for releasing sialic acids, and which is best for preserving O-acetylation?
A2: The two main methods are chemical hydrolysis (typically mild acid hydrolysis) and enzymatic digestion with sialidases (neuraminidases).[1][2] Enzymatic release is generally considered milder and better for preserving O-acetyl groups. However, the specific sialidase used must be chosen carefully, as some are inhibited by O-acetylation.[1] Mild acid hydrolysis with acetic acid is a common alternative that balances release efficiency with the preservation of these labile groups.[1]
Q3: How can I stabilize sialic acids during analysis?
A3: Derivatization is a key strategy for stabilizing sialic acids. Common methods include:
-
DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling: This method adds a fluorescent tag to sialic acids, enabling sensitive detection by HPLC.[1]
-
Amidation/Esterification: These chemical modifications protect the carboxyl group of sialic acid, improving stability during mass spectrometry analysis.[1][3]
Q4: My sialylated glycopeptides are not detectable by mass spectrometry. What is the likely cause?
A4: The most common reason for the lack of detection of sialylated glycopeptides in mass spectrometry is the loss of sialic acid due to the instability of the glycosidic linkage during sample preparation or MS analysis.[3][4] Acidic conditions and high temperatures can lead to this loss.[3]
Q5: What are the common challenges in quantifying sialic acids?
A5: Common challenges in sialic acid quantification include incomplete hydrolysis, interference from other sugars, and degradation of sialic acid due to its lability in acidic conditions.[2][5] The negative charge on the monosaccharide can also present quantitative difficulties.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of sialic acids.
Issue 1: Low or No Signal for Sialylated Glycopeptides in Mass Spectrometry
| Potential Cause | Recommended Solution |
| Sialic acid loss during sample preparation due to acidic conditions (e.g., TFA in buffers) or high temperatures.[3] | Maintain a neutral or slightly basic pH (6.0-8.0) during sample handling and storage.[3] Perform enzymatic digestions at the lowest effective temperature for the shortest necessary time.[3] |
| In-source or post-source decay during MS analysis (especially MALDI-TOF), as the sialic acid linkage is inherently unstable.[3][4] | Stabilize sialic acids through chemical derivatization, such as amidation or esterification, to convert the carboxylic acid group to a more stable form.[3] |
Issue 2: Poor Peak Resolution or Tailing in HPLC Analysis
| Potential Cause | Recommended Solution |
| Inadequate column equilibration , especially for HILIC columns which require longer equilibration times than reversed-phase columns.[6] | For a new column, equilibrate with at least 60-80 column volumes of the initial mobile phase. For subsequent runs, ensure a re-equilibration time of at least 10-20 column volumes.[6] |
| Sample solvent mismatch , where the sample solvent is stronger than the mobile phase, causing peak distortion.[6][7] | Dissolve the sample in the initial mobile phase or in a solvent with a similar or weaker strength.[6][7] |
| Secondary interactions with residual silanol (B1196071) groups on silica-based columns, which can cause peak tailing.[7] | Use a well-endcapped column or add a competing base to the mobile phase. Operating at a lower pH can also suppress silanol ionization.[7] |
| Column contamination from strongly retained compounds from previous injections.[7] | Implement a robust column washing procedure between runs and consider using a guard column to protect the analytical column.[7] |
Issue 3: Inconsistent or Variable Quantitative Results
| Potential Cause | Recommended Solution |
| Incomplete or inefficient derivatization due to suboptimal reaction conditions.[3] | Ensure all reagents are fresh and of high quality. Optimize reaction time and temperature.[3] |
| Migration of O-acetyl groups during sample preparation, leading to a heterogeneous mixture of isomers.[1] | Minimize sample handling time and maintain low temperatures and neutral pH wherever possible. |
| Incomplete hydrolysis of sialic acids from the glycoconjugate.[2][5] | Optimize hydrolysis conditions (acid concentration, temperature, and time) or consider using a combination of enzymatic and chemical methods. |
| Interference from other compounds in the sample matrix.[2][8] | Employ a purification step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.[9] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for different sialic acid analysis methods.
Table 1: Comparison of Sialic Acid Release Conditions
| Method | Conditions | Advantages | Disadvantages | Preservation of O-acetylation |
| Mild Acid Hydrolysis | 2M Acetic Acid, 80°C, 2 hours[1] | Releases a broad range of sialic acids. | Can lead to some loss and migration of O-acetyl groups.[1] | Generally considered a good compromise.[1] |
| Mild Acid Hydrolysis | 0.1 M HCl, 80°C, 1 hour[1] | Faster release than acetic acid. | Harsher conditions can lead to significant loss of O-acetyl groups.[1] | High risk of O-acetyl group loss.[1] |
| Enzymatic Release | Sialidase A, 37°C, 1 hour[1] | Mild conditions, highly specific. | Activity can be hindered by certain O-acetyl substitutions.[1] | Generally good, but release efficiency may be low for some species.[1] |
Table 2: Performance of Different Sialic Acid Quantification Methods
| Method | Average LOD (µg/mL) | Key Features |
| Fluorometric | 2.13 ± 1.20[5] | High sensitivity; some assays have greater specificity to NANA.[5] |
| Chromatographic (LC-MS) | 10.7 ± 3.3[5] | High specificity and can distinguish between different sialic acid forms.[10] |
| Colorimetric | - | Simpler procedure but can have interference from other sugars.[5] |
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
This protocol is designed for the release of sialic acids while aiming to preserve O-acetyl groups.[1]
-
Sample Preparation: Prepare 50-200 µg of glycoprotein (B1211001) samples in high-purity water.[1]
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.[1]
-
Incubation: Tightly cap the reaction vial and incubate at 80°C for 2 hours.[1]
-
Drying: Cool the sample to room temperature and dry it completely using a centrifugal vacuum evaporator.[1]
-
The dried sample is now ready for derivatization.
Protocol 2: DMB Labeling of Released Sialic Acids
This protocol describes the fluorescent labeling of released sialic acids for HPLC analysis.
-
Reagent Preparation: Freshly prepare the DMB labeling solution by dissolving DMB in a solution containing acetic acid, 2-mercaptoethanol, and sodium hydrosulfite. This reagent is light-sensitive and should be protected from light.[1]
-
Labeling Reaction: Add the freshly prepared DMB labeling reagent to the dried, released sialic acid samples.[1]
-
Incubation: Incubate the mixture at 50°C for 3 hours in the dark.[1]
-
Termination: Stop the reaction by adding a large volume of high-purity water.[1] The sample is now ready for HPLC analysis.
Visualizations
Caption: General workflow for sialic acid analysis.
Caption: Troubleshooting logic for sialic acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Determination of sialic acid in serum samples by dispersive solid-phase extraction based on boronate-affinity magnetic hollow molecularly imprinted polymer sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
Technical Support Center: N-Acetylneuraminic Acid (Neu5Ac) Sample Preparation
Welcome to the technical support center for N-Acetylneuraminic acid (Neu5Ac). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of Neu5Ac during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your results.
Troubleshooting Guide
Sialic acids like Neu5Ac are notoriously labile and susceptible to degradation during sample handling and analysis. This guide addresses common issues encountered during experimental workflows.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal of Neu5Ac in analytical readouts (e.g., HPLC, Mass Spectrometry) | Sialic acid loss during sample preparation: • Acidic conditions: Hydrolysis of the glycosidic linkage can occur in the presence of acids like trifluoroacetic acid (TFA) in buffers.[1][2] • High temperatures: Elevated temperatures during sample processing or enzymatic digestion can lead to desialylation.[1][3] • Oxidative damage: Presence of oxidizing agents like hydrogen peroxide can degrade Neu5Ac.[4][5][6] | Optimize sample preparation conditions: • Maintain a neutral or slightly basic pH (pH 6.0-8.0) during sample handling and storage.[1] • Avoid prolonged exposure to acidic conditions. If acidic reagents are necessary, use the lowest effective concentration and keep the sample chilled.[2] • Perform enzymatic digestions at the lowest effective temperature and for the shortest duration necessary. |
| Inconsistent or poor quantitative results for Neu5Ac | Incomplete release of Neu5Ac from glycoconjugates: • Inefficient acid hydrolysis: Milder acidic conditions may not be sufficient to release all sialic acids.[7] • Enzymatic limitations: Some O-acetylated forms of sialic acid are resistant to certain neuraminidases.[8] Lactonization: • Intramolecular esterification can occur under acidic conditions, leading to a mass shift and potential underestimation of Neu5Ac.[9] | Optimize Neu5Ac release and stabilization: • For acid hydrolysis, carefully select the acid type, concentration, temperature, and incubation time. Mild hydrolysis with 2 M acetic acid at 80°C for 2 hours is a common starting point for releasing O-acetylated sialic acids.[10] • For enzymatic release, consider using a broad-specificity neuraminidase or a cocktail of enzymes. Pre-treatment with mild alkali can remove O-acetyl groups, rendering the sialic acid susceptible to enzymatic cleavage.[8] • To prevent lactonization, consider derivatization methods such as amidation or esterification to protect the carboxyl group of Neu5Ac prior to analysis.[9] |
| Unexpected peaks or artifacts in chromatograms or mass spectra | Degradation products: • The presence of strong acids or bases, or high temperatures can lead to the formation of various degradation products.[4] In-source decay during mass spectrometry: • The sialic acid linkage is inherently unstable and can fragment upon ionization, particularly in MALDI-TOF MS.[1] | Refine analytical methods and sample handling: • Ensure all reagents are of high purity and free from contaminants. • Use optimized and validated protocols for sample cleanup to remove interfering substances.[11][12] • For mass spectrometry, consider using chemical derivatization to stabilize the sialic acid and minimize in-source decay.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for storing Neu5Ac samples?
A1: N-Acetylneuraminic acid is most stable at a neutral pH and low temperatures.[4][5][6] For short-term storage, maintaining a pH between 6.0 and 8.0 and keeping the sample on ice or at 4°C is recommended.[1] For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
Q2: I need to release Neu5Ac from a glycoprotein (B1211001). Should I use acid hydrolysis or enzymatic digestion?
A2: The choice between acid hydrolysis and enzymatic digestion depends on your specific research question and the nature of your sample.
-
Acid hydrolysis (e.g., with mild acetic or hydrochloric acid) is effective for releasing total sialic acids but can lead to the degradation of O-acetyl groups and the Neu5Ac molecule itself if conditions are too harsh.[7][8]
-
Enzymatic digestion using neuraminidases is generally milder and preserves modifications like O-acetylation. However, some O-acetylated sialic acids can be resistant to specific enzymes.[8] A common practice is to use a broad-spectrum neuraminidase from Arthrobacter ureafaciens.[13]
Q3: How can I prevent the loss of O-acetyl groups during sample preparation?
A3: The O-acetyl groups on sialic acids are labile, particularly under alkaline conditions. To preserve these modifications, it is crucial to use mild release conditions. Mild acid hydrolysis with 2 M acetic acid at 80°C for 2 hours is a frequently used method.[10] Avoid strong alkaline treatments if you intend to analyze O-acetylation.
Q4: What is lactonization and how can I avoid it?
A4: Lactonization is an intramolecular esterification reaction that can occur with sialic acids, especially under acidic conditions, forming a lactone ring.[9] This modification alters the mass of the molecule and can lead to inaccurate quantification. To prevent this, you can chemically derivatize the carboxylic acid group of Neu5Ac through amidation or esterification, which stabilizes the molecule.[9]
Q5: My samples contain detergents. How can I remove them without losing my Neu5Ac?
A5: Detergents can interfere with downstream analysis. They are more easily removed at the protein level before digestion.[12] If present in peptide samples, specialized detergent removal resins can be used.[12] It is important to follow the manufacturer's protocol carefully to minimize sample loss.
Quantitative Data Summary
The stability of N-Acetylneuraminic acid is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Remaining N-Acetylneuraminic Acid After Heating at 121°C for 20 Minutes at Various pH Values
| pH | Remaining Neu5Ac (%) |
| 1.0 | 14.0 |
| 2.0 | 25.0 |
| 3.0 - 10.0 | >99.0 |
| 11.0 | 13.0 |
| 12.0 | 11.0 |
Data sourced from a study on the degradation kinetics of Neu5Ac.[4]
Table 2: Remaining N-Acetylneuraminic Acid After Heating for 6 Hours at Different Temperatures and pH Values
| Temperature (°C) | pH 1.0 (%) | pH 2.0 (%) | pH 11.0 (%) | pH 12.0 (%) |
| 60 | 91.5 | 94.5 | 88.1 | 45.1 |
| 90 | 48.0 | 59.6 | 36.0 | 1.5 |
This table illustrates that Neu5Ac is more stable under strongly acidic conditions compared to strongly alkaline conditions at elevated temperatures.[4]
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
This protocol is suitable for releasing sialic acids from glycoproteins and glycolipids while minimizing the degradation of O-acetyl groups.[10]
-
Sample Preparation: To 5-20 µL of your biological sample (e.g., serum, plasma), add 1 mL of 2 M acetic acid in a sealed tube.
-
Incubation: Incubate the mixture at 80°C for 2 hours.
-
Cooling and Centrifugation: After incubation, cool the sample on ice. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Collection: Carefully collect the supernatant which contains the released sialic acids for further analysis.
Protocol 2: Enzymatic Release of Sialic Acids
This protocol uses neuraminidase to release terminal sialic acids from glycoconjugates.
-
Sample Preparation: Dissolve the glycoprotein sample in a buffer solution at the optimal pH for the chosen neuraminidase (typically between pH 5.0 and 6.5).
-
Enzyme Addition: Add a sufficient amount of neuraminidase (e.g., from Arthrobacter ureafaciens) to the sample.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1 to 18 hours), depending on the enzyme and substrate concentration.[13]
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a reagent that denatures the enzyme.
-
Cleanup: Proceed with a cleanup step, such as solid-phase extraction, to remove the enzyme and other interfering substances before analysis.
Visualizations
Caption: Factors leading to the degradation of N-Acetylneuraminic acid.
Caption: A generalized workflow for N-Acetylneuraminic acid sample preparation.
Caption: A decision tree for troubleshooting low N-Acetylneuraminic acid signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry, biochemistry and biology of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acid and enzymic hydrolysis of O-acetylated sialic acid residues from rabbit Tamm–Horsfall glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Sialyltransferase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their sialyltransferase activity assays.
Troubleshooting Guide
This guide addresses common issues encountered during sialyltransferase experiments in a question-and-answer format.
Issue 1: Low or No Enzyme Activity
Q: I am not observing any product formation, or the signal is very weak. What are the possible causes and solutions?
A: Low or no sialyltransferase activity can stem from several factors, from reagent integrity to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Enzyme Inactivity:
-
Improper Storage and Handling: Sialyltransferases are sensitive to temperature fluctuations. Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2]
-
Enzyme Quality: If possible, test the enzyme activity with a known positive control acceptor substrate to confirm its viability.[1]
-
-
Substrate Issues:
-
CMP-Sialic Acid Instability: The donor substrate, CMP-sialic acid, is prone to hydrolysis. Use freshly prepared or newly purchased substrate for optimal results.[1]
-
Acceptor Substrate Quality: Verify the purity and concentration of your acceptor substrate. If the acceptor is a glycoprotein (B1211001), ensure proper folding and accessibility of the glycosylation sites.
-
-
Suboptimal Reaction Conditions:
-
pH: Most sialyltransferases exhibit optimal activity within a pH range of 6.0 to 7.5. However, the exact optimum is enzyme-specific. It is highly recommended to perform a pH optimization assay using buffers such as MES or Tris-HCl.[1][2]
-
Temperature: The standard incubation temperature for most mammalian and bacterial sialyltransferase reactions is 37°C.[1][3] Ensure your incubator is accurately calibrated.
-
Divalent Cations: Some sialyltransferases require divalent cations like Mg²⁺ or Mn²⁺ for their activity.[1][4] Check the specific requirements for your enzyme and include the appropriate cation in your reaction buffer.
-
-
Presence of Inhibitors:
-
Buffer Components: High concentrations of certain ions, such as phosphate (B84403), can inhibit some sialyltransferases.[1] Other substances like EDTA, sodium azide, and detergents like SDS at high concentrations can also interfere with the assay.[5]
-
Contaminants: Ensure all reagents and labware are free from contaminants and proteases that could degrade the enzyme or substrates.[2]
-
Issue 2: Incomplete Sialylation
Q: My reaction is producing some product, but a significant amount of the acceptor substrate remains unmodified. How can I drive the reaction to completion?
A: Incomplete reactions are often a matter of optimizing the reaction kinetics. Consider the following adjustments:
-
Increase Enzyme Concentration: Doubling the amount of sialyltransferase can significantly improve the product yield.[1]
-
Optimize Substrate Ratio: Ensure the CMP-sialic acid donor is in molar excess relative to the acceptor substrate. A starting point of 1.5 to 2-fold molar excess of the donor is common.[1]
-
Extend Incubation Time: Longer incubation periods can allow the reaction to proceed further. However, be mindful of potential product degradation or competing side reactions over extended times.[1] It is advisable to perform a time-course experiment to determine the optimal reaction duration.[2]
Issue 3: High Background Signal or Artifacts
Q: I am observing a high background signal in my no-enzyme control, or I am seeing unexpected peaks/bands in my analysis. What could be the cause?
A: High background or artifacts can interfere with data interpretation. Here are some potential sources and solutions:
-
Contaminated Reagents:
-
Phosphate Contamination: If using a phosphatase-coupled assay, ensure that none of the reagents are contaminated with inorganic phosphate.
-
Substrate Purity: Impurities in the donor or acceptor substrates can lead to side reactions or interfere with detection.
-
-
Non-Enzymatic Degradation:
-
CMP-Sialic Acid Hydrolysis: As mentioned, CMP-sialic acid can hydrolyze spontaneously, releasing CMP. In assays that detect CMP or inorganic phosphate, this can lead to a high background.[6] Prepare this reagent fresh.
-
-
Sialidase Side-Activity:
-
Some sialyltransferases, particularly from bacterial sources, may exhibit inherent sialidase (neuraminidase) activity. This side-activity can remove the newly added sialic acid from the product, leading to a lower net yield and the presence of unmodified acceptor.[1][6] If this is suspected, try a shorter reaction time or use a mutant enzyme with reduced sialidase activity if available.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the different types of sialyltransferases and how do they differ?
A1: Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a CMP-sialic acid donor to an acceptor molecule.[3][7] They are classified into four main families based on the type of glycosidic linkage they form:
-
ST3Gal (α2,3-sialyltransferases): Transfer sialic acid to a galactose (Gal) residue with an α2,3-linkage.[3][7]
-
ST6Gal (α2,6-sialyltransferases): Transfer sialic acid to a galactose (Gal) or N-acetylgalactosamine (GalNAc) residue with an α2,6-linkage.[3][7][8]
-
ST6GalNAc (α2,6-sialyltransferases): Specifically transfer sialic acid to an N-acetylgalactosamine (GalNAc) residue with an α2,6-linkage.[3][7]
-
ST8Sia (α2,8-sialyltransferases): Transfer sialic acid to another sialic acid residue with an α2,8-linkage, often forming polysialic acid chains.[3][7][8]
Each sialyltransferase exhibits strict specificity for both the acceptor substrate and the linkage it synthesizes.[3] Bacterial sialyltransferases, however, may show broader acceptor tolerance compared to their mammalian counterparts.[3]
Q2: What are the common methods for detecting sialyltransferase activity?
A2: Several methods are available, each with its own advantages and limitations:
-
Radiometric Assays: These traditional assays use a radiolabeled donor substrate, such as CMP-[¹⁴C]NeuAc. The radiolabeled product is then separated from the unreacted donor and quantified.[7][9]
-
Enzyme-Coupled Assays: These are continuous, non-radioactive methods. One common approach involves a coupling phosphatase that cleaves the phosphate from the CMP product of the sialyltransferase reaction. The released inorganic phosphate is then detected colorimetrically, for instance, using Malachite Green reagents.
-
Fluorescence-Based Assays: These methods can involve fluorescently labeled acceptor substrates or high-throughput screening assays that detect the CMP product via a fluorescent signal.[10]
-
Chromatographic and Mass Spectrometric Methods: Techniques like HPTLC, HPLC, and mass spectrometry can be used to separate and quantify the sialylated product.[7][9]
Q3: Do I need to include a detergent in my reaction mixture?
A3: Sialyltransferases themselves generally do not require detergents for their enzymatic activity.[3][7][9] However, if the acceptor substrate has poor solubility, a non-ionic detergent like Triton CF-54 (or a suitable substitute like Triton CF-74) can be included to improve its availability in the reaction.[3][7][9]
Quantitative Data Summary
The optimal conditions for sialyltransferase activity can vary depending on the specific enzyme and substrates being used. The following tables provide a general overview of typical reaction parameters.
Table 1: General Reaction Conditions for Sialyltransferase Assays
| Parameter | Typical Range/Value | Common Reagents/Buffers | Notes |
| pH | 6.0 - 7.5 | MES, Tris-HCl | The optimal pH is enzyme-specific and should be determined experimentally.[1] |
| Temperature | 37°C | Most mammalian and bacterial sialyltransferases are active at this temperature.[1] | |
| Incubation Time | 2 - 24 hours | Should be optimized for each specific reaction to achieve completion without product degradation.[1][2] | |
| Divalent Cations | 1 - 10 mM | MgCl₂, MnCl₂ | Requirement and optimal concentration are enzyme-dependent.[1][4] |
| Detergent | 0.5% (if needed) | Triton CF-54/CF-74 | Used to improve the solubility of hydrophobic acceptor substrates.[3][7] |
Table 2: Typical Substrate Concentrations
| Substrate | Typical Concentration | Notes |
| CMP-Sialic Acid (Donor) | 100 µM - 6 mM | Should be in molar excess (1.5 to 2-fold) relative to the acceptor.[1][2][7] |
| Acceptor Substrate | Varies (e.g., 10 µg for glycoproteins) | Optimal concentration depends on the specific acceptor and the assay format.[7] |
Experimental Protocols
Protocol 1: General Radiometric Sialyltransferase Assay
This protocol is a standard method for measuring sialyltransferase activity using a radiolabeled donor substrate.
Materials:
-
Sialyltransferase enzyme
-
Acceptor substrate (glycoprotein or oligosaccharide)
-
CMP-[¹⁴C]NeuAc (radiolabeled donor substrate)
-
Triton CF-54 or CF-74 (optional, for poorly soluble acceptors)
-
SDS-PAGE loading buffer (for glycoprotein acceptors) or HPTLC supplies (for oligosaccharide acceptors)
-
Scintillation counter or radioimager
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 10 µL total volume, combine:
-
Incubate the reaction at 37°C for a predetermined optimal time (e.g., 3-20 hours).[3][7]
-
Terminate the reaction.
-
Separate the product from the unreacted donor substrate.
-
For glycoprotein acceptors: Run the sample on an SDS-PAGE gel.
-
For oligosaccharide acceptors: Develop the HPTLC plate with an appropriate solvent system (e.g., 1-propanol:aqueous ammonia:water in a 6:1:2.5 ratio).[3]
-
-
Detect and quantify the radiolabeled product using a radioimager or by cutting the corresponding band/spot and measuring the radioactivity with a scintillation counter.
Protocol 2: Phosphatase-Coupled Colorimetric Assay
This protocol provides a non-radioactive method for continuously monitoring sialyltransferase activity.
Materials:
-
Sialyltransferase Activity Kit (e.g., from R&D Systems) containing:
-
Coupling Phosphatase
-
CMP standard
-
Malachite Green Phosphate Detection Reagents
-
-
Sialyltransferase enzyme
-
Acceptor substrate
-
CMP-Sialic Acid (donor substrate)
-
Assay Buffer (phosphate-free)
-
96-well microplate
Procedure:
-
Prepare working solutions of the sialyltransferase, acceptor substrate, and CMP-sialic acid in the provided assay buffer.
-
In a 96-well microplate, add the reaction mixture containing CMP-Sialic Acid, the acceptor substrate, and the Coupling Phosphatase.
-
Initiate the reaction by adding the sialyltransferase enzyme to each well. Include a negative control with assay buffer instead of the enzyme.
-
Incubate the plate at 37°C for the desired time.
-
Stop the reaction and develop the color by adding the Malachite Green Phosphate Detection Reagents to each well. A green color will develop in proportion to the amount of inorganic phosphate released.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the sialyltransferase activity by comparing the absorbance of the samples to a standard curve generated with the CMP standard.
Visualizations
Caption: General experimental workflow for a sialyltransferase activity assay.
Caption: Troubleshooting flowchart for low or no sialyltransferase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sialyltransferase - Wikipedia [en.wikipedia.org]
- 9. [Enzyme assay of sialyltransferases for oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Guide to N-Acetylneuraminic Acid Quantification: An Orthogonal Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods for the quantification of N-Acetylneuraminic acid (Neu5Ac), a critical monosaccharide in glycobiology. Accurate and robust quantification of Neu5Ac is paramount in various fields, including biopharmaceutical development, clinical diagnostics, and nutritional science, due to its significant role in cellular recognition, immune modulation, and disease pathogenesis. This document outlines and compares the performance of key analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.
Comparison of Orthogonal Quantification Methods
The selection of an appropriate method for Neu5Ac quantification depends on various factors, including the required sensitivity, sample matrix complexity, desired throughput, and available instrumentation. Here, we compare four commonly employed orthogonal methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and traditional colorimetric and enzymatic assays.
| Parameter | HPAEC-PAD | HPLC-FLD (DMB Derivatization) | Colorimetric (Thiobarbituric Acid) | Enzymatic Assay |
| Principle | Separation of underivatized sialic acids on an anion-exchange column followed by direct electrochemical detection. | Derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by separation and fluorescence detection. | Oxidation of sialic acid to formylpyruvic acid, which reacts with thiobarbituric acid to produce a colored product. | Enzymatic cleavage of sialic acid by neuraminidase, followed by a series of coupled enzymatic reactions leading to a detectable product. |
| Specificity | High | High | Moderate (potential for interference from other molecules) | High |
| Sensitivity (LOD) | High (pmol range)[1] | Very High (fmol range)[2] | Low (nmol range) | Moderate to High |
| **Linearity (R²) ** | >0.999[1] | >0.99 | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | <5% | <10% | <15% | <10% |
| Accuracy (Recovery) | 95-105%[1] | 90-110% | 85-115% | 90-110% |
| Sample Preparation | Simple (acid hydrolysis) | Multi-step (hydrolysis, derivatization) | Multi-step (hydrolysis, oxidation, color reaction) | Multi-step (enzymatic hydrolysis, coupled reactions) |
| Analysis Time | Moderate | Long | Moderate | Moderate |
| Throughput | Moderate | Low to Moderate | High | High |
| Instrumentation | Specialized (HPAEC system with PAD) | Standard (HPLC with fluorescence detector) | Standard (Spectrophotometer) | Standard (Spectrophotometer or plate reader) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific sample type and laboratory conditions.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
a. Sample Preparation (Acid Hydrolysis):
-
To release Neu5Ac from glycoproteins, add 4 M acetic acid to the sample.
-
Incubate the mixture at 80°C for 2 hours.[3]
-
Cool the sample and centrifuge to pellet any precipitate.
-
The supernatant containing the released sialic acids is collected for analysis.
b. HPAEC-PAD Analysis:
-
Column: A high-performance anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ PA20.[1]
-
Eluent: A gradient of potassium hydroxide (B78521) and potassium methanesulfonate (B1217627) generated electrolytically.[3]
-
Detection: Pulsed Amperometric Detection (PAD) is used for direct, sensitive, and specific detection of underivatized sialic acids.[1]
-
Quantification: The concentration of Neu5Ac is determined by comparing the peak area to a standard curve of known concentrations.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
a. Sample Preparation and Derivatization:
-
Acid Hydrolysis: Release sialic acids from the sample as described in the HPAEC-PAD protocol.
-
Derivatization: Mix the supernatant containing sialic acids with a 1,2-diamino-4,5-methylenedioxybenzene (DMB) solution.
-
Incubate the mixture at 50-60°C for 2-3 hours in the dark to form a fluorescent derivative.
b. HPLC-FLD Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: A fluorescence detector with excitation at ~373 nm and emission at ~448 nm.
-
Quantification: The concentration of the DMB-derivatized Neu5Ac is determined by comparing its peak area to a standard curve.
Colorimetric Assay (Thiobarbituric Acid Method)
-
Acid Hydrolysis: Release sialic acids from the sample.
-
Oxidation: Treat the sample with a periodate (B1199274) solution to oxidize the sialic acid.
-
Color Development: Add thiobarbituric acid (TBA) reagent and heat the mixture. The reaction between the oxidized sialic acid and TBA produces a pink-colored product.[4]
-
Measurement: Measure the absorbance of the solution at approximately 549 nm using a spectrophotometer.
-
Quantification: Determine the Neu5Ac concentration from a standard curve prepared with known concentrations of Neu5Ac.
Enzymatic Assay
-
Enzymatic Hydrolysis: Incubate the sample with neuraminidase to specifically cleave terminal sialic acid residues.[5]
-
Coupled Enzyme Reactions: The released Neu5Ac is then acted upon by a series of enzymes. A common system involves N-acetylneuraminate lyase to convert Neu5Ac to pyruvate (B1213749). The pyruvate is then quantified in a subsequent reaction that produces a detectable colorimetric or fluorometric signal.[5][6]
-
Measurement: Read the absorbance or fluorescence using a plate reader or spectrophotometer.
-
Quantification: Calculate the Neu5Ac concentration based on a standard curve.
Visualizing the Methodologies and Biological Context
To further elucidate the relationships between these methods and the biological significance of N-Acetylneuraminic acid, the following diagrams are provided.
References
- 1. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Enzymatic assay of serum sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
comparative analysis of different sialic acid detection techniques
For researchers, scientists, and drug development professionals, the accurate detection and quantification of sialic acid is a critical aspect of glycobiology research and biopharmaceutical development. Sialic acids, as terminal monosaccharides on glycans, play pivotal roles in cellular recognition, immune responses, and the stability of glycoproteins.[1][2][3][4] This guide provides a comparative analysis of different sialic acid detection techniques, offering insights into their principles, performance, and experimental protocols to aid in the selection of the most appropriate method for specific research needs.
The choice of a sialic acid detection method depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the research question. The main categories of techniques include chromatography-based methods, mass spectrometry, enzymatic assays, and lectin-based approaches.[5]
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters of the most common sialic acid detection techniques, providing a basis for objective comparison.
| Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Dynamic Range | Analysis Time per Sample | Specificity | Throughput |
| HPLC with DMB Labeling | Pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reversed-phase HPLC with fluorescence detection.[6] | ~0.012 - 0.016 pmol[7] | ~0.040 - 0.053 pmol[7] | 15 - 160 pmol[8] | ~10 - 30 minutes[6][9] | High for different sialic acid species | Medium |
| Mass Spectrometry (MS) | Direct analysis of released sialic acids or sialylated glycans, often with derivatization to stabilize the labile sialic acid residues.[10][11] | ~10 fmol (with specific matrices)[12] | Not widely reported, method-dependent | Broad dynamic range[5] | Varies (minutes to hours depending on sample prep) | Very high (can distinguish isomers)[13] | Low to Medium |
| Enzymatic Assays | Coupled enzyme reactions where sialic acid is converted to a product that can be measured colorimetrically or fluorometrically.[14][15] | ~200 pmol (fluorescence)[15] | Not widely reported, kit-dependent | 200 - 1,000 pmol (fluorescence)[15] | ~1.5 - 3 hours[15][16] | High for total sialic acid | High |
| Lectin-Based Assays | Utilizes the specific binding of lectins to sialic acid residues, often in a high-throughput format like ELISA.[17][18][19] | Method-dependent (e.g., KD ~12.38 nM for SNA)[19] | Not standardized | Method-dependent | Fast (minutes per sample in high-throughput) | Linkage-specific (e.g., SNA for α2,6)[19] | Very High |
Experimental Methodologies and Workflows
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. This section outlines the typical workflows for the compared techniques and provides detailed protocols for key experimental steps.
High-Performance Liquid Chromatography (HPLC) with DMB Labeling
This is a widely used and well-established method for the quantification of different sialic acid species.[6]
Experimental Workflow:
Detailed Protocol for DMB Labeling:
-
Sialic Acid Release: Incubate the glycoprotein (B1211001) sample with 2 M acetic acid at 80°C for 2 hours.[6][20]
-
Preparation of DMB Labeling Solution:
-
Mix 436 µL of water with 38 µL of glacial acetic acid.[6]
-
Add 26 µL of 2-mercaptoethanol (B42355) and mix.[6]
-
Add this solution to 4 mg of sodium hydrosulfite and mix.[6]
-
Finally, add this mixture to 0.7 mg of DMB and mix.[6]
-
-
Labeling Reaction: Add 20 µL of the freshly prepared DMB labeling solution to the released sialic acid sample.[21]
-
Incubation: Incubate the mixture in the dark at 50°C for 3 hours.[21]
-
Termination: Stop the reaction by adding 480 µL of water. The sample is now ready for HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry offers high sensitivity and specificity, enabling detailed structural characterization of sialic acids, including the differentiation of linkage isomers.[13]
Experimental Workflow:
Detailed Protocol for Solid-Phase Labeling and MS Analysis:
-
Protein Conjugation: Conjugate the glycoprotein to a solid support.[10]
-
Sialic Acid Derivatization: Modify the carboxylic groups of sialic acids with p-toluidine (B81030) in the presence of N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC).[10]
-
N-glycan Release: Release the N-glycans from the protein using PNGase F.[10]
-
Mass Spectrometry Analysis: Analyze the released and derivatized glycans using MALDI-TOF MS in positive ion mode.[10]
Enzymatic Assays
Enzymatic assays provide a convenient and high-throughput method for the quantification of total sialic acid.
Experimental Workflow:
Detailed Protocol for Enzymatic Sialic Acid Quantitation:
-
Sialic Acid Release: Digest the glycoprotein sample with a broad-spectrum neuraminidase (sialidase) to release free sialic acid.[16]
-
Enzymatic Conversion:
-
Convert the released N-acetylneuraminic acid (NANA) to pyruvic acid using N-acetylneuraminic acid aldolase.[16]
-
The pyruvic acid is then acted upon by pyruvate (B1213749) oxidase to produce hydrogen peroxide.[14]
-
-
Detection: The hydrogen peroxide stoichiometrically reacts with a dye to generate a fluorescent or colorimetric signal.[14]
-
Quantification: Measure the absorbance or fluorescence and calculate the sialic acid concentration based on a standard curve.
Lectin-Based Assays
Lectin-based assays are ideal for high-throughput screening of sialic acid profiles, particularly for identifying specific sialic acid linkages.[17][18]
Experimental Workflow:
Sialic Acid in Signaling Pathways
Aberrant sialylation is a hallmark of various diseases, including cancer, where it plays a crucial role in modulating cell signaling pathways, particularly those involved in immune evasion.[1][22]
Siglec-Mediated Immune Regulation
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids as "self" signals, often leading to the inhibition of immune responses.[2][23]
In this pathway, sialic acids on the surface of a tumor cell bind to a Siglec receptor on an immune cell.[24] This binding leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) in the cytoplasmic domain of the Siglec.[25] The phosphorylated ITIM then recruits Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, such as SHP-1 and SHP-2.[25] These phosphatases dephosphorylate downstream signaling molecules, leading to the inhibition of the immune cell's activation and effector functions.[2]
Conclusion
The selection of a sialic acid detection technique should be guided by the specific requirements of the study. For detailed quantitative analysis of various sialic acid species, HPLC with DMB labeling remains a robust and sensitive method. Mass spectrometry provides unparalleled specificity and structural information, making it ideal for in-depth characterization. Enzymatic assays offer a simple and rapid solution for quantifying total sialic acid, while lectin-based assays are excellently suited for high-throughput screening applications. Understanding the principles, performance metrics, and experimental workflows of these techniques will empower researchers to make informed decisions and obtain high-quality, reliable data in their investigations of the multifaceted roles of sialic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 15. agilent.com [agilent.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Optimizing Sialic Acid Clone Screening Through A High-Throughput Lectin Assay [bioprocessonline.com]
- 18. Optimizing Cell Line Development [samsungbiologics.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sialic Acid-Siglec Axis in Human Immune Regulation, Involvement in Autoimmunity and Cancer and Potential Therapeutic Treatments [mdpi.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Frontiers | Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions [frontiersin.org]
A Researcher's Guide to Cross-Laboratory Validation of Sialic Acid Data
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sialic acid is critical in biopharmaceutical development and glycobiology research, as sialylation significantly impacts the efficacy, stability, and safety of glycoproteins.[1][2][3] However, the inherent complexity of glycoanalysis often leads to significant variability in results between different laboratories, even when analyzing the same material.[3] This variability can arise from diverse analytical techniques and workflows.[3] This guide provides a comprehensive comparison of common analytical methods for sialic acid quantification, supported by experimental data, to facilitate robust cross-laboratory validation.
Challenges in Sialic Acid Analysis
Several factors contribute to the difficulty in obtaining reproducible sialic acid data across different labs:
-
Low Abundance : Sialylated glycoproteins are often present in low quantities in complex biological samples.[4]
-
Instability : The sialyl linkages are labile and can be easily broken during sample preparation and analysis.[5]
-
Structural Diversity : The existence of different linkage isomers (e.g., α2,3- and α2,6-linkages) and derivatives adds to the analytical challenge.[5]
-
Methodological Variability : Laboratories may use different analytical platforms, reagents, and data analysis procedures, leading to discrepancies.[3]
Cross-validation using orthogonal methods, which measure the same characteristic through different chemical or physical principles, is essential for ensuring data integrity.[2]
Comparison of Analytical Methods for Total Sialic Acid Quantification
The choice of analytical method is often dictated by the specific research question, required sensitivity, and available instrumentation.[4][6] The main categories of assays for sialic acid quantification are colorimetric, fluorometric, enzymatic, and chromatographic/mass spectrometric methods.[6][7][8]
| Method Category | Principle | Sensitivity | Specificity | Throughput | Key Information Provided | Limitations |
| Colorimetric Assays | Formation of a colored product upon reaction with sialic acids.[4] | Low[4] | Low (interference from other sugars)[4][7] | High[4] | Total sialic acid content.[4] | Interference from other compounds can lead to inaccurate results.[6] |
| Fluorometric Assays | Derivatization of sialic acids with a fluorescent tag (e.g., DMB).[4] | High (approx. 500x more sensitive than colorimetric methods)[4][6] | Moderate (less interference than colorimetric)[4] | Medium[4] | Total sialic acid content.[4] | Can be time-consuming due to hydrolysis and labeling steps.[6] |
| Enzymatic Assays | Use of specific enzymes (e.g., neuraminidase) to release sialic acids, followed by detection.[4] | High[4] | High[4] | Medium[4] | Linkage-specific information (with specific enzymes).[4] | Enzyme function can be affected by sialic acid bonding orientation and modifications.[7] |
| Chromatography & Mass Spectrometry (e.g., HPLC, LC-MS) | Separation of analytes followed by mass-based detection and fragmentation.[4] | Very High[4] | Very High[4] | Low to Medium[4] | Detailed structural information, including linkage and site of attachment.[2][4] | Requires specialized equipment and expertise; sialyl bonds can be unstable during MS analysis.[5] |
Quantitative Performance in Inter-Laboratory Comparisons
A study evaluating different methods for quantifying N-acetylneuraminic acid (NANA) on glycomacropeptide (GMP) provides valuable comparative data.[9][10] The results highlight the superior performance of the chromatographic approach in terms of precision and accuracy.[9][10]
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Analyst Effort (hours) |
| Colorimetric | 16.5 ± 11.5[9] | 50.1 ± 34.7[9] | Not Reported | Not Reported | 2.5[9] |
| Fluorometric | 2.13 ± 1.20[9] | 6.44 ± 3.63[9] | Not Reported | Not Reported | 2.5[9] |
| Enzymatic | 52.1 ± 3.2[9] | 158 ± 10[9] | Not Reported | Not Reported | 3.0[9] |
| Chromatographic | 10.7 ± 3.3[9] | 32.5 ± 10.0[9] | 1.94[9][10] | 90.25[9][10] | 4.0[9] |
Data sourced from a study on glycomacropeptide.[9][10]
Experimental Protocols
Detailed and standardized protocols are crucial for improving inter-laboratory comparability. Below are outlines of key experimental procedures.
Sample Preparation: Hydrolysis to Release Sialic Acids
For most methods, bound sialic acids must first be released from the glycoprotein (B1211001).
-
Mild Acid Hydrolysis :
-
Incubate the glycoprotein sample with a weak acid (e.g., 2.2 M acetic acid) overnight at a controlled temperature (e.g., 60°C).[9]
-
Alternatively, for colorimetric or fluorometric assays, mix the sample with sulfuric acid and heat at 80°C for 1 hour.[9]
-
After hydrolysis, evaporate the samples to dryness using a SpeedVac.[9]
-
-
Enzymatic Hydrolysis (Neuraminidase Digestion) :
-
Incubate the sample with a specific neuraminidase (sialidase) enzyme. The choice of enzyme can allow for linkage-specific release.[4]
-
Follow the manufacturer's recommendations for buffer conditions, incubation time, and temperature.
-
Fluorometric Quantification using DMB Labeling
This is a common and sensitive method for total sialic acid quantification.[4]
-
Hydrolysis : Release sialic acids from the glycoprotein using mild acid hydrolysis as described above.
-
Derivatization :
-
Separation : Separate the DMB-labeled sialic acids using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][11]
-
A C18 column is commonly used for this separation.[1]
-
-
Detection : Detect the fluorescently labeled sialic acids using a fluorescence detector.[4] The amount of sialic acid is quantified by comparing the signal to a standard curve.[12]
Chromatographic Analysis (UHPLC-FLD)
This method offers high resolution and sensitivity for both quantification and identification of different sialic acid species.[1]
-
Hydrolysis and Derivatization : Release and label sialic acids with DMB as described above.
-
UHPLC Separation :
-
Use a UHPLC system with a suitable column (e.g., Acclaim RSLC 120 C18) for separation.[1]
-
Employ an appropriate mobile phase gradient for optimal separation of different sialic acid derivatives.
-
-
Fluorescence Detection : Use a fluorescence detector to monitor the elution of DMB-labeled sialic acids.
-
Data Analysis : Quantify the amount of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) by comparing peak areas to those of known standards.[1]
Visualizing Workflows and Logic
Diagrams are essential for visualizing complex experimental processes and decision-making pathways.[3]
Caption: Workflow for a typical inter-laboratory comparison study of sialic acid quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. google.com [google.com]
N-Acetylneuraminic Acid: A Comparative Guide to its Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is increasingly being investigated as a potential biomarker for a range of diseases, including various cancers, cardiovascular disease, rheumatoid arthritis, and neurodegenerative disorders.[1][2] Its position at the terminal end of glycan chains on cell surfaces and glycoproteins makes it a key molecule in various biological processes, and alterations in its levels have been associated with pathological states.[1] This guide provides a comparative analysis of Neu5Ac's performance against other established biomarkers, supported by experimental data and detailed methodologies, to aid in its validation and potential clinical application.
Performance of N-Acetylneuraminic Acid as a Biomarker
The utility of a biomarker is determined by its ability to accurately distinguish between healthy and diseased states. The following tables summarize the performance of Neu5Ac in comparison to other biomarkers for specific diseases, based on key metrics such as sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC).
Cardiovascular Disease (CVD)
Elevated levels of Neu5Ac have been associated with an increased risk of cardiovascular disease, showing potential as an inflammatory marker.[3][4]
| Biomarker | Sensitivity | Specificity | AUC | Reference(s) |
| Neu5Ac | 82% | 81% | 0.86 | [3][4] |
| Neu5,9Ac₂ | 44% | 81% | 0.71 | [3][4] |
| Neu5Ac + Neu5,9Ac₂ | 87% | 90% | 0.93 | [3][4] |
| hs-CRP | - | - | 0.50 | [3][4] |
| Neu5Ac + Neu5,9Ac₂ + hs-CRP | - | - | 0.97 | [4] |
hs-CRP: high-sensitivity C-reactive protein
Rheumatoid Arthritis (RA)
Serum levels of Neu5Ac have been found to be significantly higher in patients with rheumatoid arthritis and correlate with disease activity.[5]
| Biomarker | Sensitivity | Specificity | AUC | Reference(s) |
| Neu5Ac | 89.0% | 88.0% | 0.948 | [5] |
| CRP | 84.7% | 72.0% | 0.852 | [5] |
| RF | 76.1% | 84.0% | 0.811 | [5] |
| CCP | 73.0% | 94.0% | 0.835 | [5] |
CRP: C-reactive protein, RF: Rheumatoid Factor, CCP: Cyclic Citrullinated Peptides
Signaling Pathway and Experimental Workflow
To understand the biological basis of Neu5Ac as a biomarker and the process of its validation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Sialic acid biosynthesis pathway and its role in cancer progression.
Caption: A typical experimental workflow for Neu5Ac biomarker validation.
Experimental Protocols
Accurate and reproducible quantification of Neu5Ac is crucial for its validation as a biomarker. Several analytical methods are available, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive and specific.[6]
Quantification of Neu5Ac using HPLC with Fluorescence Detection
This method involves the derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which imparts fluorescence to the molecule, allowing for sensitive detection.
1. Sample Preparation and Sialic Acid Release:
-
Biological samples (e.g., plasma, serum) are subjected to mild acid hydrolysis to release sialic acids from glycoconjugates.[7]
-
Typically, 2M acetic acid is used, and the mixture is incubated at 80°C for 2 hours.[7] These mild conditions are crucial to prevent the degradation of acetylated derivatives.[7]
2. Derivatization:
-
The released sialic acids are labeled with DMB.[7]
-
The sample is mixed with a DMB solution (containing β-mercaptoethanol and sodium dithionite (B78146) in 1.4 M acetic acid) and incubated at 50°C for 3 hours.[7][8]
3. HPLC Analysis:
-
The DMB-labeled sialic acids are separated and quantified using a reverse-phase HPLC system equipped with a fluorescence detector.[9]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.
-
Flow Rate: Approximately 0.9 mL/min.
-
Column Temperature: Maintained at 30°C.
-
Fluorescence Detection: Excitation at 373 nm and emission at 448 nm.[9]
-
Quantification: A standard curve is generated using known concentrations of Neu5Ac standard that has undergone the same derivatization process.
Quantification of Neu5Ac using LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for the quantification of Neu5Ac without the need for derivatization.[6]
1. Sample Preparation:
-
Plasma samples are extracted using a phospholipid removal plate to reduce matrix effects and enhance sensitivity.[6]
-
The extract is then dried and reconstituted in the initial mobile phase.[9]
2. LC-MS/MS Analysis:
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is used for the separation of polar compounds like Neu5Ac.[6] A gradient elution is typically performed.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is used for detection.[9]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high specificity. A common transition for Neu5Ac is m/z 308.1 → 87.1.[9]
-
Quantification: An internal standard, such as a stable isotope-labeled Neu5Ac (e.g., [¹³C₃]Sia), is added to the samples and standards to ensure accurate quantification.[10] The lower limit of quantitation (LLOQ) for Neu5Ac in human plasma has been reported to be 25.0 ng/mL.[6]
Conclusion
N-Acetylneuraminic acid shows considerable promise as a biomarker for various diseases, demonstrating comparable or even superior performance to some existing markers. Its role in fundamental pathological processes, such as inflammation and cancer progression, provides a strong biological rationale for its investigation.[1] The availability of robust and sensitive analytical methods, such as HPLC and LC-MS/MS, facilitates its accurate quantification in biological matrices.[6] Further large-scale validation studies are warranted to fully establish the clinical utility of Neu5Ac as a diagnostic, prognostic, and monitoring tool in various disease settings.
References
- 1. Sialic acid: an attractive biomarker with promising biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 3. Elevated concentrations of Neu5Ac and Neu5,9Ac2 in human plasma: potential biomarkers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated concentrations of Neu5Ac and Neu5,9Ac2 in human plasma: potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Potential Use of Sialic Acid as a Biomarker for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
comparing the efficacy of different sialidase enzymes
A Comparative Guide to Sialidase Enzyme Efficacy
For Researchers, Scientists, and Drug Development Professionals
Sialidases, also known as neuraminidases, are a class of enzymes crucial in various biological processes by catalyzing the removal of terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[1][2][3] Their significant roles in both physiological and pathological pathways, including viral infection and cancer progression, have made them important targets for therapeutic intervention and valuable tools in glycobiology research.[1][4][5] This guide provides an objective comparison of the efficacy of different sialidase enzymes, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate enzyme for their specific applications.
Quantitative Comparison of Sialidase Performance
The efficacy of a sialidase is determined by several key parameters, including its specific activity, substrate specificity, optimal pH, and kinetic parameters (Km and Vmax). The following table summarizes these quantitative data for a selection of commonly used sialidases from different sources.
| Enzyme Source | Substrate Specificity | Optimal pH | Specific Activity (U/mg) | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Arthrobacter ureafaciens | Prefers α2,6 > α2,3, α2,8 linkages | 5.0 - 6.0 | ~50-200 | 0.2 - 1.0 (for 4-MU-NANA) | Not widely reported | [6] |
| Clostridium perfringens | Broad (α2,3, α2,6, α2,8) | 4.5 - 5.5 | ~10-50 | 0.6 - 1.6 (for various oligosaccharides) | Not widely reported | [6][7] |
| Streptococcus pneumoniae | NanA, NanB, NanC with varying specificities | 6.0 - 7.0 | Not widely reported | Not widely reported | Not widely reported | [8] |
| Influenza Virus (H1N1, A/PR/8/34) | Prefers α2,3 > α2,6 | 6.5 | Not widely reported | Not widely reported | Not widely reported | [9] |
| Influenza Virus (H3N2, A/Guizhou/54/89) | Prefers α2,3 | 7.5 | Not widely reported | Not widely reported | Not widely reported | [9] |
| Influenza Virus (B/Ibaraki/2/85) | α2,3 and α2,6 | 5.5 | Not widely reported | Not widely reported | Not widely reported | [9] |
| Human NEU1 (Lysosomal) | Broad | 4.0 - 4.5 | Not widely reported | Not widely reported | Not widely reported | [4][10] |
| Human NEU2 (Cytosolic) | Broad | 5.5 - 6.5 | Not widely reported | Not widely reported | Not widely reported | [4][10] |
| Human NEU3 (Plasma Membrane) | Prefers gangliosides | 3.5 - 4.5 | Not widely reported | Not widely reported | Not widely reported | [4][10] |
| Human NEU4 (Mitochondrial) | Broad | 4.5 - 5.5 | Not widely reported | Not widely reported | Not widely reported | [4][10] |
Note: The specific activity and kinetic parameters of sialidases can vary significantly depending on the substrate used, assay conditions, and purity of the enzyme preparation. The data presented here are compiled from various sources and should be used as a comparative guide.
Experimental Protocols
Accurate assessment of sialidase efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of these enzymes.
Sialidase Activity Assay using a Fluorogenic Substrate
This is a widely used method for determining sialidase activity due to its high sensitivity.
Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA), which is non-fluorescent. Sialidase cleaves the sialic acid residue, releasing the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU). The increase in fluorescence is directly proportional to the enzyme activity.[11][12]
Materials:
-
Sialidase enzyme of interest
-
4-MU-NANA substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, or as optimized for the specific enzyme)
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of 4-MU-NANA in assay buffer.
-
Dilute the sialidase enzyme to the desired concentration in assay buffer.
-
In a 96-well black microplate, add the enzyme solution.
-
To initiate the reaction, add the 4-MU-NANA substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[12]
-
A standard curve using known concentrations of 4-MU should be prepared to quantify the amount of product released.
Colorimetric Sialidase Activity Assay
This method provides a straightforward way to measure sialidase activity, particularly in high-throughput screening formats.[6]
Principle: This assay often employs a chromogenic substrate such as p-nitrophenyl-N-acetyl-α-D-neuraminate (pNP-Neu5Ac). Cleavage of this substrate by sialidase releases p-nitrophenol, which is a colored compound that can be quantified spectrophotometrically.[8]
Materials:
-
Sialidase enzyme of interest
-
pNP-Neu5Ac substrate
-
Assay buffer (optimized for the specific enzyme)
-
Stop solution (e.g., 0.5 M NaOH)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of pNP-Neu5Ac in assay buffer.
-
Prepare serial dilutions of the sialidase enzyme in assay buffer.
-
Add the enzyme dilutions to the wells of a 96-well clear microplate.
-
Start the reaction by adding the pNP-Neu5Ac substrate solution.
-
Incubate the plate at the optimal temperature for a defined time.
-
Terminate the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
A standard curve of p-nitrophenol is used to determine the amount of product formed.
Determination of Substrate Specificity using a Sialoside Library
Understanding the substrate specificity is critical for choosing the right sialidase for a particular application, such as glycan analysis.[6]
Principle: A library of different sialosides (e.g., with varying linkages like α2,3, α2,6, and α2,8, and different underlying glycans) is used as substrates for the sialidase. The rate of cleavage for each substrate is then determined to establish the enzyme's preference.[6]
Procedure:
-
Synthesize or obtain a library of sialoside substrates.
-
Perform individual activity assays (either fluorometric or colorimetric as described above) for each substrate in the library with the sialidase of interest.
-
The amount of product released for each substrate under identical reaction conditions is compared.
-
The relative activity of the enzyme towards each substrate indicates its specificity. For instance, higher product formation with an α2,3-linked sialoside compared to an α2,6-linked one indicates a preference for the former.[6][9]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.
Experimental Workflow for Sialidase Efficacy Comparison
Workflow for comparing sialidase efficacy.
Signaling Pathway Involving Sialidase (e.g., EGFR Signaling)
Sialidases can modulate cellular signaling by altering the sialylation status of cell surface receptors. For example, desialylation of the Epidermal Growth Factor Receptor (EGFR) by Neu3 can enhance its dimerization and subsequent downstream signaling.
Neu3 sialidase modulates EGFR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialidase substrates for Sialdiase assays - activity, specificity, quantification and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease [frontiersin.org]
- 6. High-Throughput Substrate Specificity Studies of Sialidases Using Chemoenzymatically Synthesized Sialoside Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and kinetic properties of sialidase from Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Comparison of substrate specificities of sialidase activity between purified enzymes from influenza virus A (H1N1 and H3N2 subtypes) and B strains and their original viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorogenic Sialic acid Glycosides for Quantification of Sialidase Activity Upon Unnatural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for N-Acetylneuraminic Acid (NANA) Analysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of N-Acetylneuraminic acid (NANA), a predominant sialic acid, is critical for understanding glycoprotein (B1211001) function, stability, and immunogenicity. This guide provides an objective comparison between a novel high-throughput workflow and a traditional, widely-used method for NANA analysis, supported by experimental data and detailed protocols.
Performance Characteristics: A Quantitative Comparison
The selection of an analytical method hinges on its performance. The following table summarizes the key quantitative characteristics of the new Agilent AdvanceBio Sialic Acid Profiling and Quantitation Kit and the traditional High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) method.
| Performance Metric | Agilent AdvanceBio Sialic Acid Profiling and Quantitation Kit (UHPLC-FLD) | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) |
| Limit of Detection (LOD) | Neu5Ac: Not explicitly stated, but quantitation down to picomole levels is mentioned. A related method using DMB labeling showed a LOD of 320 amol for Neu5Ac with fluorescence detection.[1] | Neu5Ac: 1 pmol to 20.9 nM.[2][3] |
| Limit of Quantification (LOQ) | Neu5Ac: Determined from the standard curve, with a broad detection range from 1 to 2000 pmol.[4] | Neu5Ac: 0.80 pmol on column.[5] |
| Linearity (r²) | >0.99 for Neu5Ac and Neu5Gc calibration curves.[6] | >0.999 for Neu5Ac over a range of 0.1–25 μM.[2] |
| Precision (%CV or %RSD) | Neu5Ac: 4.2% CV for Rituxan sample.[7] | <3% RSD for repetitive analysis of Neu5Ac standards over 48 hours.[3] |
| Accuracy (Recovery) | Not explicitly stated in the provided documents. | Recoveries for sialic acids in glycoprotein samples ranged from 95–105%.[2] For glycoprotein hydrolyzate samples, recoveries ranged from 81-96% for Neu5Ac.[8] |
| Analysis Time per Sample | Rapid 10-minute UHPLC method.[7][9] | Typically 20 to 30 minutes per sample injection, though a faster 5-minute method has been developed.[8] |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the experimental workflows of the new Agilent method and a traditional HPAE-PAD method, highlighting the key differences in sample preparation and analysis time.
Detailed Experimental Protocols
New Method: Agilent AdvanceBio Sialic Acid Profiling and Quantitation Kit
This method utilizes a 96-well plate format for high-throughput sample preparation, involving acid hydrolysis to release sialic acids, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescence detection.[9][10]
1. Sample Preparation:
-
To each well of a 96-well plate, add 20 µL of glycoprotein sample (typically 5-200 µg). For highly sialylated proteins, a concentration of 0.25 mg/mL may be appropriate, while for monoclonal antibodies with low sialylation, up to 20 mg/mL can be used.[10]
-
Add 20 µL of Release Reagent to each sample well.
-
Seal the plate and incubate at 80 °C for 2 hours in a thermocycler.
-
Cool the plate to 20 °C.
2. DMB Labeling:
-
Add 20 µL of Labeling Reagent to each well.
-
Reseal the plate and incubate at 50 °C for 2.5 hours.
-
The samples are now ready for analysis without a dry-down step.[6][9]
3. UHPLC-FLD Analysis:
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 75 mm, 2.7 µm.[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water.[11]
-
Flow Rate: As per instrument recommendations to maintain pressure below 400 bar.[10]
-
Injection Volume: 20 µL for increased sensitivity.[10]
-
Fluorescence Detection: Excitation at 373 nm and emission at 448 nm.
Traditional Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a well-established technique for the direct quantification of underivatized sialic acids.[8][12]
1. Sample Preparation (Acid Hydrolysis):
-
Sialic acids are released from glycoproteins by mild acid hydrolysis, for example, with 2M acetic acid for 2 hours at 80°C or using trifluoroacetic acid (TFA).[13][14]
-
Following hydrolysis, the acid is removed by drying the sample, typically via lyophilization.[13]
-
The dried sample is reconstituted in deionized water before injection.[13]
2. HPAE-PAD Analysis:
-
Column: A high-pH anion-exchange column, such as the Dionex CarboPac PA20.[13]
-
Eluents: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used for separation.[2] The use of an eluent generator can improve reproducibility by eliminating errors in manual eluent preparation.[13]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
Run Time: Typically 20-30 minutes, although faster methods are being developed.[8]
Conclusion
The new Agilent AdvanceBio Sialic Acid Profiling and Quantitation Kit offers a significant advantage in terms of throughput and reduced sample preparation time, making it well-suited for screening large numbers of samples.[4][9] The elimination of the dry-down step is a key time-saving feature.[6][9] While both methods demonstrate high sensitivity and linearity, the HPAE-PAD method has a long-standing history of providing accurate and reproducible quantification of sialic acids without the need for derivatization.[3][8] The choice between these methods will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and the desired level of automation.
References
- 1. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 3. Analysis of the N-acetylneuraminic acid and N-glycolylneuraminic acid contents of glycoproteins by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Development of a Fast HPAE-PAD Sialic Acid Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. solvias.com [solvias.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. ludger.com [ludger.com]
comparative analysis of sialic acid content in different cell lines
A Comparative Analysis of Sialic Acid Content in Different Cell Lines for Researchers, Scientists, and Drug Development Professionals
The sialylation of glycoproteins is a critical quality attribute in biopharmaceutical development, profoundly influencing the efficacy, stability, and immunogenicity of therapeutic proteins. The choice of cell line for protein production plays a pivotal role in determining the final sialic acid profile. This guide provides an objective comparison of sialic acid content across various commonly used cell lines, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate expression system.
Data Presentation: Quantitative Sialic Acid Content
The total sialic acid content and the relative abundance of different sialic acid forms, primarily N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), vary significantly among different cell lines. Below is a summary of reported sialic acid content in several commonly used cell lines. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in culture conditions, analytical methods, and the specific proteins analyzed.
| Cell Line | Sialic Acid Type(s) | Key Findings |
| Chinese Hamster Ovary (CHO) | Primarily Neu5Ac, traces of Neu5Gc.[1] Exclusively α2,3-linked sialylation.[1] | Generally exhibit higher levels of total sialic acid content compared to HEK cells.[2] The presence of Neu5Gc, even in trace amounts, is a critical consideration as it can be immunogenic in humans.[3] |
| Human Embryonic Kidney 293 (HEK293) | Neu5Ac. Capable of producing both α2,3- and α2,6-linked sialic acids.[4] | Typically have lower overall sialylation compared to CHO cells.[2] The ability to produce human-like α2,6-linkages is a key advantage. |
| Human Osteosarcoma (MG-63) | Neu5Ac and Neu5Gc | Produces up to 5-fold more total sialic acid compared to Saos-2 cells. Neu5Ac is the major secreted form (approx. 60%), while Neu5Gc is predominant on the cell membrane.[5] |
| Human Osteosarcoma (Saos-2) | Neu5Ac and Neu5Gc | Secretes considerable amounts of Neu5Ac into the culture media.[5] |
| Rat Promegakaryoblastic (RPM) | Neu5Ac and Neu5Gc | Exhibits a high ratio of Neu5Gc to Neu5Ac (16:1).[6] |
| Human Megakaryoblastic Leukemia (MEG-01) | Neu5Ac and Neu5Gc | Shows a low ratio of Neu5Gc to Neu5Ac (1:28), similar to that found in human platelets.[6] |
Experimental Protocols
Accurate quantification of sialic acid content is crucial for cell line selection and process optimization. Several robust methods are commonly employed, each with its own advantages and considerations.
Sialic Acid Release
The first step in sialic acid analysis is the release of terminal sialic acids from the glycoconjugates. This can be achieved through either enzymatic or chemical hydrolysis.
-
Enzymatic Hydrolysis (Sialidase Treatment):
-
Principle: Utilizes sialidases (neuraminidases) that specifically cleave the glycosidic linkages of sialic acids.
-
Protocol:
-
Dissolve the purified glycoprotein (B1211001) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Add sialidase from Arthrobacter ureafaciens (which cleaves α2,3-, α2,6-, and α2,8-linked sialic acids).
-
Incubate the mixture at 37°C for 1 to 4 hours.
-
Terminate the reaction by heat inactivation or by proceeding directly to the next step.
-
-
-
Mild Acid Hydrolysis:
-
Principle: Uses a weak acid to preferentially cleave the labile sialic acid glycosidic bonds.
-
Protocol:
-
Resuspend the glycoprotein sample in 2 M acetic acid.
-
Incubate the sample at 80°C for 2 hours.
-
Cool the sample on ice.
-
Neutralize the sample with an appropriate base (e.g., NaOH).
-
Remove the protein precipitate by centrifugation.
-
-
Derivatization for Fluorescence Detection (DMB Labeling)
To enhance detection sensitivity, released sialic acids are often derivatized with a fluorescent tag. A common reagent for this is 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Principle: DMB reacts with the α-keto acid group of sialic acids to form a highly fluorescent derivative.
-
Protocol:
-
To the sialic acid-containing sample, add the DMB labeling solution (containing DMB, β-mercaptoethanol, and sodium hydrosulfite in 1.4 M acetic acid).
-
Incubate the mixture at 50-60°C for 2-3 hours in the dark.
-
Stop the reaction by placing the sample on ice.
-
The derivatized sample is now ready for HPLC analysis.
-
Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive method for the direct quantification of underivatized carbohydrates, including sialic acids.
-
Principle: At high pH, sialic acids are ionized and can be separated on a strong anion-exchange column. The separated analytes are then detected electrochemically.
-
Protocol:
-
System: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A strong anion-exchange column (e.g., CarboPac PA10 or PA20).
-
Mobile Phase: An isocratic or gradient elution using sodium hydroxide (B78521) and sodium acetate (B1210297) solutions. For example, an isocratic elution with 100 mM NaOH and 100 mM sodium acetate.
-
Detection: Pulsed amperometric detection using a carbohydrate-specific waveform.
-
Quantification: The concentration of sialic acids is determined by comparing the peak areas to a standard curve generated from known concentrations of Neu5Ac and Neu5Gc standards.
-
Mandatory Visualization
The following diagrams illustrate key processes in the comparative analysis of sialic acid content.
Caption: Experimental Workflow for Sialic Acid Analysis.
Caption: Simplified Sialic Acid Biosynthesis Pathway.
References
- 1. Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction [cytion.com]
- 2. Differences in the glycosylation of recombinant proteins expressed in HEK and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ludger.com [ludger.com]
- 4. Comparative Study: HEK293 Cells Vs CHO Cells | evitria [evitria.com]
- 5. Expression and distribution of N-acetyl and N-glycolylneuraminic acids in secreted and cell-associated glycoconjugates by two human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the N-glycoloylneuraminic and N-acetylneuraminic acid content of platelets and their precursors using high performance anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Identification of N-Acetylneuraminic Acid Derivatives
The accurate identification of N-Acetylneuraminic acid (Neu5Ac) derivatives is crucial for researchers in glycoscience, drug development, and clinical diagnostics, given their significant roles in various biological processes. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the structural elucidation of these sialylated glycans. This guide provides a comparative overview of MS/MS-based methodologies for the identification of Neu5Ac derivatives, supported by experimental data and detailed protocols.
Comparison of MS/MS Techniques for Neu5Ac Derivative Identification
Several MS/MS techniques are employed for the analysis of Neu5Ac derivatives, each with its own advantages. The choice of method often depends on the specific research question, such as determining the linkage of sialic acids or identifying specific modifications.
| MS/MS Technique | Principle | Key Advantages | Common Applications | Diagnostic Fragment Ions (m/z) |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with neutral gas molecules, leading to fragmentation. | Widely available, provides characteristic B and Y ions. | Routine identification of glycan composition and sequencing. | B₃ fragment (m/z 657) for sialylated N-glycans.[1] |
| Higher-Energy C-trap Dissociation (HCD) | A form of CID performed in an Orbitrap mass spectrometer, providing higher-energy fragmentation. | Produces more cross-ring fragments, useful for linkage analysis. | Detailed structural elucidation, including linkage isomer differentiation. | 2,4A₃ cross-ring fragment for α2,6-linked NeuAc.[2] |
| Electron-Activated Dissociation (EAD) | Utilizes electrons to induce fragmentation, preserving labile modifications. | Effective for characterizing sialic acid linkages in glycopeptides.[3] | Analysis of intact glycopeptides without derivatization. | Cleavage of glycosidic bonds on both sides of the oxygen atom.[3] |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size and shape (collision cross-section) in the gas phase prior to MS analysis. | Can separate isomeric structures, including α2,3- and α2,6-linked sialic acids.[1][4] | Isomer-specific glycan and glycopeptide analysis. | Separation of B₃ fragment isomers.[1][4] |
Experimental Protocols
Detailed methodologies are critical for the successful identification of Neu5Ac derivatives. Below are representative protocols for sample preparation and LC-MS/MS analysis.
1. N-Glycan Release and Labeling
-
Enzymatic Release: Glycoproteins are denatured and incubated with PNGase F to release N-glycans.
-
Fluorescent Labeling: Released glycans are labeled with a fluorescent tag, such as procainamide, to enhance detection sensitivity in both fluorescence and mass spectrometry.[5]
-
Purification: Labeled glycans are purified using techniques like solid-phase extraction (SPE) to remove excess label and other contaminants.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is typically used, often in negative ion mode for underivatized sialic acids and positive ion mode for derivatized ones.[2][8]
-
MS/MS Analysis: Data-dependent acquisition is often employed, where precursor ions are selected for fragmentation based on their intensity in the full MS scan.[9] Normalized collision energies are optimized to achieve informative fragmentation spectra.[9]
-
3. Derivatization for Linkage-Specific Analysis
Derivatization can stabilize sialic acids and facilitate linkage-specific fragmentation.[2][7]
-
Ethyl Esterification: This method specifically modifies α2,6-linked sialic acids, allowing for their differentiation from α2,3-linked isomers based on mass shift and fragmentation patterns.[7]
-
Permethylation: This comprehensive derivatization of all hydroxyl and carboxyl groups stabilizes sialic acids and improves ionization efficiency, though it can be time-consuming.[2]
Visualization of Experimental Workflow and Fragmentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for the identification of Neu5Ac derivatives.
| Parameter | Value/Range | Method | Reference |
| B₃ Fragment Ion | m/z 657 | CID | [1] |
| 2,4A₃ Cross-Ring Fragment | Highly abundant for α2,6-linkage | HCD | [2] |
| 2,4A₃-H₂O Fragment | Highly abundant for α2,3-linkage | HCD | [2] |
| LC Separation of Isomers | Baseline or near-baseline separation | IM-MS, RPLC with derivatization | [1][7] |
| Lower Limit of Quantitation (LLOQ) | 25.0 ng/mL for free Neu5Ac | LC-MS/MS (HILIC) | [6] |
Conclusion
The identification of N-Acetylneuraminic acid derivatives by tandem mass spectrometry is a multifaceted process that can be tailored to specific analytical needs. Techniques such as CID, HCD, and IM-MS, often coupled with derivatization strategies, provide comprehensive structural information, including the crucial differentiation of sialic acid linkage isomers. The selection of an appropriate workflow, from sample preparation to data analysis, is paramount for achieving accurate and reliable results in the study of sialoglycans.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Sialic Acid Linkage in N-Linked Glycopeptides Using Liquid Chromatography-Electron-Activated Dissociation Time-of-Flight Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Guide to Sialic Acid Release: Chemical vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the choice between chemical and enzymatic methods for the release of sialic acids from glycoconjugates is a critical step in downstream analysis. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the optimal method for your research needs.
The release of terminal sialic acid residues is fundamental for the structural and functional analysis of glycoproteins and other glycoconjugates. The two primary strategies employed are chemical hydrolysis, typically with mild acid, and enzymatic digestion using sialidases (also known as neuraminidases). The selection of the most appropriate method depends on several factors, including the nature of the sample, the desired preservation of labile modifications such as O-acetylation, and the specific research question being addressed.[1]
Quantitative Comparison of Methods
The following table summarizes the key quantitative parameters for both chemical and enzymatic sialic acid release methods, compiled from various experimental findings.
| Parameter | Chemical Release (Mild Acid Hydrolysis) | Enzymatic Release (Sialidase/Neuraminidase) |
| Typical Reagent | 2M Acetic Acid[1][2] | Sialidase A (from Arthrobacter ureafaciens)[1] |
| Reaction Temperature | 80°C[1][2] | 37°C[1] |
| Reaction Time | 2 hours[1][2] | 1 hour[1] |
| Specificity | Releases a broad range of sialic acids[1] | Highly specific for sialic acid linkages[1] |
| Preservation of O-acetyl groups | Can lead to some loss and migration[1] | Generally good preservation, but release efficiency may be low for some O-acetylated species[1] |
| Substrate Scope | Broad, acts on various glycoconjugates | Can be hindered by certain O-acetyl substitutions; different enzymes have varying linkage specificities (α2-3, α2-6, α2-8, α2-9)[1][3][4] |
| Potential for Side Reactions | Risk of degradation of the underlying glycan or protein | Minimal side reactions under optimal conditions |
| Completeness of Release | Generally high, but harsh conditions can lead to degradation | Can be incomplete if the specific linkage is not a substrate for the enzyme used |
Experimental Protocols
Chemical Release: Mild Acid Hydrolysis
This protocol is adapted for the release of sialic acids while aiming to preserve O-acetyl groups.[1]
Materials:
-
Glycoprotein (B1211001) sample (50-200 µg)
-
High-purity water
-
4M Acetic Acid
-
Reaction vials
-
Heating block or water bath at 80°C
-
Centrifugal vacuum evaporator
Procedure:
-
Sample Preparation: Dissolve the glycoprotein sample in high-purity water in a reaction vial.
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.
-
Incubation: Tightly cap the reaction vial and incubate at 80°C for 2 hours.
-
Cooling and Drying: Cool the sample to room temperature. Dry the sample completely using a centrifugal vacuum evaporator.
-
Downstream Analysis: The dried sample is now ready for derivatization (e.g., DMB labeling) and subsequent analysis.[1]
Enzymatic Release: Sialidase Digestion
This protocol describes a general procedure for the release of sialic acids using Sialidase A.
Materials:
-
Glycoprotein sample (25-80 µg)
-
Sialidase A (e.g., from Arthrobacter ureafaciens)
-
Reaction buffer (specific to the enzyme, typically at a pH around 6.0-7.2)[5]
-
Incubator at 37°C
-
Method for enzyme inactivation (e.g., heating, filtration)
Procedure:
-
Sample Preparation: Dissolve the glycoprotein sample in the appropriate reaction buffer in a microcentrifuge tube.
-
Enzyme Addition: Add Sialidase A to the sample. The recommended enzyme-to-substrate ratio is approximately 0.04 U per 25-80 µg of glycoprotein.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[1]
-
Enzyme Inactivation: Stop the reaction by inactivating the enzyme, for example, by heating the sample or using a centrifugal filter to remove the enzyme.
-
Downstream Analysis: The sample containing the released sialic acids is now ready for further analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in both the chemical and enzymatic sialic acid release workflows.
References
A Researcher's Guide to N-Acetylneuraminic Acid Reference Standards for Accurate Quantification
For researchers, scientists, and drug development professionals, the accuracy of N-Acetylneuraminic acid (NANA) quantification is paramount. As a critical monosaccharide in glycobiology, impacting everything from cell signaling to viral recognition, precise measurement is non-negotiable. The foundation of this accuracy lies in the quality of the reference standards used for instrument calibration and method validation. This guide provides an objective comparison of commercially available NANA reference standards, supported by essential experimental validation protocols.
Comparison of Commercially Available N-Acetylneuraminic Acid Reference Standards
The selection of a suitable N-Acetylneuraminic acid reference standard is a critical first step in any quantitative workflow. Key performance characteristics to consider are purity, identity confirmation, and traceability to internationally recognized standards. The following table summarizes the specifications of several commercially available NANA reference standards. It is important to note that specific values can vary between lots, and users should always refer to the lot-specific Certificate of Analysis (CoA) provided by the manufacturer.
| Parameter | Sigma-Aldrich (Analytical Standard) | USP Reference Standard | QA-Bio (Quantitative Standard) | Fermentation-Derived (Self-Certified) |
| Purity (by HPLC) | ≥97.0% | Conforms to USP specifications | Not explicitly stated, but NIST-F and USP traceable[1] | 98.26% (certified value)[2] |
| Identity Confirmation | Conforms to structure | Conforms to USP tests | NIST-F and USP traceable[1] | IR, MS, ¹H NMR, ¹³C NMR[2] |
| Traceability | Not specified | USP | NIST-F, USP[1] | N/A (Self-certified) |
| Water Content | Not specified | Specified on CoA | Not specified | Not specified |
| Physical Form | Powder or crystals | Powder[3] | Dry powder | Powder |
| Storage Temperature | -20°C | -65°C to -96°C[3] | -20°C[4] | -20°C |
Essential Experimental Validation Protocols for NANA Reference Standards
Prior to its use in quantitative assays, a NANA reference standard should be thoroughly validated to ensure its identity, purity, and concentration are accurately known. The following are key experimental protocols for this purpose.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure of a reference standard. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the NANA reference standard in 0.6 mL of deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key signals to verify include the N-acetyl methyl protons, the anomeric proton, and the protons of the glycerol (B35011) side chain.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Confirm the presence of the nine carbon signals corresponding to the NANA structure.
-
Data Analysis: Compare the obtained spectra with published data or spectra from a previously validated standard to confirm the identity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing the purity of a NANA reference standard and quantifying any impurities. A hydrophilic interaction liquid chromatography (HILIC) method is often preferred for retaining the polar NANA molecule.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of the NANA reference standard in water or a suitable mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters Atlantis HILIC Silica, 150 mm × 4.6 mm, 5 µm)[2].
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a weak acid solution (e.g., 0.1% phosphoric acid in water) in a ratio of approximately 95:5 (v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 25°C[2].
-
Detection: UV at 203 nm[2].
-
Injection Volume: 10 µL[2].
-
-
Data Analysis: Calculate the purity of the NANA standard using the area normalization method, where the area of the main NANA peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Water Content Determination by Karl Fischer Titration
The water content of a reference standard is a critical parameter for accurately determining its concentration. Karl Fischer titration is the gold standard for this measurement.
Experimental Protocol:
-
Instrument Setup: Use a calibrated Karl Fischer titrator.
-
Titration: Accurately weigh a suitable amount of the NANA reference standard and introduce it into the titration vessel containing a Karl Fischer reagent.
-
Endpoint Detection: Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The water content is calculated based on the amount of titrant consumed.
Visualizing Key Processes in N-Acetylneuraminic Acid Research
To better understand the context in which NANA reference standards are utilized, the following diagrams illustrate a key biological pathway and a typical experimental workflow.
Caption: Biosynthesis pathway of N-Acetylneuraminic acid (NANA).
Caption: Experimental workflow for reference standard validation and sample quantification.
References
- 1. [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. â©210⪠Monosaccharide Analysis [doi.usp.org]
- 3. General Chapter Monosaccharide Analysis | USP-NF [uspnf.com]
- 4. BioQuant NANA standard • QA-Bio • >90% Pure • MS Grade [qa-bio.com]
Comparative Transcriptomics of Sialic Acid Metabolism: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, play a pivotal role in a myriad of biological processes, from cell-cell recognition and signaling to immune responses and pathogenesis. The intricate metabolic pathways governing their biosynthesis, degradation, and modification are tightly regulated, and dysregulation is often implicated in various diseases, including cancer and neurological disorders. This guide provides a comparative overview of the transcriptomics of key genes involved in sialic acid metabolism, offering insights into their expression across different tissues and species. Furthermore, it details common experimental protocols for transcriptomic analysis and visualizes the core metabolic pathway and a typical experimental workflow.
Data Presentation: Comparative Gene Expression
The following tables summarize the expression levels of key human genes involved in sialic acid metabolism across various tissues, based on data from the Genotype-Tissue Expression (GTEx) project. A comparison with their mouse orthologs is also provided to highlight conserved and divergent expression patterns.
Table 1: Expression of Human Sialic Acid Metabolism Genes Across Selected Tissues (TPM)
| Gene | Gene Name | Adipose Tissue | Brain | Heart | Kidney | Liver | Lung | Muscle | Pancreas |
| Biosynthesis | |||||||||
| GNE | UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase | 25.8 | 35.2 | 20.1 | 42.6 | 55.3 | 28.9 | 15.7 | 30.1 |
| NANS | N-acetylneuraminate synthase | 80.4 | 101.7 | 45.2 | 68.8 | 57.3 | 62.4 | 33.1 | 75.9 |
| NANP | N-acetylneuraminate phosphatase | 1.2 | 2.4 | 1.5 | 2.7 | 4.4 | 7.1 | 0.9 | 1.7 |
| CMAS | CMP-N-acetylneuraminic acid synthetase | 18.7 | 22.4 | 15.3 | 25.1 | 30.8 | 19.5 | 12.6 | 21.3 |
| Degradation | |||||||||
| NEU1 | Sialidase 1 | 35.1 | 48.9 | 28.7 | 55.2 | 40.1 | 38.6 | 25.4 | 32.8 |
| NEU2 | Sialidase 2 | 5.2 | 3.1 | 6.8 | 4.5 | 2.9 | 3.7 | 8.1 | 4.2 |
| NEU3 | Sialidase 3 | 12.6 | 8.9 | 15.4 | 10.2 | 7.5 | 9.8 | 11.3 | 10.9 |
| NEU4 | Sialidase 4 | 7.8 | 15.2 | 6.5 | 12.1 | 5.3 | 8.9 | 4.7 | 6.1 |
| Sialyltransferases | |||||||||
| ST3GAL1 | ST3 beta-galactoside alpha-2,3-sialyltransferase 1 | 20.5 | 30.1 | 18.9 | 25.3 | 15.7 | 22.4 | 12.8 | 19.6 |
| ST6GAL1 | ST6 beta-galactoside alpha-2,6-sialyltransferase 1 | 15.2 | 10.5 | 8.7 | 12.4 | 45.1 | 18.9 | 7.3 | 11.8 |
| ST8SIA1 | ST8 alpha-N-acetyl-neuraminide alpha-2,8-sialyltransferase 1 | 2.1 | 45.7 | 1.5 | 3.2 | 0.8 | 2.5 | 0.9 | 1.7 |
Data is presented as Transcripts Per Million (TPM) and represents a summary from the GTEx portal.[1][2][3][4] These values are illustrative and can vary based on the specific dataset and analysis pipeline.
Table 2: Human vs. Mouse Orthologs in Sialic Acid Metabolism
| Human Gene | Mouse Ortholog | Key Functions | Notes on Expression Differences |
| GNE | Gne | Bifunctional enzyme initiating sialic acid biosynthesis. | Generally conserved expression patterns, with high levels in the liver of both species. |
| NANS | Nans | Catalyzes the synthesis of N-acetylneuraminic acid 9-phosphate. | Broadly expressed in both species. |
| CMAS | Cmas | Activates sialic acid for transfer to glycoconjugates. | Essential for sialylation in both humans and mice. |
| NEU1 | Neu1 | Lysosomal sialidase involved in glycoprotein (B1211001) catabolism. | Conserved expression in many tissues. |
| ST6GAL1 | St6gal1 | Adds sialic acid in an α2,6-linkage to galactose. | Notably higher expression in human upper airways compared to mice, which may have implications for pathogen susceptibility.[5] |
| CMAH | Cmah | Converts Neu5Ac to Neu5Gc. | The human CMAH gene is inactivated by a mutation, leading to a lack of N-glycolylneuraminic acid (Neu5Gc) in human tissues, a significant difference from most other mammals, including mice.[6][7] |
This table highlights some of the key genes and notable differences. A comprehensive comparative analysis would require detailed transcriptomic studies across multiple matched tissues and developmental stages.
Experimental Protocols
A variety of techniques can be employed to analyze the transcriptomic landscape of sialic acid metabolism genes. Below are detailed methodologies for three common approaches.
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and quantitative view of the transcriptome.
a. RNA Isolation and Quality Control:
-
Isolate total RNA from cells or tissues using a reputable kit (e.g., TRIzol reagent or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 7.
b. Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Purify and size-select the library.
c. Sequencing:
-
Quantify the final library and pool multiple libraries if necessary.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).
d. Data Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels (e.g., using featureCounts to generate a count matrix).
-
Perform differential gene expression analysis using packages like DESeq2 or edgeR in R.
Quantitative Real-Time PCR (qPCR)
qPCR is a targeted approach to quantify the expression of specific genes.
a. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA and assess its quality as described for RNA-Seq.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
b. Primer Design and Validation:
-
Design primers specific to the target sialic acid metabolism genes. Primers should typically be 18-24 nucleotides long with a GC content of 40-60%.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient reaction should have an efficiency between 90% and 110%.
c. qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.[8][9][10][11]
-
Include no-template controls (NTC) to check for contamination.
-
Run samples in triplicate.
d. qPCR Cycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Calculate relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).
Microarray Analysis
Microarrays allow for the simultaneous analysis of the expression of thousands of genes.
a. RNA Isolation and Labeling:
-
Isolate high-quality total RNA as described previously.
-
Synthesize cDNA from the RNA. During this process, fluorescently labeled nucleotides (e.g., Cy3 or Cy5) are incorporated.[12]
b. Hybridization:
-
Apply the labeled cDNA to a microarray chip containing probes for thousands of genes, including those involved in sialic acid metabolism.
-
Incubate the chip in a hybridization chamber to allow the labeled cDNA to bind to its complementary probes.[12]
-
Wash the microarray to remove any unbound cDNA.
c. Scanning and Data Acquisition:
-
Scan the microarray using a laser scanner to detect the fluorescent signals. The intensity of the fluorescence at each spot is proportional to the amount of labeled cDNA bound, and therefore to the expression level of that gene.
d. Data Analysis:
-
Use specialized software to quantify the fluorescence intensity of each spot.
-
Perform background correction and normalization to account for technical variations.
-
Identify differentially expressed genes between different experimental groups using statistical tests.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Sialic Acid Metabolism Pathway.
Caption: Experimental Workflow for Transcriptomic Analysis.
References
- 1. GTEx Portal | Broad Institute [broadinstitute.org]
- 2. GTEx Portal: Retrieving GTEx Gene Expression Data via API | Broad Institute [broadinstitute.org]
- 3. GTEx Portal: Visualizing Bulk RNA-Seq Gene Expression on the GTEx Portal | Broad Institute [broadinstitute.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Uniquely human evolution of sialic acid genetics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uniquely Human Evolution of Sialic Acid Genetics and Biology - In the Light of Evolution - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Human-like NSG mouse glycoproteins sialylation pattern changes the phenotype of human lymphocytes and sensitivity to HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 9. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 12. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Proper Disposal of Aceneuramic Acid: A Step-by-Step Guide for Laboratory Professionals
Aceneuramic (B10762810) acid, also known as N-acetylneuraminic acid (NANA) or sialic acid, is a key component in many biological processes and a significant subject of research in drug development. While it is generally not classified as a hazardous substance, proper handling and disposal are crucial to ensure laboratory safety and environmental protection.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of aceneuramic acid.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to follow standard laboratory safety protocols. Adherence to these measures minimizes risk and ensures a safe working environment.
-
Ventilation: Always handle the compound in a well-ventilated area to avoid inhalation of dust.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4][5]
-
Skin Protection: Use protective gloves and clothing to prevent skin contact.[1][4][5]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[5]
-
-
Hygiene: Wash hands thoroughly after handling the substance.[4][6] Avoid contact with skin, eyes, and clothing.[1][5] Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Spill and Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean the affected area safely:
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any airborne dust.[1][4]
-
Avoid Dust Generation: Take care to not create dust clouds when cleaning the spill.[1][3]
-
Containment: Cover drains to prevent the product from entering them.
-
Collection: Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][4][7]
-
Cleaning: After collecting the solid material, clean the affected area thoroughly.[1]
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to all national and local regulations.
-
Containerization: Place the this compound waste into a clearly labeled, sealed container.[1][6] It is crucial not to mix it with other waste materials. Uncleaned containers should be handled as if they contain the product itself.
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) office, as well as local, state, and federal regulations, to determine the appropriate disposal method.[1][6]
-
Engage a Licensed Disposal Company: The recommended method of disposal is to entrust the waste to a licensed waste disposal company.[1][7]
-
Alternative Disposal Method (Subject to Local Regulations): One specific safety data sheet suggests that an alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust system.[5] This should only be performed by qualified professionals in a licensed facility.
Hazard and Regulatory Information
While this compound is not regulated as a dangerous good for transport, it's important to be aware of its classification.[4][6]
| Identifier | Information | Source |
| CAS Number | 131-48-6 | [6] |
| GHS Classification | Causes eye irritation.[4][5][6] | [4][5][6] |
| Transport Information | Not regulated as a dangerous good (IATA-DGR, IMDG-Code, DOT).[2][4] | [2][4] |
| SARA 313 | This material does not contain any chemical components that exceed the threshold reporting levels.[7] | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. biosynth.com [biosynth.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. geneseo.edu [geneseo.edu]
Personal protective equipment for handling Aceneuramic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Aceneuramic acid (N-Acetylneuraminic acid) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is not classified as a hazardous substance according to multiple safety data sheets[1][2][3]. However, it can cause eye irritation and may be an irritant to the skin and mucous membranes[4][5]. Adherence to proper safety precautions is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Engineering controls, such as working in a well-ventilated area or using a fume hood, should always be the primary method of exposure control[6].
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles or Glasses | Conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] | Protects against dust and splashes. |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile or butyl rubber).[6][8] | Prevents skin contact. Gloves should be inspected before use and changed if contaminated.[6] |
| Lab Coat/Protective Clothing | Impervious, long-sleeved lab coat.[6][7] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Dust Respirator | MSHA/NIOSH approved. | Recommended when handling powdered solid and if dust is generated. Not typically required under normal use with adequate ventilation.[2][7] |
Operational Plan: Safe Handling Workflow
Following a standardized workflow is crucial for minimizing risks when working with this compound.
1. Preparation:
-
Ensure the work area, such as a fume hood or a designated bench in a well-ventilated lab, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
2. Handling the Solid Form:
-
When weighing or transferring the powdered this compound, perform these actions in a fume hood or an area with localized exhaust ventilation to minimize dust generation.
-
Avoid creating dust.[1]
-
Use a spatula or other appropriate tools to handle the solid.
-
Keep the container tightly closed when not in use.[7]
3. Preparing Solutions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Handle the solution over a spill tray to contain any potential spills.
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[1][7]
-
Clean the work area and any equipment used.
-
Remove PPE carefully to avoid contaminating skin or clothing.
Caption: Workflow for the safe handling of this compound.
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][6]
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.
-
Contain the Spill: Prevent further leakage or spreading if it is safe to do so. For powdered spills, avoid generating dust.[1][6]
-
Collect the Material: Carefully sweep or scoop the spilled solid into a suitable, closed container for disposal.[1][3]
-
Decontaminate the Area: Clean the spill area with soap and water.[6]
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed container for proper disposal.
Disposal Plan:
-
Waste material must be disposed of in accordance with national and local regulations.[1][4]
-
It is recommended to entrust disposal to a licensed waste disposal company.[1]
-
Place this compound waste into a clearly labeled, sealed container. Do not mix with other waste.[1][4]
-
For aqueous solutions, small quantities may be permissible for drain disposal if local regulations allow, flushed with copious amounts of water.[9] However, always consult your institution's specific guidelines and the local water authority.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4][7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][4][7]
Always consult the Safety Data Sheet (SDS) for the specific product you are using for complete and detailed information.[2][3][4][5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. leelinework.com [leelinework.com]
- 9. organ.su.se [organ.su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
